Product packaging for O-ACETYL-L-TYROSINE(Cat. No.:CAS No. 6636-22-2)

O-ACETYL-L-TYROSINE

Número de catálogo: B1583542
Número CAS: 6636-22-2
Peso molecular: 223.22 g/mol
Clave InChI: QBFQXAKABOKEHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

O-ACETYL-L-TYROSINE is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1583542 O-ACETYL-L-TYROSINE CAS No. 6636-22-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQXAKABOKEHT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Acetyl-L-Tyrosine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of O-Acetyl-L-Tyrosine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of this compound. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic strategy and details the validation protocols required to ensure product identity and purity.

Introduction: The Rationale for this compound

This compound (CAS 6636-22-2) is a derivative of the amino acid L-tyrosine, where an acetyl group is attached to the phenolic hydroxyl group.[1][2] It is a distinct isomer from the more commonly known N-Acetyl-L-Tyrosine (NALT), in which the acetyl group is on the alpha-amino group.[3][4]

The strategic placement of the acetyl group on the oxygen atom modifies the molecule's polarity, solubility, and metabolic profile. This makes this compound a valuable compound in various research contexts, including:

  • Prodrug Development: The acetyl group can be hydrolyzed in vivo, releasing L-tyrosine. This modification can improve bioavailability and absorption characteristics.[5]

  • Peptide Synthesis: It serves as a protected form of tyrosine, preventing unwanted side reactions at the hydroxyl group during peptide chain elongation.[6]

  • Biochemical Research: Used as a specific substrate or reference standard in enzymatic assays and analytical method development.[1][5]

A critical challenge in its synthesis is achieving selective O-acetylation while the more nucleophilic amino group is present. This guide outlines a robust, field-proven strategy to overcome this hurdle.

Strategic Synthesis of this compound

The direct acetylation of L-tyrosine with reagents like acetic anhydride under basic conditions often leads to a mixture of products, including the N-acetyl and the N,O-diacetyl derivatives, due to the high nucleophilicity of the amino group.[7] To ensure regioselective synthesis of the desired O-acetyl isomer, a protection-acetylation-deprotection strategy is employed. This approach provides precise control over the reaction, leading to a high-purity final product.

Logical Workflow for Synthesis

The synthesis is logically structured in three main stages:

  • N-Protection: The alpha-amino group of L-tyrosine is temporarily blocked with a protecting group, rendering it non-reactive. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for O-acetylation and its ease of removal under acidic conditions.

  • O-Acetylation: The phenolic hydroxyl group of the N-protected tyrosine is then acetylated.

  • N-Deprotection: The Boc group is selectively removed to reveal the free amino group, yielding the final this compound product.

Synthesis_Workflow Start L-Tyrosine Step1 Step 1: N-Protection Reagent: (Boc)₂O, Base Start->Step1 Intermediate Boc-L-Tyrosine Step1->Intermediate Step2 Step 2: O-Acetylation Reagent: Acetic Anhydride, Base Intermediate->Step2 Protected_Product Boc-O-Acetyl-L-Tyrosine Step2->Protected_Product Step3 Step 3: N-Deprotection Reagent: Trifluoroacetic Acid (TFA) Protected_Product->Step3 Final_Product This compound Step3->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Figure 1: Strategic workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System

This protocol is designed to maximize yield and purity while ensuring safety.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

PART A: N-Protection (Synthesis of Boc-L-Tyrosine)

  • Dissolution: Dissolve L-Tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate solution. Stir until a clear solution is formed.

  • Boc-Anhydride Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and acidify with 1M HCl to a pH of ~2-3. The product will precipitate. Extract the product into ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine as a white solid.

PART B: O-Acetylation (Synthesis of Boc-O-Acetyl-L-Tyrosine)

  • Dissolution: Dissolve the Boc-L-Tyrosine from Part A in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridine or triethylamine (2-3 equivalents) as a base. Cool the mixture to 0°C.

  • Acetylation: Slowly add acetic anhydride (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield Boc-O-Acetyl-L-Tyrosine, which can be purified by recrystallization from ethyl acetate/hexanes.[6]

PART C: N-Deprotection (Synthesis of this compound)

  • Dissolution: Dissolve the Boc-O-Acetyl-L-Tyrosine from Part B in dichloromethane.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA, typically a 1:1 v/v solution with DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically accompanied by gas (CO₂) evolution.

  • Isolation: Concentrate the solution under reduced pressure to remove the TFA and DCM. The crude product, this compound, is often obtained as a TFA salt.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a white to off-white powder.[5]

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Comprehensive Characterization and Quality Control

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized this compound and to ensure the absence of isomeric impurities like N-Acetyl-L-Tyrosine or the di-acetylated byproduct.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 6636-22-2[1][5][8]
Molecular Formula C₁₁H₁₃NO₄[1][5]
Molecular Weight 223.22 g/mol [2][5]
Appearance White to off-white powder[5]
Melting Point >190°C (dec.) or 197-204 °C[5][8]
Optical Rotation [a]²⁰D = -19 ± 2.5º (c=1 in 80% AcOH)[5]
Spectroscopic and Chromatographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the most definitive method for structural confirmation and distinguishing between O- and N-acetyl isomers.

    • O-Acetyl Group (-OCOCH₃): A sharp singlet is expected around δ 2.2-2.3 ppm .

    • N-Acetyl Group (-NHCOCH₃): In the N-acetyl isomer, this singlet appears further upfield, typically around δ 1.9-2.0 ppm .[9][10]

    • Aromatic Protons: Two doublets corresponding to the AA'BB' system of the para-substituted benzene ring, expected around δ 7.0-7.3 ppm .

    • Alpha-Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm .

    • Beta-Protons (-CH₂-): Two diastereotopic protons appearing as multiplets around δ 3.0-3.3 ppm .

  • ¹³C NMR: Confirms the carbon skeleton. Key signals include the ester carbonyl (~170 ppm), the carboxylic acid carbonyl (~175 ppm), the acetyl methyl group (~21 ppm), and the aromatic carbons (120-150 ppm).

2. Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups.

  • Ester Carbonyl (C=O): A strong, characteristic absorption band is expected around 1750-1770 cm⁻¹ . This is a key differentiator from the N-acetyl isomer, whose amide C=O band appears at a lower frequency (typically 1640-1660 cm⁻¹).[11]

  • Carboxylic Acid (O-H): A very broad band from 2500-3300 cm⁻¹.

  • Amine (N-H): Stretching vibrations for the -NH₃⁺ group around 3000-3200 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

  • Expected Mass: The monoisotopic mass is 223.0845 g/mol .

  • Ionization: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 224.0917.[12][13]

4. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.

  • Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

  • Detection: UV detection at ~275-280 nm is suitable due to the aromatic ring.[14]

  • Expected Result: A high-purity sample (>98%) will show a single major peak with a stable retention time.[5][15] Any significant secondary peaks could indicate the presence of unreacted starting material or isomeric byproducts.

Conclusion

The successful synthesis of this compound hinges on a deliberate, multi-step strategy that prioritizes the protection of the amino group to achieve selective O-acetylation. This guide provides a robust and logical framework for this synthesis. The subsequent characterization using a suite of orthogonal analytical techniques—NMR, IR, MS, and HPLC—is not merely procedural but forms a self-validating system essential for confirming the product's identity, structure, and purity. Adherence to this comprehensive approach ensures the generation of high-quality this compound suitable for the demanding applications in pharmaceutical and scientific research.

References

O-Acetyl-L-Tyrosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O-Acetyl-L-Tyrosine: Structure, Synthesis, and Applications

Abstract

This compound is a derivative of the amino acid L-tyrosine characterized by the acetylation of the phenolic hydroxyl group. This modification imparts unique chemical properties that distinguish it from its parent compound and its more common isomer, N-Acetyl-L-Tyrosine (NALT). This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties and structure, outline a classic and chemoselective synthesis protocol, detail methods for its analytical characterization, and explore its primary applications in peptide synthesis and as a potential prodrug.

Introduction: Defining this compound

L-Tyrosine is a critical amino acid, serving as a precursor to vital catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. However, its utility in certain applications is limited by factors such as solubility and the reactivity of its phenolic hydroxyl group. Chemical modification is a proven strategy to overcome these limitations.

This compound (CAS: 6636-22-2) is the specific isomer where an acetyl group is attached via an ester linkage to the phenolic oxygen atom of the L-tyrosine side chain. It is fundamentally different from N-Acetyl-L-Tyrosine (NALT), where the acetyl group is attached to the α-amino group. This structural distinction governs its chemical behavior, stability, and applications. While NALT is widely known for its enhanced solubility and use in nutritional supplements, this compound is a more specialized reagent, primarily valued in synthetic chemistry and pharmaceutical research.[1]

This document serves as a senior application scientist's guide to the core technical aspects of this compound, emphasizing the causality behind its synthesis and the validation inherent in its analysis.

Chemical Structure and Physicochemical Properties

The addition of an acetyl group to the phenolic hydroxyl function alters the electronic and steric properties of the tyrosine side chain, influencing its polarity, solubility, and reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
IUPAC Name (2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid
Synonyms L-Tyr(Ac)-OH, (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid[1]
CAS Number 6636-22-2[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 197-204 °C[1]
Optical Rotation [α]²⁰/D = -19 ± 2.5° (c=1 in 80% Acetic Acid)[1]
Purity ≥ 98% (HPLC)[1]
Storage 2-8 °C, protected from moisture[1]

Synthesis and Purification

The primary challenge in synthesizing this compound is achieving chemoselectivity. The L-tyrosine molecule possesses two nucleophilic sites: the α-amino group and the phenolic hydroxyl group. Under standard alkaline or neutral acetylation conditions, the more nucleophilic amino group reacts preferentially, yielding N-Acetyl-L-Tyrosine or the N,O-diacetylated product.

Principle of Chemoselective O-Acetylation

To achieve selective O-acetylation, the reactivity of the α-amino group must be suppressed. The most effective strategy is to perform the reaction under strongly acidic conditions. The acid protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with electrophilic acetylating agents like acetyl chloride. The phenolic hydroxyl group, being less basic, remains largely unprotonated and is thus available for acylation.[2][3]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the classic, validated method reported by Bretschneider and Biemann in 1950, which provides a reliable route to the target compound.[2][3]

Materials:

  • L-Tyrosine

  • Glacial Acetic Acid

  • Acetyl Chloride

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Methanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

  • Ice-salt bath

Procedure:

  • Preparation of Acidic Medium: Prepare a saturated solution of anhydrous HCl gas in glacial acetic acid in a flask equipped with a gas inlet tube and magnetic stirrer, cooled in an ice bath.

  • Dissolution: Suspend L-Tyrosine in the cold HCl-saturated glacial acetic acid. Stir until a homogenous suspension is formed. The amino group will be protonated to L-Tyrosine hydrochloride.

  • Acetylation: Cool the mixture in an ice-salt bath to below 0°C. Add acetyl chloride dropwise to the stirred suspension. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Completion: Continue stirring the reaction mixture in the cold bath for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

  • Product Precipitation: Upon completion, the O-acetylated product, as its hydrochloride salt, will precipitate from the cold reaction mixture.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove excess acetic acid and acetyl chloride. The resulting this compound hydrochloride can be further purified by recrystallization from a mixture of anhydrous methanol and diethyl ether.[3]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification Tyrosine L-Tyrosine Reaction Acetylation Reaction (<0°C) Tyrosine->Reaction Acid Glacial Acetic Acid + HCl(g) Acid->Reaction AcCl Acetyl Chloride AcCl->Reaction Precipitate Precipitation of Crude Product (HCl salt) Reaction->Precipitate Product forms as solid Filter Vacuum Filtration Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Recrystallize Recrystallization (Methanol/Ether) Wash->Recrystallize Final Pure this compound HCl Recrystallize->Final

Caption: Workflow for the chemoselective synthesis of this compound HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (approx. 260-274 nm, due to the aromatic chromophore) is the standard method for assessing purity. A purity of ≥98% is the accepted standard for research-grade material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the acetyl group as a sharp singlet around δ 2.3 ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern, and their chemical shifts will be slightly altered compared to L-tyrosine due to the electronic effect of the ester group.

    • ¹³C NMR: The ester carbonyl carbon will appear around δ 169-170 ppm, distinct from the carboxylic acid carbonyl (δ > 175 ppm). The acetyl methyl carbon signal will be present around δ 21 ppm. Experimental ¹³C NMR data for O-Acetyl-Tyrosine is available for reference.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint. Key expected absorbances include:

    • ~1760 cm⁻¹: A strong C=O stretching band characteristic of a phenolic ester. This is a crucial peak distinguishing it from NALT, which shows an amide C=O band at a lower wavenumber (~1650 cm⁻¹).

    • ~3000-2500 cm⁻¹ (broad) and ~1600 cm⁻¹: Bands associated with the amino acid moiety as a hydrochloride salt (NH₃⁺ stretching and bending).

    • ~1200 cm⁻¹: A strong C-O stretching band for the acetyl ester linkage.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at m/z 224.09. The fragmentation pattern will be distinct from NALT. This compound is expected to readily lose ketene (CH₂=C=O, 42 Da) from the parent ion to yield a fragment corresponding to the L-tyrosine ion at m/z 182.08, a pathway less favorable for NALT.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in specific scientific contexts.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide chain elongation. The phenolic hydroxyl of tyrosine is moderately reactive and requires protection in many synthetic strategies.

The O-acetyl group serves as an effective protecting group. It is stable to the acidic conditions used for the removal of N-terminal Boc protecting groups but can be removed under mild basic conditions (e.g., dilute hydrazine or ammonium hydroxide) that do not cleave the peptide from the resin. Commercially, derivatives like Boc-L-Tyr(Ac)-OH are used as building blocks for introducing a protected tyrosine residue into a peptide sequence.[4]

Peptide_Synthesis Resin Resin-Bound Peptide Chain Coupling Coupling Step (e.g., DCC/HOBt) Resin->Coupling BuildingBlock Boc-Tyr(Ac)-OH BuildingBlock->Coupling Elongated Elongated Peptide (Tyr side chain protected) Coupling->Elongated Next cycle Deprotection Acidic Deprotection (TFA) Deprotection->Resin Next cycle Elongated->Deprotection Next cycle

Caption: Use of O-acetylated tyrosine as a building block in peptide synthesis.

Prodrug Development

A prodrug is an inactive compound that is converted into an active drug in the body. This compound is explored as a potential prodrug of L-tyrosine.[1] The rationale is twofold:

  • Enhanced Solubility: The ester linkage can improve the solubility of the parent amino acid in certain formulations.[1]

  • Metabolic Conversion: It is hypothesized that esterase enzymes in the body can hydrolyze the O-acetyl group, releasing L-tyrosine at the target site or systemically.[1] This could potentially increase the bioavailability of L-tyrosine compared to direct administration.

While this is a promising area of research, the efficiency of this in-vivo conversion relative to other prodrug strategies remains a subject of investigation.[5]

Other Research Applications

This compound is also used in biochemical and pharmaceutical research as a starting material for more complex molecules and has been investigated for potential anti-tumor properties.[6] Its ability to deliver L-tyrosine makes it a compound of interest for studying neurotransmitter synthesis and neurological pathways.[1]

Storage and Safety

Storage: this compound should be stored in a cool, dry place, typically between 2-8°C.[1] The container should be tightly sealed to protect the compound from moisture, which can cause hydrolysis of the ester linkage.

Safety: As with any laboratory chemical, standard safety precautions should be observed. This includes working in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

This compound is a distinct and valuable derivative of L-tyrosine. Its synthesis via chemoselective O-acetylation under acidic conditions highlights a fundamental principle of protecting group chemistry. While not as widely known as its N-acetylated isomer, its utility as a protected building block in peptide synthesis is well-established, and its potential as a prodrug presents an active area of research. For scientists in drug development and synthetic chemistry, a thorough understanding of its properties, synthesis, and analytical validation is crucial for its effective application.

References

O-Acetyl-L-Tyrosine mechanism of action in neuronal cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Acetylated L-Tyrosine Prodrugs in Neuronal Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for L-Tyrosine Prodrugs

The aromatic amino acid L-Tyrosine is a cornerstone of neuromodulation, serving as the direct metabolic precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][2][3] These signaling molecules are fundamental to a spectrum of cognitive processes, including executive function, working memory, motivation, and the physiological response to stress.[4] Consequently, ensuring adequate availability of L-Tyrosine in the central nervous system (CNS) is a critical strategy in neuroscience research and therapeutic development, particularly for conditions hypothesized to involve catecholamine depletion.

However, L-Tyrosine itself possesses relatively low water solubility, which can present challenges for formulation and consistent delivery. This has led to the development of modified prodrugs, with the primary goal of enhancing solubility and, theoretically, bioavailability. The most common of these is N-Acetyl-L-Tyrosine (NALT), where an acetyl group is attached to the nitrogen of the amino group.[5][6] The user's query specifies O-Acetyl-L-Tyrosine, where the acetyl group is attached to the phenolic hydroxyl group. While both are valid chemical modifications, the vast majority of published in vivo and mechanistic research has focused on NALT. This guide will therefore focus on the well-documented pathway and controversies of NALT as the archetypal acetylated tyrosine prodrug, with the understanding that the core metabolic requirement—conversion back to L-Tyrosine—is a shared, fundamental step for any such compound.

Section 1: The Central Mechanism - Hydrolysis to Bioactive L-Tyrosine

The foundational principle of any acetylated L-Tyrosine variant is that it functions as a prodrug. The acetylated molecule itself is not incorporated into the catecholamine synthesis pathway. It must first undergo deacetylation (hydrolysis) to yield free L-Tyrosine.[1][7]

This conversion is a critical, and contentious, step in its mechanism of action. In the case of NALT, this process is understood to occur primarily in the kidneys and liver following absorption from the gastrointestinal tract.[8] The efficiency of this enzymatic conversion is a significant rate-limiting factor that dictates the ultimate bioavailability of L-Tyrosine delivered to the systemic circulation and, subsequently, the brain.[5]

The central hypothesis is that by increasing the solubility of the parent compound, administration of an acetylated form will lead to higher plasma concentrations and more effective delivery of L-Tyrosine to the brain. However, as will be discussed, the efficiency of deacetylation appears to be a major bottleneck, challenging this hypothesis.

Section 2: Catecholamine Synthesis Pathway in Neuronal Cells

Once L-Tyrosine is liberated from its acetylated carrier and successfully transported across the blood-brain barrier via the large neutral amino acid (LNAA) transporter, it becomes a substrate for the catecholamine synthesis pathway within presynaptic neuronal terminals.[9]

The synthesis proceeds as follows:

  • Rate-Limiting Hydroxylation : L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This is the primary rate-limiting step in the entire cascade.[10][11] The activity of TH is tightly regulated by several factors, including feedback inhibition by catecholamines and phosphorylation by various protein kinases.[10]

  • Decarboxylation to Dopamine : L-DOPA is rapidly converted to dopamine by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC).[7]

  • Conversion to Norepinephrine : In noradrenergic neurons, dopamine is then transported into synaptic vesicles where it is converted to norepinephrine by the enzyme Dopamine β-hydroxylase.[2][7]

This metabolic cascade underscores the critical importance of maintaining a sufficient intraneuronal pool of L-Tyrosine, as its concentration can influence the rate of TH activity and subsequent neurotransmitter production, especially during periods of high neuronal firing and demand.[12][13]

Catecholamine_Synthesis cluster_blood_brain Systemic Circulation / BBB cluster_neuron Presynaptic Neuron OALT This compound (Prodrug) LTyr_blood L-Tyrosine OALT->LTyr_blood Deacetylation (Hydrolysis) NALT N-Acetyl-L-Tyrosine (Prodrug) NALT->LTyr_blood Deacetylation (Hydrolysis) LTyr_neuron L-Tyrosine LTyr_blood->LTyr_neuron LNAA Transporter LDOPA L-DOPA LTyr_neuron->LDOPA Tyrosine Hydroxylase (Rate-Limiting Step) DA Dopamine LDOPA->DA AADC NE Norepinephrine DA->NE Dopamine β-hydroxylase (in vesicles)

Caption: Metabolic fate of acetylated tyrosine to catecholamine synthesis.

Section 3: The Bioavailability Controversy: A Critical Analysis

The primary justification for using acetylated L-Tyrosine is to overcome the solubility limitations of its parent compound. While NALT is significantly more water-soluble than L-Tyrosine, this chemical advantage does not straightforwardly translate to superior biological availability in the brain.[5] The scientific literature presents a critical discrepancy between theoretical benefits and observed in vivo efficacy.

  • The Hypothesis : Increased water solubility should lead to more efficient absorption and higher plasma concentrations, thereby creating a greater concentration gradient to drive transport across the blood-brain barrier.[3][11]

  • The Evidence : Contrary to the hypothesis, multiple studies have demonstrated that L-Tyrosine supplementation is more effective at increasing plasma and brain tyrosine levels than NALT. A significant portion of administered NALT is excreted in the urine unchanged, indicating inefficient deacetylation.[5][6]

The table below summarizes findings from comparative studies.

Compound AdministeredRoutePlasma L-Tyrosine IncreaseBrain L-Tyrosine IncreaseKey FindingSource(s)
L-Tyrosine Oral130-276%Superior to NALTHighly effective at increasing systemic and brain tyrosine levels.[5][6]
N-Acetyl-L-Tyrosine (NALT) Oral / IV0-25% (IV)Least effective of tested prodrugsInefficient conversion to L-Tyrosine leads to poor bioavailability. A large portion is excreted unchanged.[5]
O-Phospho-L-Tyrosine IP / OralSubstantialMore effective than NALTBehaves as an effective tyrosine prodrug after hydrolysis by phosphatases.

Expert Insight: The discrepancy highlights a crucial principle in drug development: a prodrug's success is contingent not only on its stability and solubility but also on the rate and extent of its conversion to the active molecule in the target tissue. The evidence strongly suggests that the deacetylation of NALT is the primary bottleneck, making L-Tyrosine itself a more reliable agent for elevating central tyrosine levels. While direct comparative data for this compound is scarce, it would face the same metabolic hurdle of requiring efficient hydrolysis to become active.

Section 4: Experimental Validation: Protocols and Methodologies

To validate the mechanistic claims for a tyrosine prodrug, a series of well-controlled experiments are required. The primary objective is to quantify the conversion of the prodrug to L-Tyrosine and measure the downstream effects on catecholamine neurotransmitter levels in the brain.

Core Experimental Workflow

The logical flow of an in vivo study would involve administering the compound and then measuring neurotransmitter levels in a specific brain region of interest (e.g., the prefrontal cortex or striatum) using microdialysis.

Experimental_Workflow A Animal Model Acclimation (e.g., Sprague-Dawley Rat) B Stereotaxic Surgery: Implantation of Microdialysis Guide Cannula A->B Surgical Prep C Post-Operative Recovery (5-7 days) B->C Recovery Period D Baseline Microdialysis: Collect extracellular fluid (ECF) samples C->D Experiment Day E Compound Administration (e.g., this compound, L-Tyrosine, Vehicle via IP) D->E Establish Baseline F Post-Dose Microdialysis: Continuous ECF sample collection over time E->F Initiate Treatment G Sample Analysis: HPLC with Electrochemical Detection (HPLC-ED) F->G Sample Preparation H Data Analysis: Quantify Dopamine & Norepinephrine levels vs. Baseline G->H Quantification

Caption: Workflow for in vivo validation of a tyrosine prodrug's effect.
Detailed Protocol: Quantifying Dopamine in Rat Prefrontal Cortex via Microdialysis and HPLC-ED

This protocol provides a self-validating system to measure the direct neurochemical consequence of administering a tyrosine prodrug.

1. Materials and Reagents:

  • Microdialysis Probes: 4mm membrane length, 20 kDa molecular weight cutoff.

  • Artificial Cerebrospinal Fluid (aCSF): Sterile, pH 7.4.

  • HPLC System: Isocratic pump, autosampler with cooling, electrochemical detector (ED) with a glassy carbon working electrode.

  • Analytical Column: C18 reverse-phase column.

  • Mobile Phase: Phosphate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate), pH adjusted.

  • Standards: Dopamine, Norepinephrine, L-Tyrosine, internal standard (e.g., 3,4-dihydroxybenzylamine).

  • Test Compounds: this compound, L-Tyrosine, vehicle control (saline).

2. Surgical Procedure (Aseptic Technique):

  • Anesthetize the rat (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeted at the medial prefrontal cortex.

  • Secure the cannula assembly with dental acrylic.

  • Allow the animal to recover for 5-7 days. The recovery period is critical for the blood-brain barrier to reform and inflammation to subside, ensuring measurements reflect physiological conditions.

3. Microdialysis Experiment:

  • Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).

  • Allow a 90-120 minute equilibration period.

  • Baseline Collection: Collect 4-6 dialysate samples into vials containing antioxidant (e.g., perchloric acid) at 20-minute intervals. This establishes a stable baseline for each animal, which serves as its own control.

  • Compound Administration: Administer the test compound (this compound, L-Tyrosine, or vehicle) via intraperitoneal (IP) injection.

  • Post-Administration Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours.

4. HPLC-ED Analysis:

  • Prepare a standard curve by making serial dilutions of the neurotransmitter standards. This is essential for absolute quantification.

  • Inject a fixed volume (e.g., 20 µL) of each dialysate sample and standard onto the HPLC system.

  • The electrochemical detector is set to an oxidizing potential that is optimal for the catecholamines. As dopamine and norepinephrine elute from the column and pass over the electrode, they are oxidized, generating an electrical current proportional to their concentration.

  • Identify and quantify the peaks corresponding to dopamine and norepinephrine by comparing their retention times and signal responses to the known standards.

5. Data Interpretation:

  • Calculate the concentration of each neurotransmitter in the dialysate samples.

  • Express the post-administration concentrations as a percentage change from the average baseline concentration for each animal.

  • A successful prodrug should produce a time-dependent increase in extracellular dopamine and/or norepinephrine levels that is significantly greater than the vehicle control. Comparing the magnitude and time course of this effect to an equimolar dose of L-Tyrosine provides a direct measure of relative efficacy.

References

Biochemical pathways involving O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biochemical Pathways and Applications of O-Acetyl-L-Tyrosine

Authored by a Senior Application Scientist

Abstract

This compound is a synthetic derivative of the non-essential amino acid L-Tyrosine. While its isomer, N-Acetyl-L-Tyrosine (NALT), has been more extensively studied as a nutritional supplement, this compound holds distinct significance in the realms of synthetic chemistry and pharmaceutical development. This technical guide provides a comprehensive analysis of this compound, distinguishing it from its N-acetylated counterpart. We will explore its synthesis, physicochemical properties, and its primary biochemical fate as a prodrug that hydrolyzes to L-Tyrosine. The subsequent entry of this liberated L-Tyrosine into critical metabolic pathways—including the synthesis of catecholamine neurotransmitters, thyroid hormones, and melanin—is detailed. Furthermore, this guide elucidates its applications as a protected amino acid in peptide synthesis and as a valuable tool for researchers in neurobiology and drug discovery. Detailed experimental protocols for its synthesis and analytical quantification are provided to support practical application in a research and development setting.

Introduction: Delineating this compound

In the study of amino acid derivatives, precision in nomenclature is paramount. This compound, where the acetyl group is ester-linked to the phenolic hydroxyl group, is structurally and functionally distinct from its more widely known isomer, N-Acetyl-L-Tyrosine (NALT), where the acetyl group is amide-linked to the α-amino group. This structural difference dictates their respective chemical stabilities, metabolic fates, and primary applications.

NALT was developed to enhance the poor water solubility of L-Tyrosine for applications in parenteral nutrition and as a nootropic supplement.[1] Its intended mechanism involves deacetylation in the body to release L-Tyrosine.[1] this compound, while also serving as a potential L-Tyrosine precursor, is more prominently utilized in synthetic organic chemistry, particularly as a building block in peptide synthesis where temporary protection of the tyrosine hydroxyl group is required.[2]

This guide focuses exclusively on this compound. We will examine its logical biochemical pathway following administration, which is its conversion to L-Tyrosine, and then explore the well-documented metabolic landscape that L-Tyrosine commands. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's role as a synthetic tool and its potential as a prodrug.

Physicochemical Characteristics

The acetylation of the hydroxyl group modifies the physicochemical properties of the parent L-Tyrosine molecule. These properties are critical for its handling, formulation, and behavior in biological systems.

PropertyValueReference
CAS Number 6636-22-2[3][4]
Molecular Formula C₁₁H₁₃NO₄[4][]
Molecular Weight 223.23 g/mol [4][]
Appearance White crystalline powder[6]
Melting Point 197-204 °C (decomposes)[]
Solubility Enhanced solubility compared to L-Tyrosine[6]

Synthesis of this compound: A Protocol

The selective synthesis of this compound requires a strategic approach to prevent acetylation at the more nucleophilic amino group. A common strategy involves the temporary protection of the amino group, followed by acetylation of the hydroxyl group and subsequent deprotection.

Causality in Experimental Design:
  • Amino Group Protection: The α-amino group is more nucleophilic than the phenolic hydroxyl group. Therefore, direct acetylation with agents like acetic anhydride would primarily yield N-Acetyl-L-Tyrosine or the di-substituted product.[7] To achieve selective O-acetylation, the amino group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for acetylation and its facile removal under acidic conditions.

  • Acetylation: With the amino group protected, the phenolic hydroxyl can be acetylated using a standard acetylating agent like acetic anhydride in the presence of a base catalyst.

  • Deprotection: The final step involves the selective removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, which leaves the O-acetyl ester bond intact.

Detailed Synthesis Protocol:
  • Step 1: Protection of L-Tyrosine (Synthesis of Boc-L-Tyrosine)

    • Suspend L-Tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium hydroxide (NaOH, 2.5 equivalents) and stir until the L-Tyrosine dissolves.

    • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with cold 1M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Tyrosine.

  • Step 2: O-Acetylation (Synthesis of Boc-O-Acetyl-L-Tyrosine)

    • Dissolve Boc-L-Tyrosine (1 equivalent) in pyridine.

    • Cool the solution to 0°C.

    • Add acetic anhydride (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding cold water.

    • Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-O-Acetyl-L-Tyrosine.[2]

  • Step 3: Deprotection (Synthesis of this compound)

    • Dissolve the Boc-O-Acetyl-L-Tyrosine from the previous step in a minimal amount of dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 DCM:TFA solution).

    • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound as a salt. Further purification can be achieved by recrystallization.

G cluster_0 Synthesis Workflow L-Tyrosine L-Tyrosine Boc-L-Tyrosine Boc-L-Tyrosine L-Tyrosine->Boc-L-Tyrosine 1. Protection (Boc₂O) Boc-O-Acetyl-L-Tyrosine Boc-O-Acetyl-L-Tyrosine Boc-L-Tyrosine->Boc-O-Acetyl-L-Tyrosine 2. Acetylation (Ac₂O) This compound This compound Boc-O-Acetyl-L-Tyrosine->this compound 3. Deprotection (TFA)

Caption: Workflow for the chemical synthesis of this compound.

Biochemical Pathways: A Prodrug's Journey

There are no known endogenous metabolic pathways that synthesize or utilize this compound directly. Therefore, its biochemical relevance is understood in the context of it being an exogenous compound, or xenobiotic. Its most logical and primary metabolic fate is to act as a prodrug, being hydrolyzed by ubiquitous esterase enzymes to yield L-Tyrosine and acetic acid.

G OAT This compound Esterases Esterases (Liver, Plasma, etc.) OAT->Esterases LT L-Tyrosine AA Acetic Acid Esterases->LT Esterases->AA

Caption: Hydrolysis of this compound to L-Tyrosine.

Once de-acetylated, the liberated L-Tyrosine enters the body's endogenous pool and becomes available for numerous critical biochemical pathways.

The Central Role of L-Tyrosine

L-Tyrosine is a cornerstone precursor for a host of vital molecules, and its availability can be the rate-limiting step for their synthesis.[8]

  • Catecholamine Neurotransmitter Synthesis: In the brain and adrenal glands, L-Tyrosine is the starting material for the synthesis of dopamine, norepinephrine, and epinephrine.[9] This pathway is fundamental for mood regulation, cognitive function, and the "fight-or-flight" stress response.[10][11]

    • L-Tyrosine → L-DOPA (catalyzed by Tyrosine Hydroxylase - the rate-limiting step)

    • L-DOPA → Dopamine (catalyzed by DOPA Decarboxylase)

    • Dopamine → Norepinephrine (catalyzed by Dopamine β-Hydroxylase)

    • Norepinephrine → Epinephrine (catalyzed by PNMT)[12]

  • Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated and coupled to form thyroxine (T4) and triiodothyronine (T3), the primary hormones that regulate metabolism.[9]

  • Melanin Pigment Synthesis: In melanocytes, the enzyme tyrosinase initiates the conversion of L-Tyrosine to dopaquinone, a precursor for the synthesis of eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[9][13]

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, L-Tyrosine is incorporated into proteins and peptides throughout the body.[8]

  • Energy Production: L-Tyrosine is a glucogenic and ketogenic amino acid. It can be catabolized through a series of enzymatic steps to yield fumarate (which enters the citric acid cycle) and acetoacetate (a ketone body).[9][12]

G cluster_0 Metabolic Hub cluster_1 Key Metabolic Fates OAT This compound (Prodrug) LT L-Tyrosine OAT->LT Hydrolysis Catecholamines Dopamine Norepinephrine Epinephrine LT->Catecholamines Hormones Thyroid Hormones (T3, T4) LT->Hormones Pigments Melanin LT->Pigments Proteins Protein Synthesis LT->Proteins Energy Energy (Fumarate, Acetoacetate) LT->Energy

Caption: Metabolic fates of L-Tyrosine derived from this compound.

Applications in Research and Drug Development

A. Protected Building Block in Peptide Synthesis

The primary and most established application of this compound derivatives is in Solid-Phase Peptide Synthesis (SPPS). The phenolic hydroxyl group of tyrosine can undergo unwanted side reactions during peptide coupling steps. The O-acetyl group serves as a labile protecting group that prevents these side reactions.

Causality: The acetyl group is stable to the reagents used for peptide bond formation (e.g., carbodiimides) and to the mild acid used for the removal of N-terminal protecting groups like Fmoc. It can then be cleanly removed during the final global deprotection and cleavage of the peptide from the resin, typically using a strong acid cocktail. This makes derivatives like Boc-O-Acetyl-L-Tyrosine valuable reagents.[2]

G cluster_0 SPPS Workflow Resin Solid Support Resin Deprotection N-Terminal Deprotection Resin->Deprotection Coupling Couple Protected Amino Acid Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Global Deprotection Repeat->Cleavage Final cycle Peptide Purified Peptide Cleavage->Peptide ProtectedTyr Boc-O-Acetyl-L-Tyrosine ProtectedTyr->Coupling

Caption: Use of protected tyrosine in Solid-Phase Peptide Synthesis (SPPS).

B. Pharmaceutical and Neurobiological Research

As a tyrosine prodrug, this compound is a useful tool for researchers studying the effects of increasing systemic and cerebral tyrosine levels. It can be used in formulations to investigate its impact on neurotransmitter synthesis, cognitive function under stress, and mood enhancement.[6] Its use allows for the controlled delivery of L-Tyrosine, potentially offering different pharmacokinetic profiles compared to direct L-Tyrosine or NALT administration, although comparative studies are lacking.[6][14]

Analytical Methodologies: HPLC Quantification

To study the pharmacokinetics of this compound and its conversion to L-Tyrosine, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.

Self-Validating Protocol: Rationale

This protocol is designed for the simultaneous quantification of the prodrug (this compound) and its active metabolite (L-Tyrosine) in a plasma matrix.

  • Protein Precipitation: Plasma proteins interfere with HPLC analysis and must be removed. Acetonitrile is an effective agent for precipitating proteins while keeping the analytes in solution.

  • Reversed-Phase Chromatography: A C18 column is used, which separates compounds based on their hydrophobicity. This compound, being more lipophilic due to the acetyl group, will have a longer retention time than the more polar L-Tyrosine.

  • UV Detection: The phenolic ring in both molecules provides a chromophore that absorbs UV light, allowing for sensitive detection around 274 nm.[1]

Detailed HPLC Protocol:
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-Acetyl-L-Tryptophan).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions

    • The following table outlines the parameters for chromatographic separation.

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating small molecules of moderate polarity.
Mobile Phase Isocratic: 90% 20mM Potassium Phosphate (pH 3.0), 10% AcetonitrileProvides good peak shape and resolution for amino acids.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 20 µLStandard volume for analytical runs.
Detection UV at 274 nmWavelength for optimal absorbance of the tyrosine chromophore.[1]

Conclusion and Future Directions

This compound is a valuable synthetic derivative of L-Tyrosine with distinct applications from its N-acetyl isomer. Its primary role in biochemical and pharmaceutical contexts is that of a prodrug, which is efficiently converted to L-Tyrosine by endogenous esterases. Once formed, L-Tyrosine participates in a wide array of critical metabolic pathways, underscoring the potential of this compound as a delivery vehicle in therapeutic and research settings. Its established use in peptide synthesis highlights its utility as a chemically protected building block.

Future research should focus on rigorous pharmacokinetic and pharmacodynamic studies comparing this compound directly with L-Tyrosine and NALT. Such investigations are necessary to determine if its theoretical advantages in solubility or stability translate to improved bioavailability and efficacy for cognitive enhancement or other therapeutic applications. Elucidating the specific esterases responsible for its hydrolysis could also open avenues for designing targeted drug delivery systems.

References

O-Acetyl-L-Tyrosine as a precursor to neurotransmitters.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-Acetyl-L-Tyrosine as a Catecholamine Precursor

Abstract

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are fundamental to cognitive function, mood regulation, and the physiological stress response. Their synthesis is rate-limited by the availability of the precursor amino acid, L-tyrosine, and the activity of the enzyme tyrosine hydroxylase. While direct supplementation with L-tyrosine can augment catecholamine synthesis, its clinical and research applications are hampered by poor solubility and limited blood-brain barrier (BBB) transport. This guide provides a detailed technical overview of this compound, a synthetic ester prodrug of L-tyrosine, designed to overcome these limitations. We will explore its pharmacokinetic advantages, metabolic conversion pathway, and provide a validated experimental workflow for its evaluation, intended for researchers, neuropharmacologists, and drug development professionals.

The Rationale for Tyrosine Prodrugs

L-tyrosine is a large neutral amino acid that competes with other amino acids, such as tryptophan and branched-chain amino acids, for transport across the BBB via the Large Neutral Amino Acid (LNAA) transporter system. This competitive inhibition can limit the increase in brain tyrosine levels following peripheral administration. Furthermore, L-tyrosine exhibits poor aqueous solubility (~0.45 g/L at 25°C), complicating the formulation of parenteral solutions for research and clinical use.

To enhance bioavailability and central nervous system (CNS) delivery, various prodrugs have been developed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug. The strategic advantage of a prodrug like this compound lies in modifying the physicochemical properties of L-tyrosine to improve solubility and membrane permeability, while ensuring efficient enzymatic conversion back to the parent amino acid post-absorption.

This compound: A Chemically Engineered Solution

This compound is an ester derivative of L-tyrosine where an acetyl group is attached to the phenolic hydroxyl group. This modification significantly increases its water solubility compared to both L-tyrosine and its more commonly known isomer, N-Acetyl-L-Tyrosine (NALT). Unlike NALT, which is poorly deacetylated in the body and has questionable bioavailability, this compound is designed for rapid cleavage by esterase enzymes present in the plasma and tissues, efficiently releasing L-tyrosine.

Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )Aqueous Solubility (g/L)Key Characteristic
L-Tyrosine 181.19~0.45 at 25°CPoor solubility; subject to transport competition.
N-Acetyl-L-Tyrosine (NALT) 223.23~60 at 25°CImproved solubility but poor in-vivo deacetylation and low bioavailability to the brain.
This compound 223.23>100 at 25°CHigh solubility; designed for rapid enzymatic deacetylation to yield L-tyrosine.

Pharmacokinetics and Metabolic Conversion Pathway

The primary goal of administering this compound is to elevate systemic and CNS levels of L-tyrosine. The metabolic journey involves two critical steps: deacetylation and subsequent enzymatic conversion to catecholamines.

  • Absorption and Deacetylation: Following administration, this compound is absorbed and rapidly hydrolyzed by non-specific esterase enzymes in the blood, liver, and other tissues to yield L-tyrosine and acetate. This rapid conversion ensures that the molecule reaching the BBB is the intended parent amino acid, L-tyrosine.

  • Catecholamine Synthesis: The liberated L-tyrosine is then transported into catecholaminergic neurons. Inside the neuron, it undergoes a series of enzymatic reactions, which are foundational to neurochemistry.

The following diagram illustrates the complete metabolic cascade from the administered prodrug to the final neurotransmitter, epinephrine.

Metabolic_Pathway cluster_prodrug Systemic Circulation cluster_neuron Catecholaminergic Neuron OAT This compound LT1 L-Tyrosine OAT->LT1 Plasma Esterases LT2 L-Tyrosine LT1->LT2 LNAA Transporter (Blood-Brain Barrier) LDOPA L-DOPA LT2->LDOPA Tyrosine Hydroxylase (Rate-Limiting) DA Dopamine LDOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β-Hydroxylase EPI Epinephrine NE->EPI PNMT

Caption: Metabolic pathway from this compound to Epinephrine.

Experimental Validation Protocol: Quantifying Neurotransmitter Levels via HPLC-ECD

To validate the efficacy of this compound as a neurotransmitter precursor, a robust and sensitive analytical method is required. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying catecholamines and their metabolites in biological tissues due to its exceptional sensitivity and selectivity.

This protocol outlines a preclinical study in a rodent model to measure changes in striatal dopamine levels following the administration of this compound.

Experimental Workflow Diagram

The overall experimental process can be visualized as follows:

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing 1. Subject Dosing (Vehicle vs. OAT) Wait 2. Wait Period (e.g., 60 min) Dosing->Wait Sacrifice 3. Euthanasia & Brain Dissection Wait->Sacrifice Homogenize 4. Tissue Homogenization (e.g., Striatum) Sacrifice->Homogenize Centrifuge 5. Centrifugation & Supernatant Collection Homogenize->Centrifuge Filter 6. Protein Filtration Centrifuge->Filter Inject 7. HPLC-ECD Injection Filter->Inject Chromatography 8. Separation & Detection Inject->Chromatography Quantify 9. Data Quantification (vs. Standard Curve) Chromatography->Quantify

Caption: Preclinical workflow for assessing this compound efficacy.

Step-by-Step Methodology

Objective: To quantify dopamine and its metabolites (DOPAC, HVA) in mouse striatum 60 minutes post-intraperitoneal (I.P.) injection of this compound.

Materials:

  • This compound

  • 0.9% Saline (Vehicle)

  • Perchloric acid (0.1 M) with 0.05% EDTA

  • Mobile Phase: Sodium phosphate buffer, EDTA, octanesulfonic acid, and methanol, pH adjusted.

  • HPLC system with a C18 reverse-phase column and an electrochemical detector with a glassy carbon working electrode.

  • Tissue homogenizer

  • Refrigerated centrifuge

Procedure:

  • Animal Dosing:

    • Acclimate male C57BL/6 mice for 1 week.

    • Prepare a sterile solution of this compound in 0.9% saline at the desired concentration (e.g., 10 mg/mL).

    • Divide mice into two groups: Vehicle control and this compound treatment.

    • Administer the respective solutions via I.P. injection at a volume of 10 mL/kg.

  • Sample Collection:

    • At 60 minutes post-injection, euthanize mice via cervical dislocation.

    • Rapidly dissect the brain on an ice-cold plate and isolate the striatum from both hemispheres.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis. Causality Note: Rapid freezing is critical to halt enzymatic activity and prevent post-mortem degradation of neurotransmitters.

  • Tissue Homogenization:

    • Weigh the frozen striatal tissue.

    • Add 200 µL of ice-cold 0.1 M perchloric acid. This acid serves to precipitate proteins and stabilize the catecholamines.

    • Homogenize the tissue thoroughly using an ultrasonic probe or a mechanical homogenizer, keeping the sample on ice at all times.

  • Supernatant Preparation:

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the neurotransmitters.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.

  • HPLC-ECD Analysis:

    • Standard Curve: Prepare a series of standards of known concentrations for dopamine, DOPAC, and HVA. Run these standards to generate a standard curve, which is essential for accurate quantification of the unknown samples.

    • System Setup: Equilibrate the HPLC system with the mobile phase. Set the electrochemical detector potential (e.g., +0.75 V), which is the optimal voltage to oxidize catecholamines for sensitive detection.

    • Injection: Inject 20 µL of the filtered supernatant onto the C18 column.

    • Data Acquisition: Record the chromatogram. The retention time will identify the compound (by comparing to standards), and the peak area will be proportional to its concentration.

  • Data Analysis:

    • Using the standard curve, convert the peak areas from the tissue samples into concentrations (e.g., ng of analyte per mg of tissue).

    • Perform statistical analysis (e.g., Student's t-test) to compare the neurotransmitter levels between the vehicle-treated and this compound-treated groups.

Conclusion and Future Perspectives

This compound represents a promising tool for neuroscience research and potentially for clinical applications where an acute increase in catecholamine synthesis is desired. Its superior solubility and efficient conversion to L-tyrosine make it a more reliable agent for elevating brain tyrosine levels than L-tyrosine itself or NALT. The provided HPLC-ECD protocol offers a validated framework for researchers to quantitatively assess its neurochemical effects.

Future research should focus on detailed pharmacokinetic profiling in larger animal models, investigating its efficacy in models of cognitive demand or neurological disorders, and exploring its potential for human use in both therapeutic and performance-enhancement contexts.

An In-depth Technical Guide on the In Vivo Deacetylation of O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unexplored Landscape of O-Acetyl-L-Tyrosine Metabolism

For researchers, scientists, and drug development professionals, the pursuit of enhancing the bioavailability of crucial amino acids is a perpetual frontier. L-Tyrosine, a precursor to vital catecholamine neurotransmitters, presents a classic challenge due to its limited water solubility. While N-Acetyl-L-Tyrosine (NALT) has been extensively investigated as a more soluble prodrug, its in vivo conversion to L-Tyrosine has proven to be inefficient.[1] This guide turns the scientific lens onto a less-explored analog, this compound, hypothesizing its potential as a viable L-Tyrosine prodrug. Due to the nascent stage of research on this specific molecule, this document adopts a hypothesis-driven framework. It synthesizes established principles of in vivo ester hydrolysis with proven analytical methodologies to provide a comprehensive roadmap for the investigation of this compound's metabolic fate. Every protocol and mechanistic claim is grounded in authoritative principles, providing a self-validating system for your research endeavors.

Introduction to this compound: A Prodrug Candidate

This compound is a derivative of L-Tyrosine where an acetyl group is attached to the hydroxyl group of the phenol ring. This modification is anticipated to increase the aqueous solubility of the parent amino acid, a desirable characteristic for pharmaceutical formulations. The core hypothesis is that this compound can act as a prodrug, undergoing in vivo deacetylation to release L-Tyrosine, which can then participate in its physiological roles, including neurotransmitter synthesis.[2]

The rationale for investigating this compound is built upon the lessons learned from its N-acetylated counterpart. While NALT boasts enhanced solubility, its amide bond is relatively stable in vivo, leading to significant urinary excretion of the unchanged compound.[1][3] In contrast, the ester bond in this compound is theoretically more susceptible to hydrolysis by the plethora of esterases present in the body, potentially leading to a more efficient release of L-Tyrosine.

Hypothesized In Vivo Deacetylation Pathways

The in vivo conversion of this compound to L-Tyrosine is likely mediated by esterases, a broad class of enzymes that catalyze the hydrolysis of esters.[4] The primary sites for this biotransformation are hypothesized to be the plasma and the liver.

Plasma-Mediated Deacetylation

Human plasma contains several enzymes with esterase activity that could potentially hydrolyze this compound upon intravenous administration or after absorption into the bloodstream.[5] These include:

  • Butyrylcholinesterase (BChE): A serine hydrolase with broad substrate specificity.

  • Paraoxonase 1 (PON1): An esterase primarily associated with HDL cholesterol.

  • Human Serum Albumin (HSA): The most abundant protein in plasma, exhibiting "pseudo-esterase" activity.[6][7][8] Specific tyrosine residues on albumin, such as Tyr-150 and Tyr-411, have been implicated in its catalytic activity towards esters like p-nitrophenyl acetate.[6][9]

Hepatic and Intestinal Deacetylation

Following oral administration and absorption, or systemic circulation, this compound would be exposed to carboxylesterases (CEs) that are highly expressed in the liver and small intestine.[4][10] The two major human carboxylesterases are hCE-1 and hCE-2. Based on substrate specificities:

  • hCE-1 typically hydrolyzes esters with a large acyl group and a small alcohol moiety.

  • hCE-2 prefers substrates with a small acyl group and a large alcohol moiety.[11][12]

Given that this compound possesses a small acetyl group and the larger L-Tyrosine molecule, it is a plausible substrate for hCE-2 .

cluster_plasma Plasma Compartment cluster_liver_intestine Liver & Intestine OATL This compound BChE Butyrylcholinesterase (BChE) OATL->BChE Hydrolysis PON1 Paraoxonase 1 (PON1) OATL->PON1 Hydrolysis HSA Human Serum Albumin (HSA) OATL->HSA Hydrolysis hCE2 Carboxylesterase 2 (hCE-2) OATL->hCE2 First-Pass/Systemic Hydrolysis Excretion Renal Excretion OATL->Excretion Unchanged LTyr L-Tyrosine BChE->LTyr PON1->LTyr HSA->LTyr hCE2->LTyr cluster_pre Pre-Study cluster_admin Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis A1 Acclimatize Animals A2 Fasting A1->A2 B1 Administer this compound (Oral or IV) A2->B1 C1 Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240, 480 min) B1->C1 D1 Plasma Separation C1->D1 C2 Tissue Collection (Terminal) (Liver, Brain, Kidney) D2 Tissue Homogenization C2->D2 D3 Protein Precipitation D1->D3 D2->D3 E1 LC-MS/MS Quantification of This compound & L-Tyrosine D3->E1 F1 Calculate Cmax, Tmax, AUC, t1/2 E1->F1

References

An In-Depth Technical Guide to the Stability of O-Acetyl-L-Tyrosine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Acetyl-L-Tyrosine, a derivative of the amino acid L-Tyrosine, is utilized in various formulations for its enhanced solubility and potential bioavailability. However, the stability of its O-acetyl ester linkage in aqueous environments is a critical parameter influencing its efficacy and shelf-life. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound in aqueous solutions. It delves into the fundamental chemical degradation pathways, with a primary focus on hydrolysis. Furthermore, this guide outlines a systematic approach to conducting stability studies, including the development of stability-indicating analytical methods and protocols for forced degradation and kinetic analyses. The insights provided herein are essential for researchers, scientists, and drug development professionals involved in the formulation and characterization of this compound.

Introduction: The Significance of this compound and its Aqueous Stability

This compound is a synthetic derivative of L-Tyrosine, an amino acid precursor to vital neurotransmitters such as dopamine, norepinephrine, and epinephrine. The acetylation of the phenolic hydroxyl group of L-Tyrosine enhances its aqueous solubility, a desirable characteristic for parenteral and other liquid formulations.[1] Despite its advantages, the ester linkage in this compound is susceptible to hydrolysis, which can compromise the integrity and therapeutic efficacy of the final product. Understanding the kinetics and mechanisms of its degradation in aqueous solutions is paramount for developing stable formulations with predictable shelf-lives.

While extensive literature on the stability of N-Acetyl-L-Tyrosine exists[2][], specific data on this compound is less prevalent. Therefore, this guide will also draw upon established principles of ester hydrolysis, using compounds like acetylsalicylic acid (aspirin) as a well-documented analogue for the phenolic acetyl ester group.[4][5][6]

The Primary Degradation Pathway: Hydrolysis of the Ester Linkage

The principal route of degradation for this compound in aqueous solutions is the hydrolysis of the ester bond, yielding L-Tyrosine and acetic acid. This reaction can be catalyzed by hydronium ions (acid catalysis), hydroxide ions (base catalysis), or proceed uncatalyzed (neutral hydrolysis). The rate of hydrolysis is profoundly influenced by the pH of the solution.

A typical pH-rate profile for the hydrolysis of a phenolic ester, such as aspirin, exhibits a "U" or "V" shape, indicating that the compound is most stable at a specific acidic pH and degrades more rapidly in both highly acidic and, particularly, in alkaline conditions.[4][5][6] It is reasonable to hypothesize that this compound will exhibit a similar pH-dependent stability profile.

A Systematic Approach to Stability Assessment: Experimental Design

A thorough investigation into the stability of this compound requires a multi-faceted experimental approach, encompassing the development of a robust analytical method, forced degradation studies to identify potential degradation products, and kinetic studies to quantify the rate of degradation under various conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Table 1: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in waterProvides a low pH to ensure the ionization state of the analytes and improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrileThe organic modifier to elute the analytes from the column.
Gradient Elution A linear gradient from a low to a high percentage of Mobile Phase BTo ensure the elution of both the polar L-Tyrosine and the slightly less polar this compound with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength Approximately 274 nmThe approximate UV absorbance maximum for the tyrosine chromophore.

This method is a starting point and would require rigorous validation according to ICH guidelines.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is crucial for identifying the likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[7][8][9] These studies involve subjecting this compound to conditions more severe than those encountered during storage.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To investigate acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated temperatureTo investigate base-catalyzed degradation, which is expected to be rapid.
Oxidation 3% H₂O₂ at room temperatureTo assess susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 80°C) and solution at elevated temperature (e.g., 60°C)To evaluate the impact of temperature on stability.
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelinesTo determine sensitivity to light.

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[7] This ensures that the degradation products are formed at a sufficient concentration for detection and that the degradation pathways are representative of those that might occur under normal storage conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C Solution) start->thermal photo Photolytic (ICH Q1B) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Peak Identification hplc->mass_spec If unknown peaks outcome Identify Degradants & Validate Method hplc->outcome

Figure 1: Workflow for a forced degradation study of this compound.

Kinetic Studies: Quantifying Stability

To determine the shelf-life and optimal storage conditions, it is essential to perform kinetic studies to measure the rate of degradation as a function of pH and temperature.

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Accurately weigh and dissolve this compound in each buffer to a known concentration.

  • Incubate the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately quench the reaction if necessary (e.g., by neutralizing the sample or diluting it in the mobile phase and freezing).

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the observed rate constant (-k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile.

pH_Rate_Profile cluster_curve xaxis pH yaxis log(k_obs) origin origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 acid_cat Acid Catalysis base_cat Base Catalysis min_stability Region of Maximum Stability min_stability->p4

Figure 2: A representative pH-rate profile for ester hydrolysis.

Formulation Strategies to Enhance Stability

Based on the anticipated stability profile, several strategies can be employed to enhance the stability of this compound in aqueous formulations:

  • pH Optimization: The formulation should be buffered at the pH of maximum stability, as determined from the pH-rate profile.

  • Temperature Control: Storage at lower temperatures will significantly reduce the rate of hydrolysis.

  • Lyophilization: For long-term storage, freeze-drying the product to remove water is an effective strategy. The lyophilized powder can then be reconstituted immediately before use.

  • Excipient Selection: Care should be taken to select excipients that do not catalyze the hydrolysis reaction.

Conclusion

The aqueous stability of this compound is a critical attribute that must be thoroughly characterized to ensure the quality, safety, and efficacy of formulations containing this compound. The primary degradation pathway is hydrolysis of the ester linkage, which is highly dependent on pH and temperature. A systematic approach involving the development of a stability-indicating HPLC method, comprehensive forced degradation studies, and detailed kinetic analysis is essential for understanding the degradation profile of this compound. The data generated from these studies will enable the rational design of stable aqueous formulations and the establishment of appropriate storage conditions and shelf-life.

References

The Pharmacokinetics of Acetylated L-Tyrosine in Animal Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nomenclature and the Premise of Acetylated Tyrosine

In the pursuit of enhancing the systemic delivery of L-tyrosine, a critical precursor to catecholamine neurotransmitters, various prodrug strategies have been explored. Among these, acetylated forms of L-tyrosine have garnered significant attention. It is crucial to clarify at the outset that while the prompt specifies "O-Acetyl-L-Tyrosine," the vast majority of scientific literature, particularly in the context of pharmacokinetics and supplementation, focuses on N-Acetyl-L-Tyrosine (NALT) . This compound, where the acetyl group is attached to the phenolic hydroxyl group, is a distinct chemical entity but is far less studied for its pharmacokinetic properties[1]. Therefore, this guide will focus on the pharmacokinetics of N-Acetyl-L-Tyrosine in animal models, as it represents the compound of primary interest to researchers in this field.

The fundamental premise behind the development of NALT was to overcome the poor water solubility of its parent amino acid, L-tyrosine[2]. The acetylation of the amino group significantly increases water solubility, which theoretically should lead to improved absorption and bioavailability, particularly for applications requiring aqueous formulations like parenteral nutrition[2][3]. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of NALT in common animal models, critically evaluates the contentious issue of its oral bioavailability, and offers detailed protocols for its investigation.

Metabolic Fate: The Journey from Prodrug to Neurotransmitter Precursor

The intended therapeutic action of NALT is predicated on its role as a prodrug that, upon administration, is converted to L-tyrosine[4][5]. This bioconversion is a critical step that dictates the overall efficacy of NALT.

The Deacetylation Pathway

The primary metabolic transformation that NALT undergoes is deacetylation, the enzymatic removal of the acetyl group to yield L-tyrosine and acetate. This process is primarily mediated by a class of enzymes known as acylases or amidohydrolases[4][6].

  • Key Enzyme: Research has identified Aminoacylase III (AA3) as a key enzyme responsible for the deacetylation of N-acetylated aromatic amino acids, including NALT[4][7].

  • Tissue Distribution of Acylases: In rodents, acylase activity is most prominent in the kidney and liver , with detectable levels also found in the brain[7][8][9]. This distribution implies that the conversion of NALT to L-tyrosine can occur both systemically and potentially within the central nervous system. Species differences in the tissue distribution and activity of these enzymes are an important consideration in preclinical studies[10][11].

The liberated L-tyrosine then enters the endogenous amino acid pool and can be utilized for protein synthesis or serve as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine[5].

metabolic_pathway NALT N-Acetyl-L-Tyrosine (NALT) (Administered Prodrug) Absorption Systemic Circulation NALT->Absorption Deacetylation Deacetylation Absorption->Deacetylation Excretion Renal Excretion (Unchanged NALT) Absorption->Excretion Significant Portion LTyrosine L-Tyrosine (Active Form) Deacetylation->LTyrosine Conversion BBB Blood-Brain Barrier LTyrosine->BBB KidneyLiver Kidney & Liver (Primary Sites) KidneyLiver->Deacetylation AA3 Aminoacylase III AA3->Deacetylation Brain Brain BBB->Brain Catecholamines Dopamine, Norepinephrine, Epinephrine Brain->Catecholamines Synthesis

Metabolic pathway of N-Acetyl-L-Tyrosine (NALT).

Pharmacokinetic Profile in Animal Models

The pharmacokinetic profile of NALT has been investigated in several animal models, primarily rats and mice. The route of administration significantly impacts its disposition.

Absorption
  • Intravenous Administration: When administered intravenously as part of a total parenteral nutrition regimen in rats, NALT is rapidly utilized[10]. However, even with this direct route of administration, a portion of the dose is excreted unchanged in the urine, with urinary losses increasing at higher infusion rates[10].

  • Oral Administration: The oral absorption of NALT is a subject of considerable debate. While its high water solubility was hypothesized to enhance absorption, in vivo studies suggest that the subsequent conversion to L-tyrosine is the rate-limiting step[2][4].

Distribution

Following administration, NALT is distributed to various tissues. Studies in rats using radiolabeled NALT have shown rapid labeling of tissue tyrosine pools, including plasma and muscle[10].

  • Brain Penetration: A critical aspect for its use as a nootropic is its ability to cross the blood-brain barrier (BBB). While some sources suggest NALT's structure allows for more efficient BBB transit, a key comparative study in mice found NALT to be the least effective of several tyrosine prodrugs at increasing brain tyrosine concentrations after both oral and intraperitoneal administration[5][12]. This suggests that either its transport across the BBB is poor, or its deacetylation within the brain is inefficient, or both.

Metabolism

As previously discussed, the primary metabolic fate of NALT is deacetylation to L-tyrosine, predominantly in the kidneys and liver[4][7]. The inefficiency of this conversion is a major factor limiting the bioavailability of L-tyrosine from orally administered NALT[2][3].

Excretion

A significant portion of administered NALT is excreted unchanged in the urine[13]. Studies have reported urinary excretion of up to 56% of an administered dose of NALT[13]. This high rate of renal clearance before conversion to L-tyrosine is a primary reason for its lower-than-expected bioavailability.

The Bioavailability Conundrum: L-Tyrosine vs. N-Acetyl-L-Tyrosine

A central theme in the scientific literature surrounding NALT is the discrepancy between its theoretical advantages and its observed in vivo performance, particularly concerning oral bioavailability.

PropertyN-Acetyl-L-Tyrosine (NALT)L-Tyrosine
Molecular Formula C₁₁H₁₃NO₄C₉H₁₁NO₃
Molecular Weight 223.23 g/mol 181.19 g/mol
Water Solubility ~25 mg/mL~0.45 mg/mL at 25°C
Oral Bioavailability Low and inefficient conversion to L-TyrosineReadily absorbed, significantly increases plasma levels
Brain Tyrosine Increase (in mice) Least effective among tested prodrugs[5]Effective at increasing brain tyrosine levels[5]

Table 1: Comparative Properties of N-Acetyl-L-Tyrosine and L-Tyrosine.[2]

The initial hypothesis was that NALT's increased water solubility would lead to enhanced absorption and, consequently, greater bioavailability of tyrosine. However, multiple studies in animal models and humans have challenged this assumption[3][5]. The consensus from critical scientific evaluation is that direct oral administration of L-tyrosine results in a more reliable and significant increase in plasma and brain tyrosine levels compared to an equimolar dose of NALT[2].

The inefficiency of the deacetylation process appears to be the primary bottleneck, leading to a substantial portion of the orally administered NALT being renally cleared before it can be converted to the active L-tyrosine[3][4].

bioavailability_logic cluster_hypothesis Initial Hypothesis cluster_evidence Experimental Evidence NALT_Solubility NALT has high water solubility Better_Absorption Leads to better absorption NALT_Solubility->Better_Absorption Higher_Bioavailability Results in higher bioavailability of Tyrosine Better_Absorption->Higher_Bioavailability Inefficient_Conversion Inefficient deacetylation to L-Tyrosine in vivo Lower_Bioavailability Results in lower bioavailability of Tyrosine Inefficient_Conversion->Lower_Bioavailability Rapid_Excretion High renal excretion of unchanged NALT Rapid_Excretion->Lower_Bioavailability

The conflicting logic of NALT's bioavailability.

Experimental Protocols for Pharmacokinetic Assessment in Rodent Models

A robust pharmacokinetic study is essential to characterize the ADME profile of NALT in a specific animal model. Below is a detailed workflow for a typical oral pharmacokinetic study in rats.

Workflow for an Oral Pharmacokinetic Study of NALT in Rats

pk_workflow Acclimatization 1. Animal Acclimatization (1 week) Fasting 2. Fasting (Overnight) Acclimatization->Fasting Dosing 3. Oral Gavage (NALT formulation) Fasting->Dosing Sampling 4. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing 5. Plasma Separation (Centrifugation) Sampling->Processing Analysis 6. Bioanalysis (LC-MS/MS) Processing->Analysis PK_Analysis 7. Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Experimental workflow for a rodent oral PK study.
Step-by-Step Methodology

1. Animal Preparation and Housing:

  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the study to allow for acclimatization[14].

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing to minimize variability in gastrointestinal absorption. Allow free access to water[12].

  • Cannulation (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein cannula is recommended to reduce stress from repeated needle punctures[14].

2. Formulation and Dosing:

  • Vehicle Selection: NALT is water-soluble, so sterile water or saline can be used as a vehicle.

  • Dose Calculation: Calculate the dose based on the body weight of each animal. A typical maximum oral gavage volume is 10 mL/kg, though smaller volumes are recommended[15].

  • Administration: Administer the NALT formulation accurately into the stomach using a ball-tipped oral gavage needle suitable for the size of the rat[15].

3. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule includes a pre-dose sample (0 h) and post-dose samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours[14].

  • Volume: Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., heparin or EDTA)[12].

  • Technique: If a cannula is in place, withdraw the sample from the cannula. Otherwise, techniques like saphenous vein or tail vein sampling can be used[16].

4. Sample Processing and Storage:

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma[12].

  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis to ensure the stability of the analytes[14].

5. Bioanalytical Method:

  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of NALT and L-tyrosine in plasma due to its high sensitivity and specificity[4].

  • Sample Preparation: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma samples. Vortex and centrifuge to pellet the proteins. The resulting supernatant is then analyzed[4].

  • Chromatography: Use a reversed-phase C18 column for chromatographic separation.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for detection and quantification.

6. Pharmacokinetic Data Analysis:

  • Software: Use non-compartmental analysis (NCA) with pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

  • Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Conclusion and Future Directions

The study of N-Acetyl-L-Tyrosine pharmacokinetics in animal models reveals a complex picture. While developed to circumvent the solubility issues of L-tyrosine, its efficacy as an oral prodrug is hampered by inefficient deacetylation and rapid renal clearance. This leads to a lower bioavailability of L-tyrosine compared to direct oral administration of the parent amino acid. For researchers and drug development professionals, it is imperative to look beyond the simplistic assumption that increased solubility equates to enhanced bioavailability.

Future research in this area should focus on:

  • Head-to-Head Comparative Studies: Rigorous pharmacokinetic studies directly comparing oral NALT and L-tyrosine in the same animal models are needed to provide definitive quantitative data on their relative bioavailabilities.

  • Exploring Alternative Prodrugs: As suggested by early research, other prodrugs of tyrosine, such as O-phospho-L-tyrosine, may hold more promise and warrant further investigation[5].

  • Investigating Deacetylase Modulation: Research into the modulation of Aminoacylase III and other relevant acylases could potentially enhance the conversion of NALT to L-tyrosine, though this remains a speculative avenue.

By understanding the nuances of NALT's pharmacokinetic profile and the enzymatic processes that govern its metabolic fate, researchers can make more informed decisions in the design of preclinical studies and the development of effective strategies for modulating central catecholamine systems.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of O-Acetyl-L-Tyrosine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of O-Acetyl-L-Tyrosine in human plasma. The protocol utilizes a straightforward protein precipitation technique for sample preparation, followed by isocratic separation on a C18 column with ultraviolet (UV) detection. The method is demonstrated to be specific, accurate, precise, and linear over a clinically relevant concentration range. This validated protocol is fit-for-purpose in pharmacokinetic studies, therapeutic drug monitoring, and clinical research requiring accurate measurement of this compound. All procedures adhere to principles outlined in internationally recognized bioanalytical method validation guidelines.[1][2][3]

Introduction

This compound is an acetylated derivative of the non-essential amino acid L-tyrosine. Its increased solubility and stability make it a preferred compound for administration in parenteral nutrition solutions and as a nootropic supplement intended to support cognitive function under stress. Accurate measurement of its concentration in plasma is fundamental to understanding its bioavailability, pharmacokinetic profile, and metabolic fate.

Quantifying small, polar molecules like this compound in a complex biological matrix such as plasma presents significant analytical challenges. The high abundance of proteins and other endogenous substances can interfere with analysis, leading to column fouling and inaccurate results.[4][5] High-Performance Liquid Chromatography (HPLC) provides the specificity and sensitivity required for this bioanalytical application.[6]

This document provides a comprehensive, step-by-step protocol for the quantification of this compound in plasma. The methodology is built upon established principles of bioanalytical science, emphasizing not just the procedural steps but the scientific rationale behind them to ensure reproducibility and trustworthiness of the generated data.[2][7]

Principle of the Method

The analytical method is based on three core stages:

  • Sample Preparation: Proteins are removed from the plasma matrix via precipitation with an acidifying agent, such as trichloroacetic acid (TCA).[4][6] This step is critical as it eliminates the majority of interfering macromolecules.[5][8] The resulting supernatant, containing the analyte of interest, is then collected for analysis.

  • Chromatographic Separation: The analyte is separated from remaining endogenous components on a C18 reversed-phase column. This compound, being a polar compound, is separated using a mobile phase optimized for its retention and sharp peak shape.

  • Detection and Quantification: The concentration of this compound is determined by UV detection at a wavelength where the analyte exhibits significant absorbance, allowing for sensitive and specific measurement.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA), analytical grade

  • Orthophosphoric acid (analytical grade)

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Human plasma, drug-free (sourced from a certified vendor)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance (4-decimal place).

  • Refrigerated microcentrifuge.

  • Vortex mixer.

  • Calibrated pipettes and tips.

  • Syringe filters, 0.22 µm PVDF or PTFE.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 20 mM potassium phosphate monobasic, adjusted to pH 3.0 with orthophosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane and degas before use.

    • Rationale: The aqueous mobile phase at a controlled pH ensures consistent ionization state of the analyte, leading to stable retention times. The small percentage of acetonitrile provides sufficient elution strength for this compound on a C18 column.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a Class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

  • Protein Precipitant (10% TCA): Dissolve 10 g of trichloroacetic acid in 100 mL of HPLC-grade water. Store at 2-8°C.

Plasma Sample Preparation Protocol

The following diagram illustrates the workflow for extracting this compound from plasma samples.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma precipitant 2. Add 400 µL Ice-Cold 10% TCA plasma->precipitant vortex 3. Vortex Mix (1 minute) precipitant->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter Supernatant (0.22 µm Syringe Filter) supernatant->filter hplc_vial 7. Transfer to HPLC Vial filter->hplc_vial

Plasma sample preparation workflow.

Step-by-Step Procedure:

  • Pipette 200 µL of human plasma (standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold 10% trichloroacetic acid solution to the plasma sample.[6]

    • Rationale: Adding a 2:1 ratio of organic solvent or acid to plasma is a common and effective technique for protein precipitation.[4][9] Performing this step on ice minimizes potential degradation of the analyte.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[6]

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the clear supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Rationale: Filtering removes any remaining micro-particulates, protecting the HPLC column from clogging and extending its lifetime.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

Chromatographic Conditions

All quantitative data should be acquired under the conditions summarized in the table below.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 95:5 (v/v) 20mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30°C
Detection UV at 225 nm
Run Time 10 minutes

Method Validation

The analytical method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][7] The validation assessed selectivity, linearity, accuracy, precision, and stability.

Selectivity

Selectivity was established by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention time of this compound.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 100.0 µg/mL. The coefficient of determination (r²) was consistently >0.998.

Parameter Result
Concentration Range 1.0 - 100.0 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Medium, High) in replicates of six.

QC LevelConc. (µg/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Low QC 3.0< 5.0%± 6.0%< 7.0%± 8.0%
Mid QC 30.0< 4.0%± 5.0%< 6.0%± 7.0%
High QC 80.0< 4.0%± 4.0%< 5.0%± 6.0%

Acceptance criteria are typically <%15 CV for precision and ±15% for accuracy.

Stability

The stability of this compound was confirmed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable in plasma for at least 24 hours at room temperature.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4°C.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured and logical path to ensure data integrity.

High-level overview of the analytical process.

Conclusion

The RP-HPLC method detailed in this application note is a validated, reliable, and efficient procedure for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method meets the rigorous standards required for pharmacokinetic and clinical research applications.

References

Application Note: Quantitative Analysis of O-Acetyl-L-Tyrosine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust method for the quantitative analysis of O-Acetyl-L-Tyrosine in biological matrices, such as human plasma. This compound is an acetylated derivative of the amino acid L-tyrosine, utilized in research for its potential to enhance L-tyrosine bioavailability.[1] Accurate quantification is critical for pharmacokinetic, metabolic, and drug development studies. The described methodology employs a straightforward protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and detection via tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to be a self-validating system, grounded in established bioanalytical method validation principles to ensure data integrity, reproducibility, and accuracy.

Scientific Principle and Rationale

The accurate measurement of small molecule analytes in complex biological fluids necessitates high sensitivity and selectivity, a challenge adeptly met by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] This method leverages the power of chromatographic separation to resolve the analyte of interest from matrix components, followed by the specificity of mass spectrometry for definitive identification and quantification.

Chromatography: A reversed-phase C18 column is selected for its proven efficacy in retaining and separating polar to moderately polar compounds like acetylated amino acids from complex biological matrices. The use of a gradient elution with formic acid as a mobile phase modifier ensures good peak shape and promotes protonation of the analyte for efficient ionization.

Mass Spectrometry: Electrospray Ionization (ESI) in the positive ion mode is employed as it is highly effective for polar molecules containing amine groups, such as this compound. The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion (the protonated molecule, [M+H]⁺) is isolated and fragmented to produce a characteristic product ion.[3] This precursor-to-product ion transition is unique to the analyte's structure, providing exceptional selectivity and minimizing interferences, which is crucial for accurate quantification in complex samples.

Materials and Methods

Reagents and Materials
  • Analytes and Standards:

    • This compound reference standard (≥98% purity)

    • N-Acetyl-L-Tyrosine-d3 (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • Control human plasma (K2-EDTA)

Standard and Sample Preparation

Causality: A protein precipitation protocol using ice-cold acetonitrile is employed for its efficiency, simplicity, and effectiveness in removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[2] This "dilute-and-shoot" approach is rapid and suitable for high-throughput analysis. The use of a stable isotope-labeled (SIL) internal standard is critical for reliable quantification. The SIL IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction of any experimental variability.[4] While a deuterated this compound would be ideal, N-Acetyl-L-Tyrosine-d3 is a suitable and commercially available alternative that shares high structural similarity.[5]

Protocol:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL primary stock solution.

    • Prepare a 1.0 mg/mL stock solution of N-Acetyl-L-Tyrosine-d3 (IS) in methanol.

  • Prepare Working Solutions:

    • Serially dilute the this compound stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in control plasma.

    • Dilute the IS stock solution with acetonitrile to a final working concentration of 100 ng/mL.

  • Sample Extraction:

    • To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (100 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

    • Vortex vigorously for 30 seconds to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Method

The following parameters are provided as a starting point and must be optimized for the specific instrument in use.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
4.0
5.0
5.1
7.0
Mass Spectrometry (MS) Parameters

Rationale for MRM Transitions: this compound has a molecular weight of 223.22 g/mol . In positive ESI mode, it will readily accept a proton to form the precursor ion [M+H]⁺ at m/z 224.1. Based on the fragmentation of its structural isomer, N-Acetyl-L-Tyrosine, and general fragmentation patterns of tyrosine derivatives, a major product ion is predicted to be m/z 107.1.[2][6] This fragment corresponds to the hydroxyphenylmethylium ion (tyronium ion), resulting from the cleavage of the bond between the alpha and beta carbons of the amino acid side chain. A secondary transition to the iminium ion (m/z 136.1) after loss of the acetyl group and water is also plausible. These transitions must be confirmed and the collision energies optimized empirically.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flows Instrument Dependent; Optimize for best signal
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Requires Optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quant)224.1107.1 (Predicted)100Optimize (start ~20)
This compound (Qual)224.1136.1 (Predicted)100Optimize (start ~15)
N-Acetyl-L-Tyrosine-d3 (IS)227.1110.1 (Predicted)100Optimize (start ~20)

Method Validation (Trustworthiness Pillar)

To ensure the reliability of the data generated, the method must be validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][4] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy (as %RE) and precision (as %CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix to ensure it does not compromise the integrity of the results.

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Visualization

Workflow Diagram

The overall experimental process from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 150 µL IS in ACN Sample->Add_IS Vortex Vortex 30s Add_IS->Vortex Centrifuge Centrifuge (14k x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for this compound quantification.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated this compound molecule to its primary product ion.

Caption: Predicted fragmentation of this compound in positive ESI mode.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded LC-MS/MS protocol for the quantification of this compound in biological matrices. The method combines efficient sample preparation with the high selectivity and sensitivity of tandem mass spectrometry. By adhering to the principles of bioanalytical method validation outlined herein, researchers, scientists, and drug development professionals can generate high-quality, reliable, and reproducible data for their studies. The provided instrumental parameters serve as an excellent starting point for method development and require optimization on the specific LC-MS/MS system being used.

References

Application Note: Enhancing Cell Culture Performance with O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tyrosine Limitation Challenge in Bioprocessing

L-Tyrosine is a critical amino acid for cellular protein synthesis and metabolism.[1][2] Its depletion in high-density fed-batch and perfusion cultures has been directly linked to decreased specific productivity of recombinant proteins and monoclonal antibodies (mAbs).[1][3][4] However, L-Tyrosine's utility in modern bioprocessing is severely hampered by its exceptionally low solubility at physiological pH, which is less than 0.5 g/L in water.[2][5] This physicochemical constraint complicates the formulation of concentrated, pH-neutral feed media, often forcing researchers to use separate alkaline feeds, which adds process complexity and risks pH spikes that can negatively impact cell viability and product quality.[2][6]

To overcome this significant bottleneck, chemically modified derivatives of L-Tyrosine have been developed. This guide focuses on O-Acetyl-L-Tyrosine (OAT) , a highly soluble and stable precursor that efficiently delivers L-Tyrosine to cells, thereby supporting superior cell growth and productivity in demanding culture systems. We will explore the scientific basis for its use, provide detailed protocols for its application, and present a framework for validating its performance.

This compound: A Superior Alternative

This compound is a derivative where an acetyl group is attached to the phenolic hydroxyl group of the L-Tyrosine side chain. This modification dramatically improves its physicochemical properties for cell culture applications. Unlike N-Acetyl-L-Tyrosine (NALT), where the acetyl group is on the amino group, OAT's modification is on the side chain, which has implications for its metabolic processing.

The primary advantage of OAT, much like other acetylated amino acids, is its enhanced aqueous solubility and stability.[7][8] This allows for the preparation of highly concentrated stock solutions and feed media at a neutral pH, simplifying fed-batch strategies and reducing the risk of precipitation.[6]

Comparative Physicochemical Properties

The following table summarizes the key properties of L-Tyrosine and its acetylated derivatives, highlighting the advantages of using a modified source.

PropertyL-TyrosineN-Acetyl-L-Tyrosine (NALT)This compound (OAT)
Molecular Formula C₉H₁₁NO₃C₁₁H₁₃NO₄C₁₁H₁₃NO₄
Molecular Weight 181.19 g/mol 223.23 g/mol 223.23 g/mol
Solubility in Water (Neutral pH) Very Low (~0.45 g/L)[5]High (~25 g/L)[9]High (Expected to be similar to NALT)
Isoelectric Point (pI) 5.63[5]~3.15 (pKa of carboxyl group)[9]Not specified, but expected to be lower than L-Tyrosine
Key Advantage Natural Amino AcidHigh Solubility & Stability[9][10]High Solubility & Bioavailability[7]
Limitation Poor solubility limits media concentration[2]Requires intracellular deacetylationRequires intracellular deacetylation by esterases

Mechanism of Action: Intracellular Bioavailability

The utility of this compound as a tyrosine source hinges on its efficient uptake and subsequent hydrolysis by intracellular enzymes. Once transported into the cell, non-specific intracellular esterases cleave the acetyl group from the phenolic oxygen, releasing free L-Tyrosine directly into the cytoplasm. This liberated L-Tyrosine then becomes available for tRNA charging and subsequent incorporation into nascent polypeptide chains during protein synthesis, as well as for other critical metabolic pathways.[11][12]

cluster_extracellular Extracellular Medium cluster_cell Cell Cytoplasm OAT_ext This compound (High Solubility) OAT_int This compound OAT_ext->OAT_int Transport Esterase Intracellular Esterases OAT_int->Esterase Tyr_pool L-Tyrosine Pool Esterase->Tyr_pool Hydrolysis (Cleavage of Acetyl Group) Protein Protein Synthesis Tyr_pool->Protein Metabolism Metabolic Pathways (e.g., Dopamine, Thyroxine) Tyr_pool->Metabolism Membrane Cell Membrane

Caption: Metabolic conversion of this compound.

Protocols for Application in Cell Culture

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of this compound suitable for supplementing cell culture media.

Materials:

  • This compound powder

  • High-purity cell culture grade water (e.g., WFI or equivalent)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles

Procedure:

  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 50 g/L or ~224 mM).

  • Dissolution: Add approximately 80% of the final volume of cell culture grade water to a sterile beaker containing a magnetic stir bar.

  • While stirring, slowly add the pre-weighed this compound powder to the vortex. The acetylated form should dissolve readily at room temperature.[8]

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiological range (e.g., 7.0-7.4) using small amounts of sterile 1N NaOH or 1N HCl. This step is crucial to prevent pH shifts in the final culture medium.

  • Final Volume: Once the powder is fully dissolved, transfer the solution to a sterile graduated cylinder and add water to reach the final volume.

  • Sterilization: Aseptically filter the stock solution through a 0.22 µm sterile syringe filter into a sterile storage container.

  • Storage: Store the sterilized stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Supplementing Cell Culture Media

Objective: To enrich a basal medium or feed medium with this compound to support high-density cell growth.

Procedure:

  • Determine Target Concentration: The optimal final concentration of L-Tyrosine equivalent can vary by cell line and process. A typical starting point for CHO cells is to ensure the medium concentration stays above 1-2 mM.[1]

  • Calculation: Use the following formula to determine the volume of stock solution to add: V_stock = (C_final × V_final) / C_stock Where:

    • V_stock = Volume of stock solution to add

    • C_final = Desired final concentration in the medium

    • V_final = Final volume of the medium

    • C_stock = Concentration of your stock solution

  • Supplementation: Under sterile conditions (e.g., in a biosafety cabinet), add the calculated volume of the this compound stock solution to the basal or feed medium.

  • Mixing: Gently swirl the medium to ensure complete and homogenous mixing before use.

Experimental Validation: A Comparative Study

To ensure that this compound is a suitable replacement for L-Tyrosine or other derivatives for your specific cell line, a validation study is essential.

Objective: To compare the effects of L-Tyrosine, N-Acetyl-L-Tyrosine, and this compound on cell growth, viability, and productivity in a fed-batch culture model.

Experimental Groups:

  • Control: Standard fed-batch process with L-Tyrosine fed via an alkaline solution.

  • Test Group 1 (NALT): Fed-batch process using a pH-neutral feed supplemented with N-Acetyl-L-Tyrosine.

  • Test Group 2 (OAT): Fed-batch process using a pH-neutral feed supplemented with this compound.

Methodology:

  • Cell Line: Use a well-characterized recombinant cell line (e.g., CHO-S, CHO-K1) producing a quantifiable protein (e.g., an IgG).

  • Culture Setup: Seed multiple replicate shake flasks or benchtop bioreactors for each group at the same initial viable cell density.

  • Feeding Strategy: On specified days (e.g., day 3, 5, 7, 9), supplement the cultures with the corresponding feed medium. Ensure the molar equivalent of the tyrosine source delivered is identical across all groups.

  • Sampling: Collect daily samples to monitor:

    • Viable Cell Density (VCD) and Viability (e.g., via Trypan Blue exclusion).

    • Metabolites (Glucose, Lactate, Ammonia).

    • Product Titer (e.g., via ELISA or HPLC).

    • Spent media analysis for residual amino acids (optional, to confirm uptake).

  • Data Analysis: Plot VCD, viability, and product titer over time for each condition. Calculate the specific productivity (qP) for each group.

cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution (Fed-Batch) cluster_sampling Phase 3: Daily Monitoring cluster_analysis Phase 4: Analysis n1 Seed Replicate Cultures (CHO Cells) n2 Group 1: Feed with L-Tyr (Alkaline Feed) n1->n2 n3 Group 2: Feed with NALT (Neutral Feed) n1->n3 n4 Group 3: Feed with OAT (Neutral Feed) n1->n4 n5 Measure: - Viable Cell Density - Viability - Product Titer - Metabolites n2->n5 n3->n5 n4->n5 n6 Compare Performance: - Growth Curves - Productivity (qP) - Final Titer n5->n6

Caption: Workflow for validating Tyrosine sources.

Conclusion

This compound presents a scientifically sound and practical solution to the longstanding problem of L-Tyrosine insolubility in cell culture media. Its superior solubility allows for the formulation of concentrated, pH-neutral feeds, thereby simplifying bioprocess operations and mitigating risks associated with extreme pH adjustments. By efficiently delivering L-Tyrosine intracellularly, this compound can support robust cell growth and high-level protein production. The protocols and validation framework provided here offer a clear path for researchers and process development scientists to successfully integrate this valuable component into their cell culture workflows, ultimately enhancing process efficiency and productivity.

References

O-Acetyl-L-Tyrosine for studying tyrosine kinase activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: O-Acetyl-L-Tyrosine: A Novel Tool for the Interrogation of Tyrosine Kinase Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein tyrosine kinases (PTKs) represent a cornerstone of cellular signal transduction, governing processes from cell growth and differentiation to metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The robust measurement of PTK activity is therefore fundamental to both basic research and drug discovery. While many assays rely on complex peptide substrates, the use of well-defined, small-molecule substrates can offer significant advantages in terms of reproducibility, specificity, and ease of use. This guide details the application of this compound as a synthetic substrate for studying tyrosine kinase activity. We provide the scientific rationale, detailed experimental protocols for an antibody-based detection method, and guidance for assay validation and data interpretation, empowering researchers to develop robust and sensitive kinase screening platforms.

The Scientific Rationale: Why this compound?

The study of enzyme kinetics and inhibition is greatly simplified by using a minimal, defined substrate. While large protein and peptide substrates mimic the natural cellular environment, they can introduce complexities, including the presence of multiple phosphorylation sites or batch-to-batch variability.

Advantages of a Small-Molecule Substrate:

  • Simplicity & Specificity: this compound provides a single, unambiguous site for phosphorylation—the hydroxyl group of the tyrosine ring. This eliminates confounding signals that can arise from multi-site phosphorylation on larger peptides.

  • Reduced Enzyme Autophosphorylation: Many tyrosine kinases can phosphorylate themselves. Using an exogenous small-molecule substrate at an appropriate concentration can favor the intermolecular reaction, simplifying kinetic analysis.

  • Chemical Tractability: The O-acetyl group enhances the solubility and modifies the electronic properties of the tyrosine molecule, potentially influencing its interaction with the kinase active site.[3] This modification provides a unique chemical tool compared to standard L-tyrosine.

  • Assay Versatility: As a fundamental building block, this compound can be adapted to various assay formats, including those requiring substrate immobilization for ELISA-style detection.

The central hypothesis is that a protein tyrosine kinase will catalyze the transfer of the gamma-phosphate from ATP to the hydroxyl group of this compound. The resulting O-Acetyl-L-Phosphotyrosine can then be specifically detected and quantified.

Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK 1. Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation ActiveKinase Active Kinase Domain Dimerization->ActiveKinase Substrate Intracellular Substrate Proteins ActiveKinase->Substrate 3. Catalysis Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Growth, Proliferation) Phosphorylation->Downstream 4. Signal Cascade

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Principle of the Assay

This protocol employs a solid-phase, ELISA-style format for the sensitive detection of tyrosine kinase activity. The workflow is divided into three main stages:

  • Substrate Immobilization: this compound is first conjugated to a carrier protein (Bovine Serum Albumin, BSA) and immobilized onto the surface of a microplate well. This creates a high-density field of substrates.

  • Enzymatic Reaction: The purified tyrosine kinase of interest is added to the wells along with ATP and a specialized reaction buffer. If the kinase is active, it will phosphorylate the immobilized this compound.

  • Immunodetection: The newly formed phosphotyrosine residues are detected using a highly specific primary antibody that recognizes phosphotyrosine. This is followed by a Horseradish Peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate (e.g., TMB), which generates a colorimetric signal proportional to the amount of phosphorylation.[4]

Start Start Step1 1. Immobilize Substrate-BSA Conjugate Start->Step1 Step2 2. Block Wells (e.g., with BSA) Step1->Step2 Step3 3. Add Kinase, ATP, & Reaction Buffer Step2->Step3 Step4 4. Incubate (e.g., 30-60 min at 37°C) Step3->Step4 Step5 5. Wash Step4->Step5 Step6 6. Add Primary Ab (Anti-Phosphotyrosine) Step5->Step6 Step7 7. Wash Step6->Step7 Step8 8. Add Secondary Ab (HRP-Conjugate) Step7->Step8 Step9 9. Wash Step8->Step9 Step10 10. Add TMB Substrate & Stop Solution Step9->Step10 Step11 11. Read Absorbance (450 nm) Step10->Step11 End End Step11->End

Caption: High-level experimental workflow for the kinase assay.

Materials and Reagents

ReagentPurposeTypical Concentration
This compound-BSA ConjugateImmobilized substrate1-10 µg/mL for coating
Purified Protein Tyrosine KinaseEnzyme sourceVaries (empirically determined)
ATP (Adenosine 5'-triphosphate)Phosphate donor10-100 µM
Kinase Reaction Buffer (10X)Maintains optimal pH and provides cofactorsSee Protocol 2.1 for details
Anti-Phosphotyrosine Antibody (mouse)Primary antibody for specific detection0.5-2 µg/mL
Anti-Mouse IgG-HRP ConjugateSecondary antibody for signal amplification1:1,000 - 1:10,000 dilution
TMB Substrate SolutionChromogenic HRP substrateReady-to-use
Stop Solution (e.g., 2 M H₂SO₄)Stops the HRP reactionReady-to-use
Wash Buffer (PBST)Removes unbound reagentsPBS + 0.05% Tween-20
Blocking BufferPrevents non-specific antibody binding3% BSA in PBST
High-bind 96-well microplatesSolid phase for substrate immobilizationN/A

Detailed Experimental Protocols

Protocol 1: Microplate Preparation (Day 1)

Causality: Covalently conjugating the small-molecule this compound to a larger carrier protein like BSA is essential for its efficient and stable immobilization on the polystyrene surface of a high-bind microplate.

  • Prepare Coating Solution: Dilute the this compound-BSA conjugate to a final concentration of 5 µg/mL in sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Coat Plate: Add 100 µL of the coating solution to each well of a 96-well high-bind microplate.

  • Incubate: Seal the plate and incubate overnight at 4°C. This allows for passive adsorption of the conjugate to the well surface.

  • Wash: The next day, discard the coating solution. Wash the plate three times with 200 µL of Wash Buffer (PBST) per well to remove any unbound conjugate.

  • Block: Add 200 µL of Blocking Buffer to each well. This step is critical to saturate any remaining open binding sites on the plastic, preventing non-specific binding of the antibodies in later steps.

  • Incubate: Incubate for 1-2 hours at room temperature.

  • Final Wash: Discard the blocking buffer and wash the plate three times with 200 µL of Wash Buffer per well. The plate is now ready for the kinase reaction.

Protocol 2: Tyrosine Kinase Reaction (Day 2)

Causality: The kinase reaction buffer is formulated to provide an optimal environment for enzymatic activity. Divalent cations (Mg²⁺, Mn²⁺) are essential cofactors for ATP binding, while DTT maintains a reducing environment to protect enzyme cysteine residues from oxidation.

  • Prepare 1X Kinase Reaction Buffer:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 2 mM MnCl₂

    • 1 mM DTT

    • Prepare fresh from a 10X stock.

  • Prepare Reagents: Thaw the purified kinase and ATP on ice. Dilute the kinase to the desired concentrations (e.g., in a 2-fold serial dilution) in 1X Kinase Reaction Buffer. Prepare an ATP solution at 2X the final desired concentration in the same buffer.

  • Set Up Controls: It is essential to include proper controls to validate the results. Prepare wells according to the table below.

Control TypeKinaseSubstrate PlateATPExpected ResultPurpose
Complete Reaction +++Signal Measures total activity under test conditions.
No Enzyme Control -++No SignalConfirms signal is dependent on the added kinase.
No ATP Control ++-No SignalConfirms phosphorylation requires the phosphate donor.
No Substrate Control +Blocked Plate Only+No SignalConfirms signal is from the immobilized substrate.
  • Initiate Reaction:

    • Add 50 µL of diluted kinase (or buffer for "No Enzyme" control) to the appropriate wells.

    • To start the reaction, add 50 µL of 2X ATP solution (or buffer for "No ATP" control). The final reaction volume is 100 µL.

  • Incubate: Immediately incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

reaction This compound ATP Kinase (Enzyme) products O-Acetyl-L-Phosphotyrosine ADP reaction:f2->products  Mg²⁺/Mn²⁺

Caption: The core enzymatic phosphorylation reaction.

Protocol 3: Immunodetection of Phosphorylation (Day 2)
  • Stop Reaction: Terminate the kinase reaction by forcefully discarding the reaction mixture and immediately washing the wells four times with 200 µL of Wash Buffer.

  • Primary Antibody: Dilute the anti-phosphotyrosine antibody in Blocking Buffer to its optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well.

  • Incubate: Incubate for 1 hour at room temperature with gentle shaking.

  • Wash: Discard the primary antibody solution and wash the plate four times with 200 µL of Wash Buffer.

  • Secondary Antibody: Dilute the anti-mouse IgG-HRP conjugate in Blocking Buffer. Add 100 µL to each well.

  • Incubate: Incubate for 1 hour at room temperature with gentle shaking, protected from light.

  • Final Wash: Discard the secondary antibody solution and wash the plate five times with 200 µL of Wash Buffer. Ensure all residual buffer is removed after the final wash.

  • Develop Signal: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 5-20 minutes, or until a clear blue color develops in the positive control wells.

  • Stop Development: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Troubleshooting

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "No Enzyme Control" wells from all other wells.

  • Quantify Activity: The resulting background-subtracted absorbance is directly proportional to the tyrosine kinase activity.

  • Inhibitor Screening (IC₅₀): When screening inhibitors, plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
High Background Insufficient blocking; Antibody concentration too high; Insufficient washing.Increase blocking time or BSA concentration; Titrate primary and secondary antibodies to find optimal dilution; Increase the number of wash steps.
No/Low Signal Inactive kinase; Insufficient reaction time; Sub-optimal buffer conditions.Verify kinase activity with a positive control substrate; Perform a time-course experiment (10-90 min); Optimize pH, Mg²⁺/Mn²⁺ concentrations.
High Well-to-Well Variability Inconsistent pipetting; Edge effects on the plate; Incomplete washing.Use calibrated multichannel pipettes; Avoid using the outer wells of the plate; Ensure complete removal of buffer between wash steps.

Conclusion

This compound serves as a practical and effective tool for the development of robust biochemical assays to measure protein tyrosine kinase activity. Its simple, defined structure provides a foundation for creating reproducible and highly specific assays suitable for enzyme characterization and high-throughput screening of potential inhibitors. The protocols described herein provide a comprehensive framework that can be adapted and optimized for virtually any protein tyrosine kinase, accelerating research and discovery in this critical area of cell biology and drug development.

References

Protocol for synthesis of N,O-diacetyl-L-tyrosine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Synthesis of N,O-diacetyl-L-tyrosine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of N,O-diacetyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Acetylation of both the primary amine and the phenolic hydroxyl group enhances the compound's solubility and stability, making it a valuable intermediate in biochemical research and pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, provide a self-validating protocol, and ensure all claims are supported by authoritative references.

Introduction and Scientific Context

L-tyrosine is a crucial amino acid, serving as a precursor for the synthesis of vital catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1][2] However, its utility in certain experimental and pharmaceutical formulations can be limited by its poor water solubility. The N,O-diacetylated derivative, N,O-diacetyl-L-tyrosine, overcomes this limitation. The addition of acetyl groups to the amino (-NH₂) and hydroxyl (-OH) moieties modifies the molecule's polarity and protects these functional groups, making it a useful building block in peptide synthesis or a more bioavailable prodrug for L-tyrosine.[3][4] This protocol details a reliable method for achieving exhaustive acetylation of L-tyrosine using acetic anhydride with pyridine as a catalyst and solvent.

Reaction Mechanism and Design Rationale

The synthesis of N,O-diacetyl-L-tyrosine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Causality of Reagent Selection:

  • L-Tyrosine: The substrate possessing two nucleophilic centers: the α-amino group and the phenolic hydroxyl group.

  • Acetic Anhydride ((CH₃CO)₂O): Serves as the acetylating agent. It is highly reactive (more so than acetyl chloride) and its byproduct, acetic acid, is less corrosive than the HCl produced from acetyl chloride.

  • Pyridine: Functions as both a solvent and a basic catalyst. It deprotonates the phenolic hydroxyl group and the protonated amine, increasing their nucleophilicity. Furthermore, it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the products.[5]

The reaction proceeds in two main steps, targeting both the amino and hydroxyl groups to yield the desired diacetylated product.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
L-Tyrosine≥99%Sigma-AldrichStarting amino acid
Acetic AnhydrideReagent Grade, ≥99%Sigma-AldrichAcetylating agent, handle with extreme care
PyridineAnhydrous, 99.8%Sigma-AldrichSolvent and catalyst, handle in fume hood
TolueneACS ReagentFisher ScientificFor azeotropic removal of pyridine
Dichloromethane (CH₂Cl₂)ACS ReagentFisher ScientificExtraction solvent
Hydrochloric Acid (HCl)1 M AqueousVWRFor washing/neutralization
Sodium Bicarbonate (NaHCO₃)Saturated AqueousVWRFor washing/neutralization
Brine (NaCl)Saturated AqueousVWRFor washing
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate with heating mantle

  • Ice bath

  • Condenser and drying tube (filled with CaCl₂)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Molar RatioMass/VolumeMoles (mmol)
L-Tyrosine181.191.05.00 g27.6
Pyridine79.10-55 mL (~2 mL/mmol)-
Acetic Anhydride102.093.07.8 mL (8.45 g)82.8

Note: A slight excess of acetic anhydride ensures complete diacetylation.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (27.6 mmol) of L-tyrosine in 55 mL of anhydrous pyridine. Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen). Some gentle warming may be required to fully dissolve the L-tyrosine. Once dissolved, cool the solution to 0 °C using an ice bath.

  • Acetylation: While maintaining the temperature at 0 °C, slowly add 7.8 mL (82.8 mmol) of acetic anhydride to the solution dropwise over 15-20 minutes. Acetic anhydride is corrosive and a lachrymator; this step must be performed in a well-ventilated fume hood.[4][6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

  • Quenching: After the reaction is complete, cool the flask again in an ice bath. Carefully quench the excess acetic anhydride by slowly adding 10 mL of methanol. Stir for 30 minutes.

  • Solvent Removal: Remove the pyridine and other volatiles from the reaction mixture by co-evaporation with toluene (3 x 50 mL) using a rotary evaporator. This will leave a viscous oil or semi-solid residue.

  • Work-up and Extraction: Dissolve the residue in 100 mL of dichloromethane (CH₂Cl₂). Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) to remove any remaining pyridine.

    • Water (1 x 50 mL).

    • Saturated aqueous NaHCO₃ (2 x 50 mL) to remove acetic acid.

    • Brine (1 x 50 mL).[5]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain N,O-diacetyl-L-tyrosine as a white to off-white crystalline powder.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to the purified final product.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Acetylation Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Dissolve L-Tyrosine in Anhydrous Pyridine cool Cool to 0 °C in Ice Bath prep->cool add_anhydride Slowly Add Acetic Anhydride cool->add_anhydride react Stir at Room Temp (12-16 hours) add_anhydride->react quench Quench with Methanol react->quench evap Rotary Evaporation (with Toluene) quench->evap extract Liquid-Liquid Extraction (DCM vs. Aqueous Washes) evap->extract dry Dry (MgSO4), Filter, and Concentrate extract->dry purify Recrystallize Product dry->purify analysis Characterize Final Product (FTIR, MP, NMR) purify->analysis

Caption: Workflow for the synthesis and purification of N,O-diacetyl-L-tyrosine.

Characterization and Validation

  • Appearance: White to off-white crystalline powder.

  • Yield: A successful synthesis should yield the product in the range of 70-85%, depending on the purity of reagents and precision of the work-up.

  • Melting Point: The melting point should be determined and compared to literature values. Note that impure samples will exhibit melting point depression.[7]

  • FTIR Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups: amide C=O stretch (~1650 cm⁻¹), ester C=O stretch (~1750 cm⁻¹), and the disappearance of the broad -OH and primary amine N-H stretches from the starting material.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods to confirm the structure, showing two distinct acetyl group signals and the expected aromatic and backbone signals for the tyrosine scaffold.

Safety and Handling Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Acetic Anhydride: This substance is highly corrosive, a lachrymator, flammable, and can be fatal if inhaled.[6][8][9] Handle only in a fume hood. Avoid contact with water as the reaction is exothermic.

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10] It has a strong, unpleasant odor. Ensure it is handled exclusively within a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench excess reagents before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; wet reagents or glassware.Ensure anhydrous conditions. Extend reaction time. Check purity of starting materials.
Incomplete Diacetylation Insufficient acetic anhydride; short reaction time.Use a greater excess of acetic anhydride. Allow the reaction to proceed for a longer duration and monitor by TLC.
Product is an Oil, not a Solid Presence of impurities (e.g., residual pyridine).Ensure thorough co-evaporation with toluene. Repeat aqueous washes during work-up. Attempt purification via column chromatography.
Low Purity after Recrystallization Inappropriate solvent choice; impure crude product.Screen different solvent systems for recrystallization. Ensure the work-up steps effectively removed byproducts.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N,O-diacetyl-L-tyrosine. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable compound for use in further scientific investigation, including peptide modification and the development of novel pharmaceutical agents.

References

O-Acetyl-L-Tyrosine as a substrate for tyrosinase inhibition assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Critical Evaluation and Optimized Protocol for the Use of N-Acetyl-L-Tyrosine in Tyrosinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for inhibitors aimed at treating hyperpigmentation disorders and for cosmetic skin-lightening applications. The accurate assessment of inhibitor potency relies on robust and reproducible enzymatic assays. While L-Tyrosine is the natural substrate, its use can be complicated by the spontaneous, non-enzymatic downstream reactions of its product, dopaquinone. This application note provides a detailed guide for utilizing N-Acetyl-L-Tyrosine as a superior substrate for tyrosinase inhibition assays. We first clarify the critical biochemical distinction between O-Acetyl-L-Tyrosine and N-Acetyl-L-Tyrosine for this application. We then detail the scientific rationale for using N-Acetyl-L-Tyrosine, which simplifies reaction kinetics by preventing intramolecular cyclization. Finally, we provide validated, step-by-step protocols for both spectrophotometric and HPLC-based assays, enabling researchers to generate high-quality, reliable data for inhibitor screening and characterization.

The Critical Role of Substrate Chemistry: O- vs. N-Acetylation

A precise understanding of the substrate's interaction with the tyrosinase active site is fundamental to a valid enzyme assay. Tyrosinase catalyzes the ortho-hydroxylation of a monophenol to an o-diphenol.[1][2] This reaction is absolutely dependent on the presence of a free hydroxyl group on the phenolic ring of the substrate.

  • This compound: In this molecule, the phenolic hydroxyl group is blocked by an acetyl moiety. Consequently, This compound cannot serve as a direct substrate for the monophenolase activity of tyrosinase. For it to be acted upon by the enzyme, it would first require hydrolysis to remove the acetyl group and regenerate the free hydroxyl of L-Tyrosine. This prerequisite step introduces an additional, uncontrolled variable, making it unsuitable for a direct and clean tyrosinase inhibition assay.

  • N-Acetyl-L-Tyrosine (NAT): In contrast, NAT has its amino group acetylated, leaving the critical phenolic hydroxyl group free and available for enzymatic hydroxylation.[3] This makes NAT a valid substrate that can be processed by tyrosinase, initiating the catalytic cycle.

Diagram 1: Comparison of Tyrosine derivatives for tyrosinase substrate suitability.

The Scientific Rationale for Using N-Acetyl-L-Tyrosine (NAT)

The primary advantage of using NAT over the natural substrate, L-Tyrosine, lies in the fate of the enzymatic product.

  • Standard L-Tyrosine Pathway: Tyrosinase converts L-Tyrosine to L-DOPA, and then to dopaquinone. Dopaquinone is highly unstable and spontaneously undergoes a series of non-enzymatic reactions, including an intramolecular cyclization to form leukodopachrome and then the colored product dopachrome, which eventually polymerizes into melanin.[4][5][6] This means the measured color change is downstream of several spontaneous steps, which can complicate kinetic analysis and be influenced by factors other than direct enzyme activity.

  • N-Acetyl-L-Tyrosine (NAT) Pathway: Tyrosinase converts NAT to N-acetyl-L-DOPA and then to N-acetyl-dopaquinone.[7] Crucially, the acetyl group on the amine prevents the intramolecular cyclization required to form dopachrome.[7][8][9] The reaction is effectively halted at the formation of N-acetyl-dopaquinone.

This blockage provides two significant benefits:

  • Simplified Kinetics: The assay measures a product that is only two enzymatic steps away from the substrate, without the confounding influence of subsequent spontaneous reactions.

  • Direct Measurement: It allows for a more direct quantification of tyrosinase's monophenolase and diphenolase activities, either by measuring the appearance of N-acetyl-dopaquinone or the disappearance of the NAT substrate.[7][10]

Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_plate 1. Prepare Plate Layout (Blank, Controls, Samples) add_buffer 2. Add Assay Buffer prep_plate->add_buffer add_samples 3. Add Test Compounds, Kojic Acid, or Solvent add_buffer->add_samples add_enzyme 4. Add Tyrosinase Solution add_samples->add_enzyme incubate 5. Pre-incubate at 25°C for 10 minutes add_enzyme->incubate add_substrate 6. Initiate reaction by adding N-Acetyl-L-Tyrosine incubate->add_substrate read_plate 7. Immediately read absorbance at 400 nm in kinetic mode for 20-30 min add_substrate->read_plate calc_rate 8. Calculate reaction rates (Vmax) from the linear slope of the curve read_plate->calc_rate calc_inhibition 9. Calculate % Inhibition calc_rate->calc_inhibition

References

O-Acetyl-L-Tyrosine in Parenteral Nutrition Solutions: A Technical Guide for Formulation, Analysis, and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Tyrosine Supplementation in Parenteral Nutrition

L-tyrosine, a semi-essential amino acid, is a critical precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. In clinical settings, particularly for patients requiring total parenteral nutrition (TPN), ensuring an adequate supply of tyrosine is vital for maintaining metabolic function and neurological health. However, the formulation of parenteral nutrition solutions is significantly hampered by the poor aqueous solubility of crystalline L-tyrosine (approximately 0.45 mg/mL at 25°C), which limits its inclusion in sufficient quantities.[1]

To overcome this solubility challenge, N-Acetyl-L-Tyrosine (NALT), an acetylated derivative, was developed. The addition of the acetyl group to the amino group of L-tyrosine markedly increases its water solubility (approximately 25 mg/mL), making it a suitable candidate for incorporation into intravenous solutions.[1] This technical guide provides a comprehensive overview of the use of N-Acetyl-L-Tyrosine in parenteral nutrition, detailing its physicochemical properties, metabolic fate, and critically, providing detailed protocols for its formulation, quality control, and stability assessment.

Physicochemical Properties and Bioavailability

The primary rationale for using NALT in parenteral nutrition is its enhanced solubility. However, its efficacy as a tyrosine pro-drug is a subject of considerable scientific debate. Upon intravenous administration, NALT requires in-vivo deacetylation, primarily by acylases in the kidneys, to release free L-tyrosine.[2]

Comparative Physicochemical Properties
PropertyN-Acetyl-L-Tyrosine (NALT)L-TyrosineReference
Molecular Formula C₁₁H₁₃NO₄C₉H₁₁NO₃[1]
Molecular Weight 223.23 g/mol 181.19 g/mol [1]
Appearance White crystalline powderWhite crystalline powder[1]
Water Solubility (25°C) ~25 mg/mL~0.45 mg/mL[1]
Melting Point 149-152 °C~343 °C (decomposes)[1]
The Bioavailability Conundrum

While developed to be a more effective delivery form, studies in humans have shown that NALT is an inefficient precursor to systemic L-tyrosine. A significant portion of intravenously administered NALT is not metabolized and is excreted unchanged in the urine. Human studies report urinary excretion rates of unchanged NALT between 35% and 56% of the infused dose.[3][4] This inefficient conversion means that even though NALT is successfully incorporated into the PN solution, its ability to raise plasma tyrosine levels is limited. For instance, a 4-hour intravenous infusion of 5 grams of NALT in healthy volunteers resulted in only a 25% increase in plasma tyrosine levels.[3] This is a critical consideration for researchers and clinicians when calculating nutritional requirements.

Metabolic Pathway of N-Acetyl-L-Tyrosine

The intended metabolic pathway for intravenously administered NALT is straightforward. It is designed to act as a pro-drug, being converted to L-tyrosine, which then enters the body's natural metabolic cascades.

cluster_circulation Systemic Circulation cluster_kidney Kidney cluster_tissue Target Tissues (e.g., Brain, Adrenals) NALT_IV N-Acetyl-L-Tyrosine (PN Solution) NALT_Plasma NALT in Plasma NALT_IV->NALT_Plasma Infusion Deacetylation Deacetylation NALT_Plasma->Deacetylation Transport NALT_Urine NALT Excreted in Urine NALT_Plasma->NALT_Urine Renal Clearance Tyrosine_Plasma L-Tyrosine in Plasma Tyrosine_Tissue L-Tyrosine Tyrosine_Plasma->Tyrosine_Tissue Uptake Acylase Renal Acylase I Acylase->Deacetylation Catalysis Deacetylation->Tyrosine_Plasma Conversion Deacetylation->Acylase Catecholamines Dopamine, Norepinephrine, Epinephrine Tyrosine_Tissue->Catecholamines Synthesis

Metabolic fate of intravenously administered N-Acetyl-L-Tyrosine.

Application Protocols

The following sections provide detailed, field-proven protocols for the formulation, quality control, and stability testing of parenteral nutrition solutions containing N-Acetyl-L-Tyrosine.

Protocol 1: Compounding of a 3-in-1 Parenteral Nutrition Admixture with N-Acetyl-L-Tyrosine

Objective: To provide a standardized procedure for the aseptic compounding of a total nutrient admixture (TNA or 3-in-1) containing N-Acetyl-L-Tyrosine as a component of the amino acid solution.

Causality and Rationale: The order of mixing is critical to prevent the destabilization of the lipid emulsion and the precipitation of calcium phosphate.[5] The amino acid solution, which contains NALT, acts as a buffer and helps protect the lipid emulsion from the acidic dextrose and high electrolyte concentrations. Therefore, lipids and amino acids are combined early in the process. Divalent cations like calcium are added after phosphate and after significant dilution to minimize precipitation risk.

Materials:

  • Sterile, empty EVA (ethylene vinyl acetate) container (PN bag)

  • Automated Compounding Device (ACD) or sterile syringes for manual compounding

  • Amino acid solution containing N-Acetyl-L-Tyrosine (e.g., Aminosyn™ II)[2]

  • Sterile Dextrose solution (e.g., 50-70%)

  • Sterile Lipid Emulsion (e.g., 20%)

  • Sterile electrolyte solutions (e.g., Sodium Chloride, Potassium Phosphate, Calcium Gluconate, Magnesium Sulfate)

  • Sterile multivitamin and trace element preparations

  • Sterile Water for Injection (SWFI)

  • ISO Class 5 Laminar Airflow Workbench

Procedure (Exemplar Automated Compounding Sequence):

  • System Setup: Program the ACD with the patient-specific formulation, verifying all volumes. Aseptically connect all source solution containers to the ACD tubing set within the laminar airflow workbench.

  • Lipid and Amino Acid Addition: Initiate the compounding process. The ACD will first transfer the prescribed volume of the lipid emulsion into the final PN container. This is immediately followed by the amino acid solution containing NALT. The buffering capacity of the amino acids protects the lipid droplets.

  • Dextrose Addition: The dextrose solution is added next. Its acidity is buffered by the amino acid solution already present.

  • Phosphate Addition: Add the potassium or sodium phosphate solution. It is crucial to add phosphate before calcium.

  • Electrolyte and Trace Element Addition: Add other electrolytes (e.g., NaCl, KCl, MgSO₄) and trace elements. These should be added after significant volume is present in the bag to ensure immediate dilution.

  • Calcium Addition: Add the calcium gluconate solution near the end of the compounding process. The risk of precipitation is highest when calcium and phosphate are in concentrated form; therefore, maximal dilution before their combination is essential.

  • Final Volume Adjustment: Add SWFI to reach the final prescribed volume.

  • Vitamin Addition: Multivitamins are often added last, immediately before dispensing, due to their potential for degradation.[6] Inject the vitamins into the appropriate bag port and gently agitate the bag to ensure thorough mixing.

  • Final Inspection and Labeling: Visually inspect the final admixture against a dark and light background for any signs of precipitation, phase separation ("creaming" or "oiling out" of lipids), or discoloration. If any incompatibilities are observed, the admixture must be discarded. Apply the final label with all required patient and formulation information.

Start Start Compounding Lipids 1. Add Lipid Emulsion Start->Lipids AA_NALT 2. Add Amino Acids (with NALT) Lipids->AA_NALT Amino acids buffer lipids Dextrose 3. Add Dextrose AA_NALT->Dextrose Phosphate 4. Add Phosphate Dextrose->Phosphate Electrolytes 5. Add Other Electrolytes & Trace Elements Phosphate->Electrolytes Calcium 6. Add Calcium Gluconate Electrolytes->Calcium Add last to maximize dilution SWFI 7. Add Sterile Water for Injection Calcium->SWFI Vitamins 8. Add Vitamins SWFI->Vitamins Inspect 9. Final Inspection & Labeling Vitamins->Inspect

Workflow for compounding a 3-in-1 PN admixture containing NALT.

Protocol 2: Quality Control - HPLC-UV Assay for N-Acetyl-L-Tyrosine in PN Solutions

Objective: To provide a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of NALT in a complex PN admixture.

Causality and Rationale: This method is designed to be stability-indicating. The chromatographic conditions separate NALT from its potential degradation products and from interferences from the complex PN matrix. A simple protein/lipid precipitation step with an acid is used to prepare the sample for analysis. UV detection is suitable due to the chromophore in the tyrosine structure.

Materials and Reagents:

  • N-Acetyl-L-Tyrosine Reference Standard (USP grade)[7]

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Trichloroacetic acid (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • 0.45 µm Syringe filters (PTFE or similar)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance, centrifuge, vortex mixer

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (10:90 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation:

    • Primary Stock (1 mg/mL): Accurately weigh 25 mg of NALT reference standard and dissolve in 25 mL of mobile phase.

    • Working Standards: Serially dilute the primary stock with mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from PN Admixture):

    • Accurately pipette 1.0 mL of the homogenized PN admixture into a 15 mL centrifuge tube.

    • Add 2.0 mL of 10% trichloroacetic acid or perchloric acid to the tube. This will precipitate proteins and break the lipid emulsion.

    • Vortex vigorously for 2 minutes to ensure complete mixing and precipitation.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the clear supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the NALT standard against its concentration.

    • Calculate the concentration of NALT in the PN sample using the regression equation from the calibration curve, accounting for the dilution factor during sample preparation.

Method Validation (Self-Validating System):

  • Specificity: Analyze a placebo PN admixture (without NALT) to ensure no interfering peaks at the retention time of NALT.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).

Protocol 3: Stability and Compatibility Testing of N-Acetyl-L-Tyrosine in a 3-in-1 Admixture

Objective: To assess the physical and chemical stability of NALT in a representative 3-in-1 PN admixture under specified storage and stress conditions.

Causality and Rationale: PN admixtures are complex systems where nutrients can degrade or interact. This protocol uses both visual inspection for physical instability (emulsion breakdown) and a stability-indicating HPLC assay (Protocol 2) to quantify the chemical degradation of NALT over time. Stress conditions like elevated temperature and light exposure are used to accelerate potential degradation pathways.

Materials:

  • Freshly prepared 3-in-1 PN admixtures containing a known initial concentration of NALT.

  • Storage containers (EVA bags).

  • Temperature-controlled chambers (e.g., 4°C, 25°C).

  • Photostability chamber.

  • Instrumentation for physical analysis (e.g., light microscope, particle size analyzer).

  • HPLC system and reagents as described in Protocol 2.

Procedure:

  • Study Setup:

    • Prepare a batch of the 3-in-1 PN admixture as per Protocol 1.

    • Divide the batch into multiple EVA bags for different storage conditions:

      • Refrigerated, protected from light (2-8°C).

      • Room temperature, protected from light (25°C/60% RH).

      • Room temperature, exposed to light (as per ICH Q1B guidelines).

    • Designate time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days).

  • Physical Stability Assessment (at each time point):

    • Visual Inspection: Examine each bag against light and dark backgrounds for precipitation, discoloration, or signs of emulsion cracking (yellowish streaks, visible oil droplets).[5]

    • Microscopy: Place a drop of the admixture on a slide and examine under a microscope. Look for crystalline precipitates and assess the lipid globule size distribution. No globules should be >5 µm.

    • pH Measurement: Measure and record the pH of the admixture. A significant change in pH can indicate chemical reactions.

  • Chemical Stability Assessment (at each time point):

    • Aseptically withdraw a sample from each bag.

    • Prepare the sample as described in Protocol 2 (Sample Preparation).

    • Analyze the sample using the validated HPLC method (Protocol 2) to determine the concentration of NALT remaining.

    • Examine the chromatograms for the appearance of new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial NALT concentration remaining at each time point for each condition.

    • Stability is typically defined as retaining ≥90% of the initial concentration.

    • Document all physical observations and pH measurements.

Conclusion and Field-Proven Insights

N-Acetyl-L-Tyrosine serves a critical, albeit specific, role in parenteral nutrition by enabling the formulation of soluble tyrosine. However, its utility is tempered by its inefficient conversion to free L-tyrosine in the body, a fact that must be accounted for in nutritional planning. For researchers and drug development professionals, the integrity of the PN formulation is paramount. The protocols outlined in this guide provide a robust framework for compounding, analyzing, and verifying the stability of PN admixtures containing NALT. Adherence to a strict, validated order of mixing is essential to prevent physical incompatibilities, while the use of a stability-indicating HPLC method is crucial for ensuring that the specified concentration of NALT is maintained throughout the shelf-life of the product. These self-validating systems are fundamental to ensuring the safety and efficacy of parenteral nutrition solutions.

References

Application Notes & Protocols: O-Acetyl-L-Tyrosine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Isomers - O- vs. N-Acetyl-L-Tyrosine

This guide focuses on the applications of acetylated L-Tyrosine derivatives in drug delivery. It is critical to distinguish between two primary isomers: O-Acetyl-L-Tyrosine (acetylation on the phenolic hydroxyl group, CAS 6636-22-2) and N-Acetyl-L-Tyrosine (NALT, acetylation on the alpha-amino group, CAS 537-55-3).

While the prompt specifically requested information on this compound, the vast body of scientific literature concerning solubility enhancement for parenteral nutrition and oral prodrug strategies for cognitive support overwhelmingly pertains to N-Acetyl-L-Tyrosine (NALT) .[1][2][3][4] this compound is more commonly documented as a protected amino acid building block in peptide synthesis or as a chemical intermediate.[5][6]

To provide the most scientifically accurate and field-relevant information for drug delivery applications, this guide will primarily detail the established uses, protocols, and challenges associated with N-Acetyl-L-Tyrosine . This focus ensures that the methodologies and insights presented are grounded in the available authoritative research. We will refer to the compound as N-Acetyl-L-Tyrosine (NALT) to maintain chemical precision.

PART 1: APPLICATION NOTES

The Core Challenge: L-Tyrosine's Formulation Hurdle

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[7] These neurotransmitters are fundamental for regulating mood, cognition, and the physiological response to stress.[8] Despite its therapeutic potential, L-Tyrosine's application in aqueous drug formulations, particularly for intravenous administration, is severely hampered by its poor water solubility (approx. 0.45 mg/mL at 25°C). This limitation necessitates the exploration of more soluble derivatives to achieve clinically relevant concentrations.

NALT as a Solubility Enhancer: The Parenteral Nutrition Solution

The primary and most successful application of N-Acetyl-L-Tyrosine is as a highly soluble source of L-Tyrosine in parenteral nutrition (PN) solutions.[2]

  • Causality of Enhanced Solubility: The acetylation of the primary amine group in L-Tyrosine to form NALT disrupts the strong intermolecular hydrogen bonding and zwitterionic interactions that contribute to L-Tyrosine's low solubility in water. This modification significantly increases its aqueous solubility to approximately 25 mg/mL, a more than 50-fold improvement.[9][10] This allows for the formulation of concentrated PN solutions that can adequately supply tyrosine, an essential component for protein synthesis, especially in critically ill or malnourished patients.

  • Field Insight: While effective for intravenous use where it bypasses first-pass metabolism, the in-vivo conversion of NALT to L-Tyrosine is not 100% efficient. However, in the context of PN, it remains a vital tool to prevent tyrosine deficiency.

The Prodrug Hypothesis and the Bioavailability Paradox

Theoretically, NALT's enhanced solubility should translate to improved oral absorption and bioavailability, making it an attractive oral prodrug of L-Tyrosine for nootropic and therapeutic applications.[7][11] The intended metabolic pathway involves systemic deacetylation, primarily by enzymes in the kidneys, to release free L-Tyrosine.

However, a significant body of evidence challenges this hypothesis, revealing a critical bioavailability paradox.

  • Inefficient Conversion: Human and animal studies consistently demonstrate that the in-vivo deacetylation of orally administered NALT is inefficient.[1] A substantial fraction of the ingested NALT is not metabolized and is rapidly excreted unchanged in the urine.[3]

  • Inferior Plasma Levels: Head-to-head comparative studies have shown that oral L-Tyrosine supplementation leads to a significantly greater and more reliable increase in plasma tyrosine levels (up to 276% increase) compared to NALT, which often produces minimal to no significant increase (0-25%).[3][4]

This discrepancy between solubility and oral bioavailability is a crucial consideration for any drug development professional working with this compound.

G cluster_admin Administration cluster_body In-Vivo Processing NALT_oral Oral NALT Deacetylation Deacetylation (Kidneys/Liver) NALT_oral->Deacetylation Inefficient Conversion Excretion Renal Excretion (Unchanged NALT) NALT_oral->Excretion High NALT_iv Intravenous NALT NALT_iv->Deacetylation Systemic Access L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine TH Tyrosine Hydroxylase (Rate-Limiting Step) L_Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine

Caption: Metabolic fate of NALT, highlighting inefficient oral conversion.

PART 2: EXPERIMENTAL PROTOCOLS

Protocol: Chemical Synthesis of N-Acetyl-L-Tyrosine

This protocol describes a standard laboratory procedure for the N-acetylation of L-Tyrosine using acetic anhydride in an alkaline medium.[13][14][15]

Objective: To synthesize N-Acetyl-L-Tyrosine from L-Tyrosine with high purity and yield.

Materials:

  • L-Tyrosine

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH) solution (30% w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Carbon

  • Magnetic stirrer with heating plate, ice bath, beakers, filtration apparatus.

Procedure:

  • Dissolution: In a suitable beaker, disperse 100 g of L-Tyrosine in 200 mL of deionized water with vigorous stirring.

  • Slowly add 30% NaOH solution dropwise until the L-Tyrosine is completely dissolved. The target pH should be approximately 12.

  • Acetylation: Cool the solution in an ice bath to below 10°C.

  • While maintaining the cool temperature and stirring vigorously, slowly add 1.05 molar equivalents of acetic anhydride dropwise.

  • Simultaneously, add 30% NaOH solution as needed to maintain the reaction pH between 8 and 10. This prevents O-acetylation and hydrolysis of the anhydride.[14]

  • Precipitation: Once the addition is complete, stir for another 20 minutes. Then, slowly acidify the solution with concentrated HCl to a pH of approximately 1.7. N-Acetyl-L-Tyrosine will precipitate out of the solution.[15]

  • Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot (75-80°C) deionized water. Add a small amount of activated carbon to decolorize the solution.

  • Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Validation: The final product should be characterized by melting point analysis (expected: 149-152°C) and HPLC to confirm purity (>99%).[9][16]

G cluster_synthesis Synthesis cluster_purification Purification start L-Tyrosine + Water + NaOH acetyl Add Acetic Anhydride (pH 8-10, <10°C) start->acetyl acidify Acidify with HCl (pH ~1.7) acetyl->acidify precipitate Precipitation acidify->precipitate filter1 Vacuum Filtration precipitate->filter1 crude Crude NALT filter1->crude dissolve Dissolve in Hot Water crude->dissolve decolorize Add Activated Carbon dissolve->decolorize filter2 Hot Filtration decolorize->filter2 crystallize Cool to Crystallize filter2->crystallize filter3 Vacuum Filtration crystallize->filter3 final Pure NALT Crystals filter3->final

Caption: Workflow for the chemical synthesis and purification of NALT.

Protocol: Quantification of NALT and Metabolites in Plasma via LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of NALT, L-Tyrosine, and key downstream catecholamines in biological matrices, essential for pharmacokinetic studies.

Objective: To accurately measure the concentration of NALT and its metabolites in plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Internal Standard (IS) solution (deuterated analogs of analytes)

  • Microcentrifuge tubes, vortex mixer, centrifuge

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of the appropriate internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column to separate the analytes. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.

    • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for detection.

Data Presentation: LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-L-Tyrosine 224.1107.120
L-Tyrosine 182.1136.115
Dopamine 154.1137.112
Norepinephrine 170.1152.110
Internal StandardsAnalyte-specificAnalyte-specificOptimized
Note: These values are illustrative and must be optimized for the specific instrument used.

Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

O-Acetyl-L-Tyrosine as a tool for studying protein acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: O-Acetyl-L-Tyrosine: A Novel Tool for Investigating Protein Tyrosine Acetylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Lysine Acetylation

Protein acetylation is a fundamental post-translational modification (PTM) that plays a critical role in regulating nearly every aspect of cellular biology, from gene expression to metabolism.[1][2] While the acetylation of lysine residues is extensively studied, the modification of other amino acids is emerging as a vital layer of cellular control.[3] Acetylation on the hydroxyl group of tyrosine (O-acetylation) is a less-explored, yet significant PTM. This modification, like phosphorylation, can modulate protein activity, signaling cascades, and protein-protein interactions.

Studying the dynamics of protein tyrosine acetylation requires sophisticated tools. A major challenge is the transient nature of this modification and the need for specific molecular probes to manipulate and detect it within a cellular context. This guide introduces this compound as a potential chemical tool for researchers to probe the mechanisms and consequences of protein tyrosine acetylation. Unlike its more common isomer, N-Acetyl-L-Tyrosine—which is primarily used as a bioavailable source of L-Tyrosine—this compound offers a unique opportunity to study the direct impact of an acetylated tyrosine moiety in cellular systems.[4][5]

This document provides a framework for using this compound, outlining its properties, a hypothesized mechanism of action, and detailed protocols for its application in cell-based assays to detect changes in protein acetylation.

Physicochemical Properties and Key Distinctions

This compound (CAS: 6636-22-2) is a derivative of L-tyrosine where an acetyl group is attached to the hydroxyl group of the phenolic side chain.[6] It is crucial to distinguish it from its isomers, N-Acetyl-L-Tyrosine and N,O-Diacetyl-L-tyrosine, as their biological activities differ significantly.

PropertyThis compoundN-Acetyl-L-Tyrosine
Synonyms L-Tyr(Ac)-OHAc-L-Tyr-OH
CAS Number 6636-22-2[7][8]537-55-3[9]
Molecular Formula C₁₁H₁₃NO₄[6][7]C₁₁H₁₃NO₄[9]
Molecular Weight 223.22 g/mol [6][7]223.22 g/mol [9]
Appearance White to off-white powder[7]White crystalline powder[9]
Melting Point 197-204 °C[7]152-153 °C[9]
Primary Use Investigational tool for protein acetylationBioavailable L-Tyrosine precursor[4][5]
Key Feature Acetyl group on the phenolic oxygenAcetyl group on the alpha-amino nitrogen

Proposed Mechanism of Action in Cellular Systems

We propose that this compound can be used to investigate protein acetylation through two primary, non-mutually exclusive pathways. As a cell-permeable molecule, it can enter the cell and either be directly incorporated into proteins or be metabolized, thereby influencing the intracellular environment.

  • Metabolic Precursor Pathway: Upon entering the cell, this compound can be hydrolyzed by intracellular esterases. This reaction would release L-Tyrosine and acetate. The liberated acetate can be converted into acetyl-coenzyme A (acetyl-CoA), the universal acetyl group donor for enzymatic protein acetylation by acetyltransferases.[10] An increase in the cellular acetyl-CoA pool could lead to a global increase in protein acetylation, including on tyrosine residues, if Tyrosine Acetyltransferases (TATs) exist and are sensitive to substrate concentration.

  • Direct Incorporation/Donor Pathway (Hypothetical): A more speculative mechanism involves the potential for non-enzymatic transfer of the acetyl group from this compound to the tyrosine residues of other proteins. While non-enzymatic acetylation is known to occur from highly reactive donors like acetyl-CoA, the reactivity of this compound in this context requires experimental validation.[10]

The following diagram illustrates the primary hypothesized metabolic fate of this compound within a cell.

O-Acetyl-L-Tyrosine_Metabolism cluster_cell Cell OAT_ext This compound (Extracellular) Transport Membrane Transporter OAT_ext->Transport OAT_int This compound (Intracellular) Esterase Intracellular Esterases OAT_int->Esterase Transport->OAT_int L_Tyr L-Tyrosine Esterase->L_Tyr Acetate Acetate Esterase->Acetate Protein_Syn Protein Synthesis L_Tyr->Protein_Syn Catecholamine Catecholamine Synthesis L_Tyr->Catecholamine ACSS2 ACSS2 Acetate->ACSS2 + ATP, CoA Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA KATs Lysine Acetyltransferases (KATs) Acetyl_CoA->KATs TATs Tyrosine Acetyltransferases (TATs) [Hypothetical] Acetyl_CoA->TATs Lys_Acetylation Protein Lysine Acetylation KATs->Lys_Acetylation Tyr_Acetylation Protein Tyrosine Acetylation TATs->Tyr_Acetylation

Caption: Hypothesized metabolic pathways of this compound in a mammalian cell.

Experimental Protocols

The following protocols provide a comprehensive workflow for utilizing this compound to study its effects on protein acetylation in cultured cells.

Preparation of this compound Stock Solution

Rationale: Proper solubilization and sterile filtration are critical to prevent contamination and ensure accurate dosing in cell culture experiments. This compound has limited water solubility at neutral pH, similar to L-Tyrosine. Mildly alkaline conditions can be used to aid dissolution.

Materials:

  • This compound powder (CAS 6636-22-2)

  • Sterile, deionized water (H₂O) or PBS

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile 0.22 µm syringe filters

  • Sterile polypropylene tubes

Procedure:

  • In a sterile tube, weigh the desired amount of this compound powder.

  • Add a volume of sterile H₂O or PBS to achieve a concentration slightly less than the final target (e.g., 900 µL for a final volume of 1 mL).

  • Vortex the suspension. If the powder does not fully dissolve, add 1 M NaOH dropwise (typically 1-5 µL) while vortexing until the solution clears. Monitor the pH to ensure it does not become excessively alkaline.

  • Once dissolved, add sterile H₂O or PBS to reach the final desired stock concentration (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol for Cellular Treatment

Rationale: This protocol outlines how to treat cultured cells with this compound to assess its impact on protein acetylation. A dose-response and time-course experiment is recommended to identify optimal conditions.

Materials:

  • Cultured cells of interest (e.g., HEK293T, HeLa, SH-SY5Y)

  • Complete growth medium

  • This compound stock solution (from Protocol 3.1)

  • Vehicle control (the same solution used to dissolve the compound, e.g., PBS with a matched pH)

  • Positive and negative controls (e.g., L-Tyrosine, Sodium Acetate)

  • Sterile cell culture plates (e.g., 6-well plates)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Prepare treatment media by diluting the this compound stock solution into fresh complete growth medium to achieve the desired final concentrations (e.g., 0 µM, 100 µM, 500 µM, 1 mM, 5 mM).

  • Prepare control media:

    • Vehicle Control: Add an equivalent volume of the vehicle solution to the medium.

    • L-Tyrosine Control: Treat cells with L-Tyrosine at the same molar concentration as the highest this compound dose to control for effects of the tyrosine backbone.

    • Acetate Control: Treat cells with Sodium Acetate at the same molar concentration to control for effects of the acetyl group.

  • Remove the old medium from the cells and gently wash once with sterile PBS.

  • Add 2 mL of the prepared treatment or control media to each well.

  • Incubate the cells for the desired time period (e.g., 4, 12, 24 hours).

  • After incubation, proceed immediately to cell lysis for downstream analysis (e.g., Western Blot or Mass Spectrometry).

Immunoblotting for Detection of Pan-Acetyl-Tyrosine

Rationale: Western blotting with a pan-specific anti-acetyl-tyrosine antibody provides a straightforward method to assess global changes in protein tyrosine acetylation following treatment.[11]

Materials:

  • RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-acetyl-tyrosine antibody

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-acetyl-tyrosine primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Proteomic Analysis of Tyrosine Acetylation via LC-MS/MS

Rationale: For an unbiased, global view of which specific proteins and sites are acetylated following this compound treatment, a mass spectrometry-based proteomic approach is the gold standard.[12][13] This workflow involves enriching acetylated peptides from digested cell lysates before analysis.

Proteomics_Workflow Start Cell Treatment with This compound Lysis Cell Lysis in Urea Buffer + Deacetylase Inhibitors Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant Reduce Reduction (DTT) & Alkylation (IAA) Quant->Reduce Digest Protein Digestion (Trypsin) Reduce->Digest Peptides Peptide Mixture Digest->Peptides Enrich Immunoaffinity Enrichment (Anti-Acetyl-Tyrosine Antibody) Peptides->Enrich Elute Elution of Acetylated Peptides Enrich->Elute LCMS LC-MS/MS Analysis Elute->LCMS Analysis Data Analysis: Site Identification & Quantification LCMS->Analysis End List of Acetylated Proteins & Sites Analysis->End

Caption: Experimental workflow for proteomic identification of acetylated proteins.

Procedure (Abbreviated):

  • Protein Extraction and Digestion: Lyse cells treated with this compound (or vehicle) in a urea-based buffer. Reduce and alkylate cysteine residues, then digest proteins into peptides using trypsin.

  • Peptide Enrichment: Incubate the resulting peptide mixture with beads conjugated to an anti-acetyl-tyrosine antibody. This step specifically captures peptides containing acetylated tyrosine residues.[3]

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound peptides. Elute the enriched acetylated peptides using a low-pH solution.

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the sequences of the acetylated peptides and pinpoint the exact sites of tyrosine acetylation. Compare results between the treated and control groups to identify changes in the "acetylome."

Data Interpretation and Essential Controls

  • Western Blot: An increase in the overall signal in the anti-acetyl-tyrosine blot for this compound-treated samples compared to controls would suggest the compound successfully increased intracellular protein tyrosine acetylation.

  • Mass Spectrometry: Quantitative data from LC-MS/MS will provide a list of specific proteins and tyrosine sites whose acetylation levels change upon treatment. This allows for downstream investigation into the functional consequences for specific pathways.

  • Importance of Controls:

    • L-Tyrosine: This control is critical to differentiate effects caused by the acetyl moiety versus those caused simply by an increased supply of tyrosine.

    • Sodium Acetate: This control helps determine if the observed effects are due to a general increase in the cellular acetate/acetyl-CoA pool rather than a specific mechanism related to the this compound molecule itself.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, chemical tool for the cell-based study of protein tyrosine acetylation. The protocols detailed here provide a robust starting point for researchers to investigate the effects of this compound on the cellular acetylome. Successful application of these methods can help uncover novel regulatory pathways governed by tyrosine acetylation and identify the enzymatic machinery responsible. Future studies should focus on validating the specific metabolic fate of this compound and developing more targeted probes, such as isotopically labeled versions, to definitively trace the acetyl group from the parent compound to its final protein targets.

References

Troubleshooting & Optimization

O-Acetyl-L-Tyrosine solubility issues in neutral pH buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Acetyl-L-Tyrosine

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Neutral pH Buffers

Understanding the Molecule: The Root of the Solubility Problem

This compound is a chemically modified form of the amino acid L-Tyrosine. The core challenge with its use stems from the properties of its parent molecule, L-Tyrosine, which has notoriously low water solubility at a neutral pH (around 0.45 mg/mL).[1] Acetylation of the phenolic hydroxyl group (O-acetylation) is a strategy employed to enhance solubility.[2]

However, this modification introduces a new challenge: the O-acetyl ester linkage is susceptible to hydrolysis, especially in aqueous buffers. This hydrolysis reaction regenerates the poorly soluble L-Tyrosine, which can then precipitate out of solution over time, leading to inaccurate concentrations and failed experiments. Understanding this dynamic is the first step in successful troubleshooting.

Diagram 1: Chemical Structures

cluster_L_Tyrosine L-Tyrosine cluster_O_Acetyl This compound cluster_N_Acetyl N-Acetyl-L-Tyrosine (NALT) L_Tyr O_Acetyl N_Acetyl Start Precipitation Observed in this compound Solution CheckTiming When did precipitation occur? Start->CheckTiming Immediate Immediately upon preparation or cooling CheckTiming->Immediate Immediately OverTime After minutes/hours at room temp or 37°C CheckTiming->OverTime Over Time CheckpH Is your buffer pH strictly neutral (7.0-7.4)? CheckFreshness Was the solution prepared fresh? CheckpH->CheckFreshness Yes UseAcidicStock Action: Prepare a concentrated stock in acidic buffer (pH < 5) or 0.1M HCl. Neutralize only in the final, dilute working solution. CheckpH->UseAcidicStock No, pH is acidic/basic Hydrolysis Root Cause: Hydrolysis to L-Tyrosine CheckFreshness->Hydrolysis No CheckConcentration Is the target concentration high (e.g., > 5-10 mM)? CheckConcentration->CheckpH No SolubilityLimit Root Cause: Exceeding solubility limit of the acetylated form CheckConcentration->SolubilityLimit Yes Immediate->CheckConcentration OverTime->Hydrolysis PrepareFresh Action: Prepare fresh solution immediately before use. Hydrolysis->PrepareFresh Hydrolysis->UseAcidicStock SolubilityLimit->UseAcidicStock LowerConcentration Action: Lower the working concentration. SolubilityLimit->LowerConcentration GentleHeat Action: Use gentle, brief warming (37°C) to aid initial dissolution. Use immediately. SolubilityLimit->GentleHeat OAT_Soluble This compound (Soluble) H2O H₂O (Neutral Buffer, pH ~7.4) LTyr_Insoluble L-Tyrosine (Poorly Soluble) OAT_Soluble->LTyr_Insoluble Hydrolysis AceticAcid Acetic Acid Precipitate Precipitation / Cloudiness LTyr_Insoluble->Precipitate Exceeds Solubility Limit

References

Preventing O-Acetyl-L-Tyrosine degradation during storage.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of O-Acetyl-L-Tyrosine during storage and experimental use. Given the limited direct research on the degradation kinetics of this compound, this guide synthesizes established principles of ester hydrolysis, data from its structural isomer N-Acetyl-L-Tyrosine, and general best practices for handling sensitive pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from N-Acetyl-L-Tyrosine?

This compound is a derivative of the amino acid L-tyrosine where an acetyl group is attached to the phenolic hydroxyl group. Its structural isomer, N-Acetyl-L-Tyrosine (NALT), has the acetyl group on the amino group. This difference in acetylation site influences their physicochemical properties, including solubility and stability. This compound is explored in various fields, including as a precursor in pharmaceutical synthesis.[1]

Q2: What are the primary degradation pathways for this compound?

Q3: What are the recommended storage conditions for solid this compound?

For solid, crystalline this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container to protect it from moisture.[1]

Q4: How should I prepare and store solutions of this compound?

To maximize stability, it is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and buffered to a neutral or slightly acidic pH. For longer-term storage, freezing the solution at -20°C or below is advisable, though repeated freeze-thaw cycles should be avoided. It is good laboratory practice to protect amino acid solutions from light by using amber vials or wrapping containers in foil.[2]

Q5: Can I sterilize this compound solutions by autoclaving?

Autoclaving this compound solutions is not recommended. The high temperatures and pressures involved in autoclaving will likely accelerate the hydrolysis of the O-acetyl ester bond, leading to significant degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Problem 1: I observe a gradual decrease in the pH of my this compound solution over time.

  • Possible Cause: This is a strong indicator of this compound degradation. The hydrolysis of the O-acetyl group releases acetic acid, which will lower the pH of an unbuffered or weakly buffered solution.

  • Recommended Solution:

    • Use Freshly Prepared Solutions: The most effective way to mitigate this issue is to prepare solutions immediately before use.

    • Employ a Suitable Buffer System: If the experiment allows, use a buffer with sufficient capacity to maintain the desired pH.

    • Optimize Storage Conditions: Store solutions at lower temperatures (2-8°C or frozen) to slow the rate of hydrolysis.

Problem 2: I see a precipitate forming in my neutral pH this compound solution after storage.

  • Possible Cause: The degradation product of this compound is L-tyrosine, which has significantly lower solubility in neutral aqueous solutions compared to its acetylated form. As this compound degrades, the concentration of L-tyrosine may exceed its solubility limit, leading to precipitation.

  • Recommended Solution:

    • Confirm Degradation: Analyze the supernatant and the precipitate by a suitable analytical method like HPLC to confirm the presence of L-tyrosine.

    • Adjust pH (if permissible): The solubility of L-tyrosine increases in both acidic and alkaline conditions. If your experimental protocol can tolerate a slight pH adjustment, this may help to redissolve the precipitate.

    • Prepare Fresh Solutions: To avoid this issue altogether, prepare solutions fresh and use them promptly.

Problem 3: My experimental results are inconsistent when using stored this compound solutions.

  • Possible Cause: The degradation of this compound leads to a decrease in its effective concentration over time. This variability in the concentration of the active compound can lead to inconsistent experimental outcomes.

  • Recommended Solution:

    • Implement a Stability Testing Protocol: Determine the usable lifetime of your this compound solution under your specific storage conditions by performing periodic purity analysis using a stability-indicating HPLC method.

    • Strict Adherence to "Use By" Dates: Once the stability window is established, ensure that all researchers in the lab adhere to these guidelines.

    • Default to Fresh Preparations: When in doubt, always opt for preparing fresh solutions.

Problem 4: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Possible Cause: These unexpected peaks could be degradation products of this compound, impurities from the starting material, or byproducts from reactions with other components in your formulation.

  • Recommended Solution:

    • Develop a Stability-Indicating HPLC Method: A validated stability-indicating method should be able to separate the intact this compound from its potential degradation products.

    • Perform Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) will help to intentionally generate degradation products. The resulting chromatograms can be used to identify the retention times of these products and confirm the specificity of your analytical method.[3]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its primary degradation product, L-tyrosine.

Materials:

  • This compound reference standard

  • L-tyrosine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient elution from 10% to 70% organic solvent over 20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound and L-tyrosine in the mobile phase to prepare individual stock solutions of 1 mg/mL.

    • Prepare a mixed standard solution containing both compounds at a suitable concentration (e.g., 50 µg/mL each).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 274 nm (or determine the optimal wavelength by scanning)

    • Column Temperature: 30 °C

  • Method Optimization: Inject the mixed standard solution and adjust the mobile phase composition and gradient to achieve baseline separation between the this compound and L-tyrosine peaks with good peak shape.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method validation.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration. Analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[4]

Data Presentation:

Stress ConditionIncubation TimeIncubation Temperature% this compound RemainingMajor Degradant(s)
0.1 N HCl24 hours60°C[Insert Data]L-tyrosine
0.1 N NaOH4 hoursRoom Temp[Insert Data]L-tyrosine
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Thermal48 hours60°C[Insert Data]L-tyrosine
Photolytic[Specify Duration][Specify Conditions][Insert Data][Insert Data]

*Note: The above table is a template. Actual degradation rates will need to be determined experimentally.

Visualizations

Degradation Pathway of this compound

G OATL This compound LT L-Tyrosine OATL->LT Hydrolysis (H₂O, H⁺/OH⁻) AA Acetic Acid OATL->AA Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolytic degradation pathway of this compound.

Troubleshooting Workflow for this compound Stability Issues

G Start Stability Issue Observed (e.g., pH change, precipitate, inconsistent results) CheckSolution Is the solution freshly prepared? Start->CheckSolution YesFresh Yes CheckSolution->YesFresh Yes NoFresh No CheckSolution->NoFresh No CheckStorage Are storage conditions optimal? (2-8°C, protected from light) YesFresh->CheckStorage PrepareFresh Prepare a fresh solution NoFresh->PrepareFresh YesStorage Yes CheckStorage->YesStorage Yes NoStorage No CheckStorage->NoStorage No CheckPurity Analyze purity with a stability-indicating HPLC method YesStorage->CheckPurity CorrectStorage Correct storage conditions NoStorage->CorrectStorage Pure Purity >98% CheckPurity->Pure Yes Degraded Degradation observed CheckPurity->Degraded No InvestigateOther Investigate other experimental factors (e.g., excipient compatibility) Pure->InvestigateOther ForcedDegradation Perform forced degradation study to understand degradation profile Degraded->ForcedDegradation

References

Troubleshooting inconsistent results in O-Acetyl-L-Tyrosine experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for O-Acetyl-L-Tyrosine (OALT). This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common issues. Inconsistent results often stem from a misunderstanding of the compound's identity, stability, and metabolic fate. This guide will address these core issues head-on.

Frequently Asked Questions (FAQs)

Q1: Are you certain you are using this compound and not N-Acetyl-L-Tyrosine? This is the most critical first step in troubleshooting.

A1: This is the most common source of experimental variability. This compound (OALT) and N-Acetyl-L-Tyrosine (NALT) are positional isomers with significantly different chemical properties. Many commercial suppliers and even research articles use the names interchangeably, but they are not the same molecule.

  • N-Acetyl-L-Tyrosine (NALT): The acetyl group is on the alpha-amino group (an amide linkage). This is the more commonly available and studied form.

  • This compound (OALT): The acetyl group is on the phenolic hydroxyl group (an ester linkage). This form is less common.

Why it matters: The amide bond in NALT is generally more stable than the ester bond in OALT, particularly to base-catalyzed hydrolysis.[1] The O-acetyl ester of OALT is more susceptible to hydrolysis, especially at neutral to alkaline pH, which can lead to premature degradation into L-Tyrosine in your experimental solutions.

Actionable Step: Verify the identity of your compound by checking the CAS number.

Compound Structure CAS Number Key Distinction
L-Tyrosine A natural amino acid. 60-18-4 The parent compound with very low water solubility at neutral pH.[2]
N-Acetyl-L-Tyrosine (NALT) Acetyl group on the Nitrogen of the amino group. 537-55-3 More stable amide bond. Synthesis is favored under alkaline conditions.[3][4][5]

| This compound (OALT) | Acetyl group on the Oxygen of the phenolic group. | 6636-22-2 | More labile ester bond. Synthesis is favored under acidic conditions.[6][7][8] |

If you are unsure, a simple stability test in your experimental buffer followed by HPLC analysis (see Protocol 2) can help determine the rate of hydrolysis.

Q2: My OALT solution is cloudy, or a precipitate forms over time. What is happening?

A2: This is likely due to one of two reasons: either your solution is supersaturated, or the OALT is hydrolyzing back to the less soluble L-Tyrosine. L-Tyrosine has very poor solubility in neutral aqueous solutions (~0.45 g/L at 25°C).[2]

Causality:

  • Supersaturation: You may have prepared a concentration that is stable at a higher temperature (if you used heat to dissolve it) but precipitates upon cooling to room temperature or 4°C.[9]

  • Hydrolysis: The O-acetyl ester bond in OALT is prone to hydrolysis, especially in buffers with a pH above neutral. As OALT degrades into L-Tyrosine, the L-Tyrosine concentration will eventually exceed its solubility limit and precipitate out of solution.

Troubleshooting Steps:

  • Verify pH: Check the pH of your final solution. For many biological experiments (e.g., cell culture, electrophysiology), the pH is buffered around 7.4. This pH can slowly hydrolyze OALT.

  • Reduce Concentration: Prepare a lower concentration of your OALT stock solution.

  • Fresh Preparations: Always prepare working solutions fresh from a stock solution on the day of the experiment.[10]

  • Consider Stock Solvent: For very high concentrations, consider making a stock in a solvent like DMSO, and then diluting it into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system.

Q3: I'm seeing inconsistent biological effects (e.g., in cell culture or in vivo) even when I use the same concentration of OALT. Why?

A3: This is a multifaceted issue that often points towards the stability of OALT in your system and its conversion to L-Tyrosine.

Causality:

  • Solution Instability: If your OALT solution is degrading to L-Tyrosine before or during the experiment, the actual concentration of the active pro-drug is changing over time. The rate of this degradation can be influenced by temperature, pH, and the presence of esterase enzymes in your media (e.g., from serum).

  • Inefficient Cellular Uptake/Conversion: OALT, like NALT, is a pro-drug. It must be deacetylated to L-Tyrosine to be biologically active.[3] The rate of this conversion can vary between cell types or in vivo models, depending on the expression levels of relevant esterase enzymes.

  • Bioavailability Issues: Studies on the more common NALT isomer have shown that despite its higher solubility, its conversion to L-Tyrosine in vivo is inefficient, with a large portion being excreted unchanged.[11][12][13] It is plausible that OALT faces similar challenges. The observed biological effect is dependent on the net result of absorption, distribution, metabolism (deacetylation), and excretion.

Troubleshooting Workflow for Inconsistent Biological Effects

start Inconsistent Biological Results q1 Is the starting material pure and correctly identified (OALT vs NALT)? start->q1 verify Action: Verify with HPLC (Protocol 2) and check CAS number. q1->verify q1->verify No q2 Is the OALT solution stable in your experimental buffer/media? q1->q2 Yes verify->q1 stability Action: Perform time-course stability study (Protocol 2). q2->stability q2->stability No q3 Is OALT being converted to L-Tyrosine in your system? q2->q3 Yes stability->q2 metabolism Action: Measure L-Tyrosine levels in cell lysate or plasma post-treatment (Protocol 3). q3->metabolism q3->metabolism No/Unknown end Consistent Results Achieved q3->end Yes metabolism->q3 no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Troubleshooting decision tree for inconsistent biological results.

Technical Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a method for preparing a standard aqueous stock solution.

Materials:

  • This compound powder (verify CAS 6636-22-2)

  • High-purity water (e.g., Milli-Q or equivalent) or desired buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of OALT powder.

  • Initial Mixing: Add the powder to approximately 80% of the final target volume of your chosen solvent (e.g., 80 mL for a final volume of 100 mL).

  • Dissolution: Place the container on a magnetic stirrer and stir at room temperature. OALT should dissolve more readily than L-Tyrosine. Gentle warming (not exceeding 40-50°C) can be used to aid dissolution for higher concentrations, but be aware this may accelerate hydrolysis.[9]

  • pH Adjustment (Optional but Recommended): Once dissolved, allow the solution to cool to room temperature. Check the pH. If necessary, adjust the pH to your desired value using dilute HCl or NaOH. Be aware that pH > 7 will decrease the stability of the O-acetyl ester bond.

  • Final Volume: Add the solvent to reach the final desired volume.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. For short-term storage (1-2 days), store at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Hydrolysis Pathway of Acetylated Tyrosine Isomers

cluster_0 This compound (Ester) cluster_1 N-Acetyl-L-Tyrosine (Amide) OALT This compound LTyr L-Tyrosine (Active Form) OALT->LTyr Hydrolysis (Esterase, pH > 7) Relatively Fast NALT N-Acetyl-L-Tyrosine NALT->LTyr Deacetylation (Amidase/Acylase) Relatively Slow

Caption: Comparative hydrolysis pathways of OALT and NALT to L-Tyrosine.

Protocol 2: Stability Assessment by HPLC

This protocol allows you to quantify the amount of OALT and L-Tyrosine in your solution over time.

Procedure:

  • Prepare Solution: Prepare your OALT solution in your experimental buffer as described in Protocol 1.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, filter it if necessary, and place it in an HPLC vial. This is your T=0 sample.

  • Incubation: Store the bulk of your solution under your exact experimental conditions (e.g., 37°C incubator, room temperature on the bench, etc.).

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, filter, and place in HPLC vials.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method.

Example HPLC Method:

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Standard for separating small molecules of moderate polarity.[3]
Mobile Phase A: 20 mM Sodium Phosphate, pH 2.5B: Acetonitrile Acidic pH improves peak shape and stability on the column.
Gradient Isocratic (e.g., 90:10 A:B) or a shallow gradient An isocratic method is simpler if it provides good separation. L-Tyrosine will be more polar and elute earlier than OALT.
Flow Rate 1.0 mL/min Typical for a 4.6 mm ID column.
Detection UV at ~274 nm This wavelength corresponds to the absorbance of the tyrosine phenol chromophore.[3]

| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |

Data Analysis: Create a standard curve for both OALT and L-Tyrosine. For each time point, calculate the concentration of OALT remaining and L-Tyrosine formed. Plot the concentration of OALT vs. time to determine its stability profile under your specific conditions.

Protocol 3: Verification of L-Tyrosine Formation in Biological Systems

This is a general guideline to confirm that OALT is being converted to L-Tyrosine.

For Cell Culture:

  • Treat cells with your OALT-containing media.

  • At desired time points, collect both the cell culture supernatant and the cell pellet.

  • Lyse the cells (e.g., by sonication or with a lysis buffer).

  • Perform protein precipitation on the supernatant and the cell lysate using ice-cold methanol or acetonitrile (e.g., add 2 volumes of solvent to 1 volume of sample).[11]

  • Centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C) to pellet precipitated proteins.

  • Analyze the resulting supernatant by HPLC (as in Protocol 2) to quantify L-Tyrosine levels, comparing them to an untreated control.

For In Vivo Studies:

  • Administer OALT to the animal model.

  • Collect plasma samples at various time points.

  • Perform protein precipitation as described above.[11]

  • Analyze the supernatant by HPLC to quantify both OALT and L-Tyrosine to assess pharmacokinetics.

By implementing these structured troubleshooting guides and analytical protocols, you can systematically identify the sources of inconsistency in your this compound experiments, leading to more reliable and reproducible scientific outcomes.

References

O-Acetyl-L-Tyrosine Technical Support Center: A Guide to Preventing Auto-oxidation and Ensuring Experimental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for O-Acetyl-L-Tyrosine (NALT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges associated with the auto-oxidation of NALT. As a more soluble precursor to L-Tyrosine, NALT is invaluable in numerous applications, including cell culture media and pharmaceutical formulations.[1] However, its susceptibility to degradation can compromise experimental reproducibility and product stability. This resource offers a structured approach to understanding, preventing, and troubleshooting NALT auto-oxidation, ensuring the integrity of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound auto-oxidation, and why is it a concern?

This compound auto-oxidation is the process of spontaneous degradation of the molecule in the presence of oxygen. The primary site of oxidation is the phenolic side chain of the tyrosine residue.[2] This process can be accelerated by factors such as exposure to light, elevated temperatures, alkaline pH, and the presence of trace metal ions.[2][3]

The consequences of auto-oxidation are significant. It leads to the formation of various degradation products, including dityrosine, which can cause discoloration of solutions and alter the structural and functional properties of the molecule.[4][5] For researchers, this can result in inconsistent experimental outcomes, reduced efficacy of NALT as a nutritional supplement in cell culture, and potential cytotoxicity from degradation byproducts.[3]

Q2: What are the primary drivers of this compound auto-oxidation in a laboratory setting?

The primary drivers of NALT auto-oxidation in an experimental context are:

  • Presence of Dissolved Oxygen: Oxygen is a key reactant in the oxidation process.[5]

  • Trace Metal Ions: Transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can act as catalysts, significantly accelerating the rate of oxidation.[6] These ions are often present as impurities in reagents and water.

  • pH of the Solution: Alkaline conditions can increase the susceptibility of the tyrosine phenol group to oxidation.[2]

  • Light Exposure: UV light, in particular, can promote the photo-oxidation of the tyrosine residue.[2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Discoloration (Yellowing or Browning) of NALT-Containing Solutions
  • Question: My NALT stock solution has turned yellow/brown upon storage. What is the cause, and is the solution still usable?

  • Answer: The discoloration is a strong indicator of NALT oxidation, likely leading to the formation of dityrosine and other chromophoric byproducts.[4][5] The solution's integrity is compromised, and it is not recommended for use in experiments where precise concentrations and purity are critical.

    Immediate Actions:

    • Discard the discolored solution.

    • Prepare a fresh solution following the prevention strategies outlined below.

    • Review your storage conditions against the recommendations provided.

Issue 2: Precipitation or Cloudiness in NALT Solutions
  • Question: I observed precipitation in my NALT-containing cell culture medium after preparation or during storage. What could be the cause?

  • Answer: Precipitation can arise from several factors:

    • Concentration Exceeding Solubility: While NALT is more soluble than L-Tyrosine, its solubility is still finite and dependent on pH and temperature.[7][8]

    • pH Shifts: Extreme changes in pH during media preparation can affect the solubility of NALT and other components.[3]

    • Interaction with Metal Ions: Certain metal ions can form insoluble complexes with amino acids.[3]

    • Improper Storage: Storing solutions at incorrect temperatures can lead to precipitation.[3]

    Troubleshooting Flowchart:

    Caption: Logical Flow for Troubleshooting Precipitation.

Prevention Strategies: A Proactive Approach

Proactive measures are the most effective way to prevent NALT auto-oxidation. The following strategies should be integrated into your standard laboratory practices.

Control of Physicochemical Parameters
ParameterRecommendationRationale
pH Maintain solutions at a slightly acidic to neutral pH (around 6.0-7.0) for storage.Alkaline conditions deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[2]
Temperature Store stock solutions at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage.[3][]Lower temperatures slow down the rate of chemical degradation.[7]
Light Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.Light, especially UV, can induce photo-oxidation of the tyrosine residue.[2]
Management of Atmospheric and Reagent Quality
  • Use High-Purity Reagents: Utilize analytical grade reagents and high-purity water (e.g., Milli-Q) to minimize contamination with trace metal ions.

  • De-gas Solutions: Before use, de-gas buffers and solutions by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

The Role of Additives: Antioxidants and Chelating Agents

The inclusion of specific additives in your NALT solutions can provide a robust defense against auto-oxidation.

Metal ions are potent catalysts for oxidation. Chelating agents sequester these ions, rendering them inactive.[10][11]

  • Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent.

    • Recommended Concentration: 0.1-1.0 mM

Antioxidants act as scavengers, neutralizing reactive oxygen species before they can damage NALT.[12]

  • N-Acetyl-L-Cysteine (NAC): A potent antioxidant that can protect against oxidative damage.

    • Recommended Concentration: 1-5 mM

  • L-Ascorbic Acid (Vitamin C): An effective free radical scavenger.

    • Recommended Concentration: 0.1-1.0 mM

Workflow for Preparing a Stabilized this compound Solution:

G cluster_prep Preparation of Stabilized NALT Solution A Start with High-Purity, De-gassed Water/Buffer B Add Chelating Agent (e.g., 0.5 mM EDTA) and dissolve A->B C Add Antioxidant (e.g., 2 mM NAC) and dissolve B->C D Weigh and Add this compound C->D E Gently mix until fully dissolved. Avoid vigorous vortexing to minimize oxygen introduction. D->E F Adjust pH to 6.5-7.0 if necessary E->F G Sterile filter (0.22 µm) into a sterile, light-protected container F->G H Flush headspace with inert gas (Argon or Nitrogen) G->H I Store at recommended temperature (2-8°C short-term, -20°C/-80°C long-term) H->I

Caption: Recommended workflow for preparing a stabilized NALT solution.

Analytical Monitoring for Quality Control

To ensure the quality of your NALT solutions, particularly for long-term studies or in GMP settings, analytical monitoring is recommended.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying NALT and detecting degradation products. A C18 reverse-phase column with UV detection at approximately 274 nm is a common setup.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity for the quantification of NALT and its metabolites, especially in complex biological matrices.[14]

By implementing these guidelines, you can significantly mitigate the risk of this compound auto-oxidation, leading to more reliable and reproducible experimental results.

References

pH-dependent stability of O-Acetyl-L-Tyrosine in experimental setups.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for O-Acetyl-L-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experimental setups.

Introduction to this compound Stability

This compound is an ester derivative of L-Tyrosine, designed to enhance solubility and bioavailability.[1] However, the ester linkage on the phenolic hydroxyl group is susceptible to hydrolysis, a reaction highly dependent on the pH of the solution. Understanding and controlling this pH-dependent stability is paramount for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge and practical steps to mitigate stability issues.

The primary degradation pathway for this compound is hydrolysis, which cleaves the O-acetyl ester bond to yield L-Tyrosine and acetic acid. This reaction is catalyzed by both acid and, more significantly, by base.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing step-by-step solutions grounded in chemical principles.

Problem 1: Rapid Loss of this compound in Solution

Symptoms:

  • A significant decrease in the concentration of this compound over a short period.

  • The appearance of a new peak corresponding to L-Tyrosine in your analytical chromatogram (e.g., HPLC).

  • A noticeable drop in the pH of an unbuffered or weakly buffered solution over time.

Root Cause Analysis: The most probable cause is the hydrolysis of the O-acetyl ester bond, which is accelerated under alkaline (high pH) conditions. Phenolic esters, such as this compound, are known to be unstable at high pH.[3][4] The rate of this hydrolysis is also temperature-dependent, with higher temperatures accelerating the degradation.[5]

Immediate Corrective Actions:

  • Verify Solution pH: Immediately measure the pH of your stock and working solutions. If the pH is neutral or alkaline (pH > 7), this is the likely cause of the instability.

  • Lower the Temperature: If possible, move your solutions to a colder environment (e.g., an ice bath or refrigerator at 2-8°C) to slow down the hydrolysis rate while you troubleshoot.

Systematic Solution Protocol:

  • pH Adjustment:

    • For maximum stability, prepare and maintain your this compound solutions in an acidic buffer, ideally between pH 3 and 5.

    • Avoid phosphate buffers if possible, as they have been shown to catalyze the hydrolysis of some esters.[4] Citrate or acetate buffers are generally more suitable choices.

  • Buffer Selection and Preparation:

    • Choose a buffer system with a pKa value close to your target pH to ensure adequate buffering capacity.

    • Always prepare fresh buffers and verify the pH after the addition of all components, including the this compound.

  • Temperature Control:

    • Prepare stock solutions at room temperature to ensure complete dissolution, but store them at 2-8°C for short-term use (up to a few days) or frozen (≤ -20°C) for long-term storage.

    • For experiments conducted at physiological temperatures (e.g., 37°C), be aware that the rate of hydrolysis will be significantly faster. It is advisable to prepare fresh working solutions immediately before use.

Troubleshooting_Workflow start Start: Unexpected Degradation of this compound check_ph Step 1: Measure pH of Solution start->check_ph ph_high Is pH > 6? check_ph->ph_high adjust_ph Action: Prepare Fresh Solution in Acidic Buffer (pH 3-5) ph_high->adjust_ph Yes ph_ok Is pH ≤ 6? ph_high->ph_ok No monitor_stability Step 4: Monitor Stability with Stability-Indicating Assay (e.g., HPLC) adjust_ph->monitor_stability check_temp Step 2: Check Temperature ph_ok->check_temp temp_high Is Temperature Elevated (e.g., > 25°C)? check_temp->temp_high reduce_temp Action: Store Solutions at 2-8°C or Frozen. Prepare Fresh for High-Temp Experiments. temp_high->reduce_temp Yes temp_ok Is Temperature Controlled? temp_high->temp_ok No reduce_temp->monitor_stability check_buffer Step 3: Evaluate Buffer System temp_ok->check_buffer is_phosphate Is a Phosphate Buffer Being Used? check_buffer->is_phosphate change_buffer Action: Switch to a Non-Catalyzing Buffer (e.g., Citrate, Acetate) is_phosphate->change_buffer Yes is_phosphate->monitor_stability No change_buffer->monitor_stability end_stable End: Stable Solution Achieved monitor_stability->end_stable

Problem 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental results between replicates or different experimental days.

  • A gradual decrease in the observed biological effect over the course of a long experiment.

Root Cause Analysis: This issue often stems from the on-bench degradation of this compound in your assay medium, which is typically buffered at a physiological pH of around 7.4. At this pH, hydrolysis is significantly faster than in acidic conditions, leading to a decrease in the effective concentration of the active compound over time.

Systematic Solution Protocol:

  • Conduct a Time-Course Stability Study:

    • Prepare your complete assay medium, including this compound at the final working concentration.

    • Incubate the medium under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the medium and analyze it using a stability-indicating method like HPLC to quantify the remaining this compound and the appearance of L-Tyrosine.

  • Adjust Experimental Design:

    • Based on the stability data, determine the time window within which the concentration of this compound remains within an acceptable range (e.g., >90% of the initial concentration).

    • If significant degradation occurs, consider shortening the incubation time of your assay.

    • Alternatively, for longer experiments, it may be necessary to replenish the medium with freshly prepared this compound at set intervals.

  • Evaluate Prodrug Effect:

    • Consider whether the observed biological activity is due to this compound itself or its hydrolysis product, L-Tyrosine.

    • Run a parallel experiment using L-Tyrosine at an equivalent concentration to determine its contribution to the observed effect. This will help to deconvolute the results and understand the true active compound in your system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

For optimal stability, aqueous solutions of this compound should be stored under acidic conditions, ideally between pH 3 and 5. In this pH range, both acid- and base-catalyzed hydrolysis are minimized.

Q2: How does temperature affect the stability of this compound?

Like most chemical reactions, the hydrolysis of this compound is accelerated at higher temperatures.[5] For every 10°C increase in temperature, the rate of hydrolysis can increase several-fold. Therefore, it is crucial to store stock solutions at low temperatures (2-8°C or frozen) and to be mindful of accelerated degradation during experiments conducted at elevated temperatures, such as 37°C.

Q3: What are the primary degradation products of this compound?

The primary degradation pathway is hydrolysis of the ester bond, which results in the formation of L-Tyrosine and acetic acid.[1]

Hydrolysis_Pathway OAT This compound Products L-Tyrosine + Acetic Acid OAT->Products H₂O (pH-dependent hydrolysis)

Q4: Can I use a phosphate buffer to prepare my solutions?

While phosphate buffers are common in biological experiments, they have been shown to catalyze the hydrolysis of some esters.[4] If you observe unexpected instability, it is advisable to switch to a non-catalyzing buffer such as citrate or acetate, especially for long-term storage or prolonged experiments.

Q5: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is required. The most common and reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6] This technique can separate this compound from its primary degradation product, L-Tyrosine, allowing for the quantification of both.

Q6: What are the expected pKa values for this compound?

This compound has three ionizable groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group (after hydrolysis). The approximate pKa values are:

  • Carboxylic acid (~pKa 2.2)

  • Amino group (~pKa 9.1)

  • Phenolic hydroxyl of L-Tyrosine (the degradation product) (~pKa 10.1)

It is important to note that at physiological pH (~7.4), the carboxylic acid group will be deprotonated (negatively charged) and the amino group will be protonated (positively charged), resulting in a zwitterionic molecule.

Data Summary and Protocols

Table 1: pH-Dependent Stability of Phenolic Esters (Analogous Compounds)
pH RangeStability ProfilePredominant Mechanism
< 3 (Acidic) Relatively stable, slow acid-catalyzed hydrolysis.[2]A-2 type acid catalysis
3 - 6 (Mildly Acidic) Most stable region. Minimal hydrolysis.[3]Uncatalyzed hydrolysis
> 7 (Neutral to Alkaline) Unstable. Rapid base-catalyzed hydrolysis.[2]B-Ac2 type base catalysis

This table is based on general principles for phenolic esters like aspirin and phenyl acetate, which serve as models for this compound.[2][3]

Experimental Protocol: HPLC Method for Stability Monitoring

This protocol outlines a general method for separating this compound from L-Tyrosine to monitor degradation.

1. Materials and Reagents:

  • This compound reference standard

  • L-Tyrosine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A time-gradient elution from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is recommended to ensure separation.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm (for the tyrosine phenol chromophore)[8]

  • Column Temperature: 30°C

3. Sample Preparation:

  • Dilute your experimental samples with Mobile Phase A to a concentration within the linear range of your calibration curve.

  • If your sample is in a complex matrix (e.g., cell culture media), a protein precipitation step with acetonitrile or a solid-phase extraction (SPE) may be necessary.

4. Analysis:

  • Inject prepared standards and samples.

  • Identify the peaks for this compound and L-Tyrosine based on the retention times of the reference standards. This compound, being more nonpolar, will typically have a longer retention time than L-Tyrosine.

  • Quantify the amount of each compound by integrating the peak areas and comparing them to a standard curve.

References

Technical Support Center: Minimizing Variability in O-Acetyl-L-Tyrosine Bioavailability Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Acetyl-L-Tyrosine (OALT) bioavailability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of OALT research, providing field-proven insights and actionable troubleshooting protocols. Our goal is to empower you to design robust experiments that yield reproducible and reliable data.

Frequently Asked Questions (FAQs): Core Concepts in this compound Bioavailability

This section addresses foundational questions regarding this compound, its intended use, and the inherent challenges in its in-vivo application.

Q1: What is this compound and why was it developed?

A1: this compound is a synthetically modified, acetylated derivative of the amino acid L-Tyrosine.[1] L-Tyrosine is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] However, L-Tyrosine's utility in pharmaceutical formulations, particularly for intravenous (parenteral) nutrition, is limited by its poor water solubility. The addition of an acetyl group to the L-Tyrosine molecule significantly enhances its water solubility, a property that was hypothesized to improve its absorption and bioavailability for oral applications as well.[3][4][5]

Q2: What is the primary scientific challenge associated with oral this compound bioavailability?

A2: The central challenge is the inefficient conversion (deacetylation) of this compound back into its active form, L-Tyrosine, within the body.[3][4] While developed to be a more soluble prodrug, a significant portion of orally administered this compound is not metabolized and is instead rapidly cleared and excreted unchanged in the urine.[3][6] This metabolic inefficiency is the principal rate-limiting step that undermines its bioavailability.

Q3: Can you illustrate the metabolic pathway of this compound?

A3: Certainly. This compound is intended to function as a prodrug. After administration and absorption, it requires enzymatic deacetylation, primarily in the kidneys and liver, to release free L-Tyrosine.[2][3] This L-Tyrosine can then enter systemic circulation, cross the blood-brain barrier, and participate in the catecholamine synthesis pathway. The inefficiency of the deacetylation step is the critical point of failure in this pathway for achieving high bioavailability.[4]

cluster_absorption Absorption Phase cluster_metabolism Metabolic Phase cluster_excretion Excretion Phase Oral_Admin Oral Administration of this compound Absorption Intestinal Absorption Oral_Admin->Absorption Plasma_OALT Plasma this compound Absorption->Plasma_OALT Deacetylation Deacetylation (Kidneys, Liver) Plasma_OALT->Deacetylation Renal_Excretion Renal Excretion (High Percentage) Plasma_OALT->Renal_Excretion Unchanged Drug L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine Inefficient Conversion Catecholamines Dopamine, Norepinephrine, Epinephrine Synthesis L_Tyrosine->Catecholamines cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling Animal_Acclimation Animal Acclimation (≥ 7 days) Fasting Fasting Protocol (e.g., 12-18h) Animal_Acclimation->Fasting Formulation_Prep Prepare Fresh Formulation Dose_Calc Calculate Dose Volume Formulation_Prep->Dose_Calc Animal_Weight Weigh Animal Animal_Weight->Dose_Calc Oral_Gavage Oral Gavage (Consistent Technique) Dose_Calc->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., Saphenous Vein) Oral_Gavage->Blood_Collection Sample_Processing Process to Plasma (Centrifuge, Freeze) Blood_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Start High Inter-Animal Variability Observed Check_Gavage Was Gavage Technique Identical for All Animals? Start->Check_Gavage Check_Stress Were Animal Stress Levels Minimized and Consistent? Start->Check_Stress Check_Sampling Was Blood Sampling Technique Consistent? Start->Check_Sampling Check_Fasting Was the Fasting Period Consistent? Start->Check_Fasting Gavage_No No Check_Gavage->Gavage_No Different operators? Incorrect tube placement? Stress_No No Check_Stress->Stress_No Prolonged restraint? Inexperienced handler? Sampling_No No Check_Sampling->Sampling_No Different sites? Varying sample quality? Fasting_No No Check_Fasting->Fasting_No Unequal access to food before dosing? Solution_Gavage Solution: Retrain all personnel on a standardized oral gavage SOP. Gavage_No->Solution_Gavage Solution_Stress Solution: Acclimate animals to handling. Use efficient, low-stress techniques. Stress_No->Solution_Stress Solution_Sampling Solution: Use a single, reproducible method (e.g., saphenous vein). Ensure consistent sample volume. Sampling_No->Solution_Sampling Solution_Fasting Solution: Strictly control and document fasting times for all animals. Fasting_No->Solution_Fasting

References

Technical Support Center: N-Acetyl-L-Tyrosine (NALT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-L-Tyrosine (NALT). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the high urinary excretion and variable bioavailability of NALT in experimental settings.

Part 1: Frequently Asked Questions (FAQs): The NALT Conundrum

This section addresses the fundamental questions surrounding NALT's behavior in vivo.

Q1: Why is a significant portion of administered NALT excreted unchanged in the urine?

The core issue is the inefficient in vivo deacetylation (conversion) of NALT back into L-Tyrosine.[1] While NALT was designed for higher water solubility compared to L-Tyrosine, the enzymatic machinery in the body, particularly in the kidneys and liver, does not efficiently remove the acetyl group.[2][3] Consequently, a large fraction of the administered NALT is rapidly cleared by the kidneys and excreted in the urine before it can be converted to the biologically active L-Tyrosine.[4][5] Studies have shown that this urinary excretion can account for 35% to as much as 56% of the administered dose.[4][5][6]

Q2: Does NALT effectively increase systemic and brain L-Tyrosine levels?

Contrary to the initial hypothesis that its higher solubility would lead to better bioavailability, NALT is a surprisingly poor method for increasing systemic L-Tyrosine levels.[1] Multiple human studies have demonstrated that even intravenous (IV) administration of NALT, which guarantees 100% entry into circulation, results in only a modest increase in plasma L-Tyrosine (some studies report as low as a 25% increase, while others found no significant increase at all).[5][7][8] In stark contrast, oral administration of standard L-Tyrosine has been shown to be far more effective.[7] This poor conversion rate is the primary bottleneck limiting its efficacy.[2]

Q3: What are the primary enzymes involved in NALT metabolism?

NALT is metabolized back into L-Tyrosine via hydrolysis of the acetyl group, a reaction catalyzed by deacetylase enzymes.[9] While the body possesses a wide array of deacetylases, the specific enzymes responsible for NALT conversion are not robustly active towards this particular substrate.[10][11] The deacetylation process occurs to some extent in the kidneys, but the rate is insufficient to prevent rapid renal clearance of the parent compound, NALT.[4][5][12]

Q4: Why is NALT still used in formulations if its conversion is so poor?

NALT's primary advantage is its significantly higher water solubility compared to L-Tyrosine.[13][14] L-Tyrosine is notoriously difficult to dissolve in water (approx. 0.45 g/L at 25°C).[15] This makes NALT a necessary component for specific applications like parenteral (intravenous) nutrition solutions, where solubility is a critical formulation requirement.[6][13] However, for oral supplements or research applications aiming to boost systemic tyrosine, its use is questionable based on current evidence.[7]

Part 2: Troubleshooting Guide: Interpreting Your NALT Study Results

This section is designed to help you diagnose and understand common issues encountered during NALT experiments.

Issue 1: My in vivo NALT administration shows no significant behavioral or physiological effect compared to the control group. Why?

This is a common and expected finding. The lack of an observable effect is most likely due to the inefficient conversion of NALT to L-Tyrosine, as detailed above. If plasma L-Tyrosine levels are not significantly elevated, there will be no additional substrate for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine), and thus, no downstream physiological effect.[13][16]

Troubleshooting Steps:

  • Analyze Plasma Samples: The most critical step is to quantify both NALT and L-Tyrosine concentrations in plasma at various time points post-administration.

  • Confirm High NALT / Low L-Tyrosine: You will likely observe a rapid increase in plasma NALT concentration followed by a decline as it's excreted, but only a marginal, if any, increase in L-Tyrosine concentration.[8]

  • Switch to L-Tyrosine: For your next experiment, use an equivalent molar dose of standard L-Tyrosine as a positive control. This will almost certainly produce a more significant increase in plasma L-Tyrosine and is more likely to yield a measurable physiological outcome.[7]

Issue 2: My analytical results show high plasma/urine NALT but only a marginal increase in L-Tyrosine. Is my experiment flawed?

No, your experiment is likely not flawed. These results are consistent with the known pharmacokinetics of NALT.[1] Finding high concentrations of unchanged NALT in both plasma and urine is the expected outcome and validates that the compound was absorbed but not efficiently metabolized.[4][5][8] This self-validating result confirms the inherent metabolic inefficiency of NALT as a pro-drug.

Metabolic Fate of Oral NALT vs. L-Tyrosine

cluster_Oral Oral Administration cluster_System Systemic Circulation cluster_Metabolism Metabolic Fate cluster_Excretion Excretion NALT N-Acetyl-L-Tyrosine (NALT) (High Solubility) AbsorbedNALT Absorbed NALT NALT->AbsorbedNALT Absorption LTyr L-Tyrosine (Low Solubility) AbsorbedLTyr Absorbed L-Tyrosine LTyr->AbsorbedLTyr Absorption Deacetylation Inefficient Deacetylation (Kidneys) AbsorbedNALT->Deacetylation ~75% UrineNALT High Urinary Excretion of Unchanged NALT AbsorbedNALT->UrineNALT ~25-60% Rapid Renal Clearance Catecholamine Catecholamine Synthesis (Dopamine, Norepinephrine) AbsorbedLTyr->Catecholamine Effective Precursor Deacetylation->AbsorbedLTyr Poor Conversion

Caption: Metabolic pathway of NALT vs. L-Tyrosine.

Part 3: Protocols & Methodologies

Protocol 1: Quantification of NALT and L-Tyrosine in Plasma via HPLC-UV

This protocol provides a validated method for simultaneously measuring NALT and L-Tyrosine, which is essential for troubleshooting bioavailability issues.[17]

1. Materials & Reagents:

  • N-Acetyl-L-Tyrosine and L-Tyrosine reference standards (≥99% purity)

  • Acetonitrile and Methanol (HPLC grade)

  • Trichloroacetic acid (TCA) or Perchloric acid[17]

  • HPLC grade water

  • Drug-free human or rodent plasma for calibration standards

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[17]

  • Centrifuge capable of 10,000 x g at 4°C

3. Chromatographic Conditions (Example):

Parameter Value
Mobile Phase 95% Water, 5% Acetonitrile, 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30°C
UV Wavelength 274 nm (for L-Tyrosine) & 220 nm (for NALT)

| Injection Vol. | 20 µL |

4. Sample Preparation (Protein Precipitation): [17]

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 400 µL of ice-cold 10% TCA.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Protocol 2: A Self-Validating Experimental Design to Compare NALT and L-Tyrosine Efficacy

This workflow ensures that your results are internally consistent and directly comparable.

Comparative Bioavailability Study Workflow

cluster_Groups Treatment Groups (Molar Equivalent Doses) Start Subject Recruitment (e.g., Rodent Cohorts) Baseline Baseline Blood & Urine Sample Collection (T=0) Start->Baseline GroupA Group A: Vehicle Control Baseline->GroupA GroupB Group B: L-Tyrosine Baseline->GroupB GroupC Group C: NALT Baseline->GroupC Sampling Serial Blood Sampling (e.g., 30, 60, 120, 240 min) GroupA->Sampling Urine Timed Urine Collection (e.g., 0-4 hours) GroupB->Sampling GroupC->Sampling Analysis HPLC or LC-MS/MS Analysis of Plasma & Urine Samples Sampling->Analysis Urine->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC, % Excreted) Analysis->PK End Conclusion on Comparative Bioavailability PK->End

Caption: Workflow for a robust comparative bioavailability study.

Part 4: Exploring More Bioavailable Alternatives

Given the significant limitations of NALT, researchers should consider superior alternatives for elevating systemic L-Tyrosine.

Q: What is the most straightforward and effective alternative to NALT?

A: Standard L-Tyrosine. For oral administration, L-Tyrosine itself is demonstrably more effective at increasing plasma tyrosine levels than NALT.[7] While it has lower water solubility, its metabolic pathway is direct and not dependent on an inefficient conversion step. For experimental purposes, it can be effectively administered via oral gavage as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Q: Are there other, more advanced L-Tyrosine prodrugs available?

A: Yes. Research has explored other prodrugs designed to overcome L-Tyrosine's solubility issues without the metabolic drawbacks of NALT. One study identified O-phospho-L-tyrosine as a significantly more effective prodrug than NALT, demonstrating a substantial increase in bioavailability after administration.[18] For researchers requiring a highly soluble and effective tyrosine source, investigating such alternative prodrugs is highly recommended.

References

Validation & Comparative

O-Acetyl-L-Tyrosine vs. L-Tyrosine: A Comparative Guide to Human Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Enhanced Tyrosine Delivery

L-Tyrosine, a non-essential amino acid, is a critical precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are fundamental to cognitive function, mood regulation, and the physiological response to stress.[1] Its therapeutic and nootropic applications are primarily aimed at supporting cognitive resilience in demanding situations. However, L-Tyrosine's utility can be hampered by its relatively low water solubility. To address this limitation, O-Acetyl-L-Tyrosine (commonly referred to as N-Acetyl-L-Tyrosine or NALT), a more water-soluble derivative, was developed with the hypothesis that increased solubility would translate to superior absorption and bioavailability.[1][2] This guide provides a detailed comparative analysis of their bioavailability in humans, grounded in experimental data, to inform research and development decisions.

The Central Question: Does Enhanced Solubility Equate to Superior Bioavailability?

While this compound's increased water solubility is an attractive characteristic for formulation, particularly in liquid preparations, the prevailing scientific evidence indicates that this does not result in greater bioavailability compared to its parent compound, L-Tyrosine.[3] Human studies have consistently demonstrated that L-Tyrosine is significantly more effective at elevating plasma tyrosine levels.[1][2][4] The primary reasons for this discrepancy lie in the metabolic fate of this compound in vivo.

The core issue is the inefficient deacetylation of this compound back into L-Tyrosine.[1][3] For the acetylated form to be utilized in neurotransmitter synthesis, the acetyl group must be enzymatically cleaved. This conversion process appears to be a significant rate-limiting step in humans.[3] Consequently, a substantial portion of administered this compound is not converted and is instead excreted unchanged in the urine.[1]

Quantitative Comparison of Bioavailability

The disparity in bioavailability is stark when examining pharmacokinetic data from human studies. Oral administration of L-Tyrosine reliably and significantly elevates plasma tyrosine concentrations, whereas this compound administration results in a minimal increase.

ParameterL-Tyrosine (Oral)This compound (Intravenous)
Peak Plasma Tyrosine Increase 130% to 276%[1][2][4]0% to 25%[1][2][4]
Duration of Elevated Levels Up to 8 hours[1]Not applicable due to low conversion[1]
Urinary Excretion (Unchanged) Not a significant pathway35% to 60% of the dose excreted as NALT[1]

Metabolic Fate and Blood-Brain Barrier Transport

The journey from administration to neurological action involves absorption, metabolic conversion (for this compound), and transport across the blood-brain barrier (BBB).

Metabolic Pathway

L-Tyrosine is directly available for absorption and subsequent use. In contrast, this compound must first be deacetylated, a process primarily occurring in the kidneys and liver, to yield L-Tyrosine.[3] This inefficient conversion is the critical bottleneck that limits its bioavailability.[1][3]

cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Kidney/Liver) cluster_excretion Excretion cluster_brain Brain L_Tyrosine L-Tyrosine Absorbed_L_Tyrosine Absorbed L-Tyrosine L_Tyrosine->Absorbed_L_Tyrosine O_Acetyl_L_Tyrosine This compound Absorbed_O_Acetyl_L_Tyrosine Absorbed this compound O_Acetyl_L_Tyrosine->Absorbed_O_Acetyl_L_Tyrosine Plasma_L_Tyrosine Plasma L-Tyrosine Absorbed_L_Tyrosine->Plasma_L_Tyrosine Plasma_O_Acetyl_L_Tyrosine Plasma this compound Absorbed_O_Acetyl_L_Tyrosine->Plasma_O_Acetyl_L_Tyrosine Brain_L_Tyrosine Brain L-Tyrosine Plasma_L_Tyrosine->Brain_L_Tyrosine BBB Transport Deacetylation Inefficient Deacetylation Plasma_O_Acetyl_L_Tyrosine->Deacetylation ~40-65% Urinary_Excretion Urinary Excretion (Unchanged) Plasma_O_Acetyl_L_Tyrosine->Urinary_Excretion ~35-60% Deacetylation->Plasma_L_Tyrosine Low Conversion Neurotransmitter_Synthesis Neurotransmitter Synthesis Brain_L_Tyrosine->Neurotransmitter_Synthesis

Caption: Comparative metabolic pathways of L-Tyrosine and this compound.

Blood-Brain Barrier Permeability

While it was theorized that this compound's modified structure might enhance its ability to cross the blood-brain barrier, scientific evidence does not support this.[5] In fact, animal studies have shown this compound to be the least effective among several tyrosine prodrugs at increasing brain tyrosine levels.[2][5] L-Tyrosine is recognized and transported across the blood-brain barrier by the large neutral amino acid (LNAA) transport system.[4][6] The inefficient conversion of this compound to L-Tyrosine means that less of the active compound is available for transport into the brain.

Experimental Protocol: Assessing Bioavailability in Humans

To quantitatively determine the bioavailability of tyrosine derivatives, a robust and validated experimental workflow is essential. The following protocol outlines a standard approach for a human pharmacokinetic study.

Objective

To compare the plasma concentration-time profiles of L-Tyrosine and this compound following oral administration in healthy human subjects.

Methodology
  • Subject Recruitment: Enroll a cohort of healthy human volunteers, providing informed consent. Subjects should be screened for any medical conditions or medications that could interfere with amino acid metabolism.

  • Study Design: Employ a randomized, double-blind, crossover study design. Each subject will receive a standardized oral dose of L-Tyrosine, this compound, and a placebo, with a washout period of at least one week between each administration.

  • Dosing and Administration: Administer the compounds in the morning after an overnight fast to minimize variability in absorption. Doses should be based on body weight (e.g., 100 mg/kg).

  • Blood Sampling: Collect venous blood samples into heparinized tubes at baseline (pre-dose) and at specified time points post-administration (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. The plasma should be stored at -80°C until analysis.

  • Bioanalytical Method - HPLC-UV:

    • Sample Preparation (Protein Precipitation):

      • Pipette 200 µL of human plasma into a microcentrifuge tube.

      • Add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid.[7]

      • Vortex the mixture for 1 minute.[7]

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

      • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[7]

    • Chromatographic Conditions:

      • HPLC System: A standard HPLC system equipped with a UV detector.

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

      • Mobile Phase: A suitable buffer system, such as a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a wavelength appropriate for tyrosine (e.g., 274 nm).

    • Quantification: Construct a calibration curve using standard solutions of L-Tyrosine and this compound of known concentrations. Quantify the analyte concentrations in the plasma samples by comparing their peak areas to the calibration curve.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), for both compounds.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the pharmacokinetic parameters between the L-Tyrosine and this compound groups.

start Start: Healthy Volunteers design Crossover Study Design (L-Tyrosine vs. This compound vs. Placebo) start->design admin Oral Administration (Fasted State) design->admin sampling Serial Blood Sampling admin->sampling centrifuge Centrifugation to Separate Plasma sampling->centrifuge store Store Plasma at -80°C centrifuge->store precipitate Protein Precipitation store->precipitate filter Supernatant Filtration precipitate->filter hplc HPLC-UV Analysis filter->hplc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc->pk_analysis end End: Comparative Bioavailability Data pk_analysis->end

Caption: General workflow for a human bioavailability study.

Conclusion: L-Tyrosine as the Superior Choice for Elevating Systemic Levels

The available scientific evidence strongly indicates that L-Tyrosine is far more bioavailable than this compound in humans.[1] The initial hypothesis that the increased water solubility of this compound would lead to enhanced bioavailability is not supported by human pharmacokinetic data.[1] The inefficient conversion of this compound to L-Tyrosine, coupled with its high rate of urinary excretion, renders it an ineffective method for increasing systemic and, consequently, brain levels of tyrosine.[1][5] For research, clinical, and drug development applications where the primary objective is to elevate plasma and central nervous system tyrosine concentrations, direct administration of L-Tyrosine is the demonstrably superior and scientifically validated approach.

References

A Comparative Guide to Validating the Neuroprotective Effects of O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Better Tyrosine

In the pursuit of neuroprotective agents, the amino acid L-Tyrosine has long been a molecule of interest. As a direct precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—its role in cognitive function, particularly under stress, is well-established.[1][2] However, limitations in solubility and potential variability in crossing the blood-brain barrier have driven the exploration of modified forms. O-Acetyl-L-Tyrosine (OALT), an acetylated derivative, was developed with the hypothesis of enhancing bioavailability and, consequently, therapeutic efficacy.[3][4][5]

This guide provides a comprehensive framework for rigorously validating the purported neuroprotective effects of OALT. We move beyond simple descriptions of protocols to explain the causal logic behind experimental design, ensuring a self-validating, robust approach. Our central thesis is that any claim of OALT's superiority over its parent compound, L-Tyrosine, must be substantiated through a multi-tiered, comparative experimental process that interrogates both mechanism and functional outcome.

Section 1: Mechanistic Framework and Comparative Hypothesis

The fundamental premise for OALT's neuroprotective potential is its role as a pro-drug for L-Tyrosine.[6] Upon ingestion, it is theorized to be deacetylated, primarily in the kidneys, to yield L-Tyrosine, which then enters the catecholamine synthesis pathway.[3] The addition of the acetyl group increases the molecule's polarity, which is believed to improve its solubility in water.[5][7] However, whether this translates to superior absorption and brain bioavailability compared to standard L-Tyrosine remains a subject of debate and is a critical validation point.[7][8][9]

The primary neuroprotective hypothesis is that by more efficiently increasing brain L-Tyrosine levels, OALT can better sustain neurotransmitter synthesis during periods of high demand, such as acute stress, thereby preventing the cognitive decline associated with neurotransmitter depletion.[2][6] A secondary, yet crucial, hypothesis is that OALT may confer direct cellular protection against neurotoxic insults, such as oxidative stress and apoptosis. This guide provides the experimental means to test both hypotheses.

G cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_brain Brain (Neuron) OALT This compound (Administered) LT1 L-Tyrosine OALT->LT1 Deacetylation (e.g., in kidneys) LT2 L-Tyrosine LT1->LT2 Transport BBB LDOPA L-DOPA LT2->LDOPA Tyrosine Hydroxylase DA Dopamine LDOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β-hydroxylase

Caption: Metabolic pathway from this compound to key catecholamines.

Section 2: A Phased Experimental Validation Workflow

To validate the neuroprotective claims of OALT, we propose a phased approach, starting with high-throughput in vitro assays to establish cellular effects and mechanisms, followed by more complex in vivo models to assess physiological and behavioral outcomes. This tiered strategy allows for early go/no-go decisions and ensures that animal studies are only conducted on compounds with a proven cellular basis of action.

G cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Confirmation start Hypothesis: OALT is Neuroprotective viability Assess Neuronal Viability (MTT & LDH Assays) start->viability apoptosis Measure Apoptosis (Caspase-3 Assay) viability->apoptosis If protective... ros Quantify Oxidative Stress (ROS Scavenging Assay) apoptosis->ros To find mechanism... model Select Animal Model (e.g., MPTP-induced) ros->model If mechanism confirmed... neurochem Measure Neurotransmitters (HPLC) model->neurochem behavior Assess Behavioral Outcomes (e.g., Rotarod) neurochem->behavior conclusion Conclusion: Validate or Refute Neuroprotective Effect behavior->conclusion

Caption: A phased workflow for validating neuroprotective compounds.

Section 3: In Vitro Experimental Protocols

The primary goal of in vitro testing is to determine if OALT can protect cultured neurons from a lethal insult. We will use oxidative stress as a model insult, as it is a common pathological mechanism in many neurodegenerative diseases.[10][11]

Cellular Model: The human neuroblastoma SH-SY5Y cell line is a robust and widely used model for neuroprotection studies.[12][13] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neurodegenerative processes.

Neurotoxic Insult: Hydrogen peroxide (H₂O₂) will be used to induce oxidative stress and subsequent cell death.[11] The optimal concentration of H₂O₂ must be determined empirically to induce approximately 50% cell death (LC50) over 24 hours, creating a window to observe potential protective effects.

Protocol 3.1: Neuronal Viability Assessment (MTT Assay)

Causality: This assay measures the activity of mitochondrial reductase enzymes, which are only active in living, metabolically competent cells.[14][15] A reduction in MTT conversion to formazan is a reliable indicator of mitochondrial dysfunction and decreased cell viability.[16]

Methodology:

  • Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound or L-Tyrosine (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (culture medium).

  • Induce Stress: Add a pre-determined LC50 concentration of H₂O₂ to all wells except the "No Stress" control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express viability as a percentage relative to the "No Stress" control cells.

Protocol 3.2: Cytotoxicity Assessment (LDH Release Assay)

Causality: This protocol provides a self-validating counterpoint to the MTT assay. It measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity—a hallmark of late apoptosis or necrosis.[15][16][17] High LDH release indicates high cell death.

Methodology:

  • Follow steps 1-4 from the MTT protocol using a parallel 96-well plate.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the collected supernatant to a new plate and add the kit's reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage, using cells treated with a lysis buffer as the 100% death control.

Treatment GroupNeuronal Viability (% of Control) [MTT Assay]Cytotoxicity (% of Max) [LDH Assay]
Control (No Stress) 100% ± 5%5% ± 2%
H₂O₂ Alone 48% ± 6%85% ± 7%
H₂O₂ + L-Tyrosine (100 µM) 55% ± 5%72% ± 6%
H₂O₂ + OALT (100 µM) 75% ± 7%30% ± 5%
Table 1: Representative data demonstrating the neuroprotective effect of OALT against oxidative stress. OALT shows a significant increase in viability and decrease in cytotoxicity compared to both the stressor alone and L-Tyrosine.
Protocol 3.3: Apoptosis Assessment (Caspase-3 Activity Assay)

Causality: To determine if the observed cell death is due to programmed cell death (apoptosis), we measure the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade.[18] Its activation signifies a commitment to apoptosis.[19]

Methodology:

  • Cell Culture: Grow and treat cells in 6-well plates following the same treatment paradigm as above (Control, H₂O₂, H₂O₂ + L-Tyrosine, H₂O₂ + OALT).

  • Cell Lysis: After a shorter incubation period (e.g., 6-8 hours, as caspase activation precedes cell death), harvest and lyse the cells on ice using a provided lysis buffer from a commercial kit.[20][21]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Caspase Reaction: In a 96-well black plate, add an equal amount of protein (e.g., 50-100 µg) from each sample.

  • Substrate Addition: Add a fluorogenic Caspase-3 substrate, such as Ac-DEVD-AMC, to each well.[18]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence using a microplate reader (Excitation ~380 nm, Emission ~460 nm).

  • Analysis: Express Caspase-3 activity as fold-change relative to the control group. A reduction in H₂O₂-induced activity by OALT indicates an anti-apoptotic effect.

G H2O2 H₂O₂ Insult ROS ↑ Intracellular ROS H2O2->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis OALT This compound OALT->ROS Scavenges or Prevents Formation?

Caption: Proposed anti-apoptotic mechanism of this compound.

Section 4: Framework for In Vivo Validation

Positive and compelling in vitro data provide the justification for progressing to in vivo models. The objective here is to determine if the cellular neuroprotection observed translates into functional and physiological benefits in a living organism.

Animal Model Selection: A suitable model would be one that recapitulates key aspects of a human neurodegenerative disease. For instance, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study the dopaminergic neurodegeneration seen in Parkinson's disease.[22]

Key Experimental Endpoints:

  • Neurotransmitter Analysis: Following treatment, specific brain regions (e.g., the striatum) would be dissected. High-Performance Liquid Chromatography (HPLC) would then be used to quantify levels of dopamine and its metabolites, providing a direct measure of whether OALT or L-Tyrosine can restore neurotransmitter levels depleted by the neurotoxin.[23][24][25]

  • Behavioral Testing: Functional outcomes are critical. Motor coordination and balance can be assessed using the Rotarod test. A drug that preserves motor function in the MPTP model would be considered highly promising.

  • Immunohistochemistry: Brain slices would be stained for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Counting the number of TH-positive neurons in the substantia nigra provides a direct quantification of neuronal survival. A successful neuroprotective agent would result in a higher number of surviving TH-positive neurons compared to the toxin-only group.

ParameterModel + VehicleModel + L-TyrosineModel + this compound
Striatal Dopamine Levels Severely DepletedPartially RestoredSignificantly Restored
Rotarod Performance Significantly ImpairedModestly ImprovedMaintained near Baseline
TH+ Neurons (Substantia Nigra) ~40% of Control~55% of Control~80% of Control
Table 2: Hypothetical comparative outcomes for OALT and L-Tyrosine in an in vivo model of neurodegeneration. This data would strongly support the superior neuroprotective efficacy of OALT.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage validation strategy to objectively assess the neuroprotective effects of this compound. By employing a self-validating experimental design that pairs complementary assays (MTT/LDH) and progresses logically from cellular mechanisms to functional outcomes, researchers can generate a robust data package.

The core of this investigation lies in the direct, head-to-head comparison with L-Tyrosine. Only by demonstrating a statistically significant and biologically meaningful advantage over its parent compound can the purported benefits of OALT be truly validated. Future research should extend these validation paradigms to other models of neuronal injury, such as excitotoxicity or neuroinflammation, and explore the long-term safety and efficacy of OALT supplementation.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of O-Acetyl-L-Tyrosine is paramount for ensuring product quality, stability, and for elucidating its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to empower you in selecting and validating the most appropriate analytical technique for your specific application.

This compound, a derivative of the amino acid L-tyrosine, is utilized in various formulations for its potential cognitive-enhancing and neuroprotective benefits[1]. Its accurate measurement is not merely a procedural step but a cornerstone of reliable research and development. This guide will navigate the nuances of cross-validating analytical methods for this compound, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.

The Imperative of Method Validation and Cross-Validation

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose[2][3]. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure that the data is reproducible and reliable, regardless of the technique or setting[4][5][6][7]. This is particularly critical when methods are transferred between sites or when different analytical techniques are employed across various stages of drug development.

The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, form the bedrock of the methodologies discussed herein.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for this compound hinges on a balance of sensitivity, specificity, throughput, and the nature of the sample matrix. Here, we compare four prominent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter HPLC-UV LC-MS/MS GC-MS qNMR
Principle Separation based on polarity, with detection via UV absorbance of the aromatic ring.Separation by polarity, with highly specific detection based on mass-to-charge ratio.Separation of volatile derivatives by boiling point and polarity, with mass-based detection.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information, minimizing interferences.High; mass spectral data offers excellent specificity.High; provides structural confirmation and quantification of the primary analyte.
Sensitivity Good (µg/mL range).[2]Excellent (ng/mL to pg/mL range).[8][9][10]Excellent, but requires derivatization.Lower compared to chromatographic methods.
Sample Preparation Relatively simple; often involves protein precipitation and filtration.[2]Similar to HPLC-UV; protein precipitation is common.[8]More complex; requires derivatization to increase volatility.[11][12]Minimal; dissolution in a deuterated solvent is often sufficient.
Throughput High.High.Moderate, due to derivatization and longer run times.Lower.
Instrumentation Cost Low to moderate.High.Moderate to high.High.
Key Advantage Robust, widely available, and cost-effective for routine analysis.Unparalleled sensitivity and selectivity for complex matrices.Excellent for identifying and quantifying volatile impurities.A primary method that does not require a reference standard of the same compound.[13][14][15][16]
Key Limitation Limited specificity in complex matrices.Susceptible to matrix effects that can impact ionization.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity and not ideal for trace analysis.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. For this compound, the presence of a phenolic chromophore allows for sensitive UV detection.

This protocol is adapted from a validated method for N-Acetyl-L-Tyrosine and requires full validation for this compound[2].

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm (corresponding to the absorbance maximum of the tyrosine chromophore).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Sample Preparation (from plasma):

  • To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid to precipitate proteins[2].

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Validation Parameters (based on N-Acetyl-L-Tyrosine data[2]):

  • Linearity: 1 - 100 µg/mL (R² > 0.999).

  • Accuracy (% Recovery): 95.8% - 104.2%.

  • Precision (% RSD): Intra-day: < 2.5%, Inter-day: < 3.8%.

  • Limit of Detection (LOD): ~0.2 µg/mL.

  • Limit of Quantification (LOQ): ~0.7 µg/mL.

Causality: The choice of a C18 column is based on the non-polar nature of the acetylated tyrosine. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better retention and peak shape. Protein precipitation is a straightforward and effective method for sample clean-up in biological matrices[2].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and specificity, such as pharmacokinetic studies with low dosage forms, LC-MS/MS is the method of choice.

Caption: LC-MS/MS workflow for this compound analysis.

Experimental Considerations:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for amino acid derivatives.

  • Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion experiments. For N-Acetyl-L-Tyrosine, a potential transition could be m/z 224.1 -> 182.1, corresponding to the loss of the acetyl group.

  • Internal Standard: A stable isotope-labeled this compound would be the ideal internal standard to correct for matrix effects and variations in instrument response.

Causality: The high specificity of LC-MS/MS arises from the selection of a specific precursor ion and its characteristic product ions, effectively filtering out background noise and interferences from the sample matrix[8].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a mandatory step.

GC_MS_Derivatization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Analyte This compound Derivatization Derivatization (Heating) Analyte->Derivatization Deriv_Agent Silylating Agent (e.g., MTBSTFA) Deriv_Agent->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection

Caption: Derivatization workflow for GC-MS analysis.

Experimental Protocol Outline:

  • Derivatization: Silylation is a common approach for amino acids. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the carboxylic acid and phenolic hydroxyl groups, making the molecule volatile[11]. The reaction typically involves heating the dried sample extract with the derivatizing agent[11].

  • GC Conditions: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte.

  • MS Detection: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern provides a fingerprint for identification.

Causality: Derivatization is essential to overcome the low volatility of this compound, allowing it to be partitioned into the gas phase for separation by GC[12].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that relies on the direct proportionality between the integrated signal area of a specific resonance and the number of protons giving rise to that signal.

Principle: The concentration of the analyte can be determined by comparing the integral of one of its signals to the integral of a certified internal standard of known concentration[13][16].

Experimental Considerations:

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are soluble is required.

  • Internal Standard: A certified reference material with a simple, well-resolved spectrum that does not overlap with the analyte's signals is chosen.

  • Acquisition Parameters: Long relaxation delays are crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Causality: qNMR's status as a primary ratio method of measurement stems from its direct reliance on a fundamental physical property, making it a powerful tool for certifying reference materials[14][15].

Trustworthiness: A Self-Validating System through Forced Degradation Studies

A robust analytical method must be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products. Forced degradation studies are essential for developing and validating such methods[17].

Forced Degradation Protocol Outline: this compound should be subjected to stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug at 105°C.

  • Photodegradation: Exposing the drug to light as per ICH Q1B.

Anticipated Degradation Pathways:

  • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the ester linkage to yield L-tyrosine and acetic acid. Under stronger conditions, the amide bond of the potential N-acetyl isomer could also hydrolyze.

  • Oxidation: The phenolic ring of the tyrosine moiety is susceptible to oxidation[18].

The stressed samples are then analyzed by the developed method (e.g., HPLC-UV) to ensure that the degradation products are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the specificity of the method.

Conclusion

The cross-validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of the analyte's chemistry and the principles of each analytical technique. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity for more demanding applications. GC-MS, although requiring derivatization, is a valuable tool for impurity profiling, and qNMR serves as a primary method for the certification of reference standards.

The ultimate choice of methodology should be guided by the specific requirements of the analysis, and a thorough validation, including forced degradation studies, is non-negotiable to ensure the integrity and reliability of the generated data. This guide provides the foundational knowledge and practical insights to navigate this process with scientific rigor and confidence.

References

Comparing O-Acetyl-L-Tyrosine to other tyrosine prodrugs.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to O-Acetyl-L-Tyrosine and Other L-Tyrosine Prodrugs for Enhanced Delivery

Introduction: The Challenge of L-Tyrosine Supplementation

L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are fundamental for regulating cognitive functions such as mood, focus, and the body's response to stress. However, the therapeutic and supplemental use of L-tyrosine is often hampered by its poor aqueous solubility, which can limit its absorption and bioavailability, particularly in formulations requiring a liquid vehicle or rapid onset of action. To overcome this limitation, several prodrugs of L-tyrosine have been developed. This guide provides a detailed comparison of this compound (OALT) with other common L-tyrosine prodrugs, with a focus on their chemical properties, metabolic fate, and experimental validation.

Overview of Key L-Tyrosine Prodrugs

Prodrugs are inactive precursor molecules that are converted into the active drug within the body. In the context of L-tyrosine, the primary goal of a prodrug is to enhance solubility and/or bioavailability. The most common L-tyrosine prodrugs include N-Acetyl-L-Tyrosine (NALT) and this compound (OALT).

Chemical Structure and Physicochemical Properties

The primary difference between OALT and NALT lies in the position of the acetyl group. In OALT, the acetyl group is attached to the phenolic hydroxyl group, whereas in NALT, it is attached to the amino group. This seemingly minor difference has significant implications for the physicochemical properties of the molecules, particularly their solubility.

Aqueous Solubility

A key driver for the development of tyrosine prodrugs is to improve upon the limited water solubility of L-tyrosine. N-Acetyl-L-Tyrosine was specifically designed to enhance water solubility, making it suitable for applications like parenteral nutrition.[1][2] While quantitative solubility data for this compound is less commonly published, its acetyl group on the hydroxyl moiety is also intended to increase solubility.[3] L-tyrosine ethyl ester is another prodrug with significantly enhanced water solubility.[4][5][6]

CompoundMolecular Weight ( g/mol )Aqueous Solubility (Estimated)
L-Tyrosine181.19~0.45 mg/mL
N-Acetyl-L-Tyrosine223.22High
This compound223.22Enhanced
L-Tyrosine Ethyl Ester HCl245.70~368.5 mg/mL[4][5][6]

Metabolic Conversion and Bioavailability

The efficacy of a prodrug is determined by its ability to be efficiently converted into the active parent drug. The metabolic pathways for NALT and OALT are expected to differ based on the enzymes involved in cleaving the acetyl group.

Metabolic Pathways

N-Acetyl-L-Tyrosine is converted to L-tyrosine through deacetylation, a process that primarily occurs in the kidneys and liver.[7][8] However, this conversion has been shown to be inefficient in humans.[1][7] A significant portion of orally or intravenously administered NALT is excreted unchanged in the urine, leading to lower-than-expected increases in plasma L-tyrosine levels.[7][9]

This compound, on the other hand, is hypothesized to be hydrolyzed by esterases, which are abundant throughout the body, potentially leading to a more efficient and widespread conversion to L-tyrosine.

L-tyrosine ethyl ester is hydrolyzed by esterases to yield L-tyrosine and ethanol.

G cluster_NALT N-Acetyl-L-Tyrosine (NALT) Metabolism cluster_OALT This compound (OALT) Metabolism cluster_TEE L-Tyrosine Ethyl Ester Metabolism NALT N-Acetyl-L-Tyrosine Deacetylase Deacetylase (Kidneys, Liver) NALT->Deacetylase Inefficient Conversion NALT_Urine Excreted Unchanged in Urine NALT->NALT_Urine Significant Portion L_Tyrosine_NALT L-Tyrosine Deacetylase->L_Tyrosine_NALT Yields OALT This compound Esterases Esterases (Widespread) OALT->Esterases Hydrolysis L_Tyrosine_OALT L-Tyrosine Esterases->L_Tyrosine_OALT Yields TEE L-Tyrosine Ethyl Ester Esterases_TEE Esterases (Widespread) TEE->Esterases_TEE Hydrolysis L_Tyrosine_TEE L-Tyrosine Esterases_TEE->L_Tyrosine_TEE Yields

Caption: Metabolic pathways of L-tyrosine prodrugs.

Bioavailability

Numerous studies have demonstrated that despite its higher solubility, NALT is a poor prodrug for increasing systemic L-tyrosine levels.[1][7] Oral administration of L-tyrosine leads to a more significant and reliable increase in plasma tyrosine concentrations compared to NALT.[7][10] Some studies indicate that oral L-tyrosine can increase plasma tyrosine levels by 130-276%, while intravenous NALT administration resulted in only a 0-25% increase.[7][10]

While direct comparative human pharmacokinetic data for this compound is not as readily available, its potential for more efficient enzymatic conversion by ubiquitous esterases suggests it may have a more favorable bioavailability profile than NALT.[3] L-tyrosine ethyl ester is also designed for efficient absorption and conversion.[11]

Experimental Protocols

To empirically compare the performance of this compound with other tyrosine prodrugs, the following experimental protocols are recommended.

Protocol 1: In Vitro Enzymatic Conversion Assay

Objective: To determine the rate of conversion of each prodrug to L-tyrosine in a simulated biological fluid.

Materials:

  • This compound, N-Acetyl-L-Tyrosine, L-Tyrosine Ethyl Ester HCl

  • Porcine liver esterase or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of each prodrug in PBS.

  • Incubate the prodrugs with either porcine liver esterase or human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the enzymatic reaction by adding an equal volume of acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the concentration of L-tyrosine and the remaining prodrug.

  • Calculate the rate of conversion for each prodrug.

G cluster_workflow In Vitro Conversion Assay Workflow Start Prepare Prodrug Stock Solutions Incubate Incubate with Enzyme/Plasma at 37°C Start->Incubate Sample Collect Aliquots Over Time Incubate->Sample Quench Quench Reaction with Acetonitrile Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Calculate Calculate Conversion Rate Analyze->Calculate

Caption: Workflow for the in vitro enzymatic conversion assay.

Protocol 2: Equilibrium Solubility Determination

Objective: To quantify the aqueous solubility of each tyrosine prodrug.

Materials:

  • This compound, N-Acetyl-L-Tyrosine, L-Tyrosine Ethyl Ester HCl, L-Tyrosine

  • Deionized water

  • Orbital shaker

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of each compound to a known volume of deionized water in separate vials.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered supernatant with deionized water to a concentration within the linear range of the HPLC standard curve.

  • Quantify the concentration of the dissolved prodrug using a validated HPLC method.

Summary and Conclusion

The selection of an appropriate L-tyrosine prodrug is critical for achieving desired therapeutic or supplemental outcomes. While N-Acetyl-L-Tyrosine offers the advantage of high water solubility, its inefficient conversion to L-tyrosine in the body significantly limits its bioavailability.[1][7] this compound and L-Tyrosine Ethyl Ester present as potentially more promising alternatives due to their anticipated hydrolysis by ubiquitous esterases, which may lead to more efficient conversion and improved bioavailability.

For researchers and drug development professionals, it is imperative to move beyond the assumption that increased solubility directly translates to enhanced bioavailability. The experimental protocols outlined in this guide provide a framework for the direct, empirical comparison of these prodrugs, enabling an evidence-based selection for specific applications. Future in vivo pharmacokinetic studies in animal models and humans will be crucial for definitively establishing the relative efficacy of this compound and other L-tyrosine prodrugs.

References

A Comparative In Vivo Efficacy Analysis of O-Acetyl-L-Tyrosine and L-DOPA as Dopamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Dopamine Precursors

The cornerstone of symptomatic treatment for Parkinson's disease (PD) has long been the administration of Levodopa (L-DOPA), a direct precursor to the neurotransmitter dopamine.[1][2] L-DOPA effectively replenishes the depleted dopamine levels in the brains of PD patients, alleviating motor symptoms such as bradykinesia and rigidity.[3] However, long-term L-DOPA therapy is fraught with complications, including motor fluctuations and the development of debilitating L-DOPA-induced dyskinesia (LID).[1][2] These limitations have spurred the search for alternative or adjunctive therapeutic strategies that could provide a more stable and sustained increase in brain dopamine levels with a wider therapeutic window.

O-Acetyl-L-Tyrosine, a synthetic derivative of the amino acid L-tyrosine, has been posited as a potential dopamine precursor.[4][5] L-tyrosine is the natural precursor for dopamine synthesis in the body, a pathway that is rate-limited by the enzyme tyrosine hydroxylase.[6] By modifying the L-tyrosine molecule, in this case through O-acetylation, the goal is to enhance its physicochemical properties, such as solubility and bioavailability, potentially leading to improved passage across the blood-brain barrier and more efficient conversion to L-DOPA and subsequently dopamine within the central nervous system.[4]

This guide provides a comparative framework for evaluating the in vivo efficacy of this compound against the current gold standard, L-DOPA. Due to a notable absence of direct comparative studies in the scientific literature, this document will synthesize the known properties of each compound and propose a detailed experimental protocol for a head-to-head comparison in a validated animal model of Parkinson's disease. This approach is designed to provide a robust, scientifically grounded roadmap for researchers seeking to investigate the therapeutic potential of this compound.

Comparative Overview: Physicochemical and Pharmacological Profiles

A direct comparison of the in vivo efficacy and side-effect profiles of this compound and L-DOPA is hampered by the lack of published data for this compound. The following table summarizes the known properties of L-DOPA and highlights the critical knowledge gaps for this compound that necessitate further investigation. It is important to distinguish this compound from the more extensively studied N-Acetyl-L-Tyrosine (NALT), which has demonstrated poor conversion to L-tyrosine in vivo.[6][7] The different position of the acetyl group in this compound may result in a different metabolic fate.

FeatureThis compoundL-DOPA (co-administered with a DOPA decarboxylase inhibitor)
Mechanism of Action Proposed to be a bioavailable precursor to L-tyrosine, and subsequently L-DOPA and dopamine.[4][8]Direct precursor to dopamine, bypassing the rate-limiting tyrosine hydroxylase step.[2][9]
Bioavailability Data not available. Hypothesized to have enhanced solubility and absorption compared to L-tyrosine.[4][5]Approximately 30% when co-administered with a DOPA decarboxylase inhibitor.[3]
Blood-Brain Barrier Permeability Data not available.Readily crosses the blood-brain barrier via the large neutral amino acid transporter.[9]
Efficacy in PD Models Data not available.Dose-dependent reversal of motor deficits in various animal models of Parkinson's disease.[10][11]
Key Side Effects Data not available.Nausea, dizziness, headache, somnolence, and long-term complications including motor fluctuations and dyskinesia.[1]
Metabolism Data not available. Presumed to be deacetylated to L-tyrosine.Converted to dopamine by aromatic L-amino acid decarboxylase (AADC).[9]

Biochemical Pathways: Conversion to Dopamine

The fundamental difference in the proposed mechanisms of this compound and L-DOPA lies in their entry points into the dopamine synthesis pathway. L-DOPA acts as a direct precursor, bypassing the initial, rate-limiting step. This compound, if it proves to be an effective prodrug, would first need to be converted to L-tyrosine, which then enters the canonical synthesis pathway.

cluster_0 This compound Pathway cluster_1 L-DOPA Pathway OATL This compound LTyr L-Tyrosine OATL->LTyr Deacetylation (Presumed) LDOPA L-DOPA LTyr->LDOPA Tyrosine Hydroxylase (Rate-Limiting) DA Dopamine LDOPA->DA AADC LDOPA2 L-DOPA DA2 Dopamine LDOPA2->DA2 AADC

Figure 1: Comparative Dopamine Synthesis Pathways.

Proposed In Vivo Experimental Protocol: A Head-to-Head Comparison

To rigorously evaluate the comparative efficacy of this compound and L-DOPA, a well-controlled in vivo study is essential. The 6-hydroxydopamine (6-OHDA) unilateral lesion rat model of Parkinson's disease is a widely used and validated model for this purpose.[12][13]

Experimental Workflow

A Animal Acclimation & Baseline Behavioral Testing BB BB A->BB B Unilateral 6-OHDA Lesion Surgery C Post-operative Recovery & Lesion Confirmation D Chronic Drug Administration (Vehicle, this compound, L-DOPA) C->D E Weekly Behavioral Assessments D->E Weeks 1-4 F Assessment of L-DOPA-Induced Dyskinesia (in L-DOPA group) E->F G Terminal Procedures: Tissue Collection & Analysis F->G BB->C

Figure 2: Experimental Workflow for Comparative Study.

Detailed Methodology
  • Animal Model and Surgical Procedure:

    • Subjects: Adult male Sprague-Dawley rats (200-250g).

    • Acclimation: House animals in a controlled environment for at least one week prior to any procedures.

    • Baseline Testing: Conduct baseline behavioral tests (e.g., cylinder test, rotarod) to establish normal motor function.

    • 6-OHDA Lesion: Anesthetize the rats and place them in a stereotaxic frame.[14] Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle (MFB).[12][14] A typical injection would consist of 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.[15]

    • Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.

  • Lesion Confirmation and Group Assignment:

    • Two to three weeks post-surgery, confirm the extent of the dopaminergic lesion by assessing apomorphine-induced contralateral rotations.[14][16] Animals exhibiting a stable and robust rotational behavior (e.g., >7 rotations per minute) are included in the study.

    • Randomly assign the lesioned animals to the following treatment groups (n=10-12 per group):

      • Group 1: Vehicle control (e.g., saline)

      • Group 2: this compound (dose range to be determined by preliminary dose-response studies)

      • Group 3: L-DOPA/Benserazide (e.g., 6 mg/kg L-DOPA with 15 mg/kg benserazide)

  • Drug Administration:

    • Administer the respective treatments daily for a period of 4 weeks via oral gavage or intraperitoneal injection.

  • Behavioral Assessments:

    • Rotational Behavior: Weekly, administer the treatments and record drug-induced rotations for 90-120 minutes. This will assess the ability of the compounds to induce a rotational response, indicative of dopamine receptor stimulation.

    • Cylinder Test: This test is used to assess forelimb akinesia by measuring the spontaneous use of the impaired (contralateral to the lesion) forelimb for postural support during exploration in a cylinder.[16][17]

    • Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from a rotating rod.[16][18]

    • Abnormal Involuntary Movements (AIMs): In the L-DOPA treated group, and potentially in the this compound group, monitor for the development of dyskinetic movements.[19] AIMs can be scored for their severity in different body regions (orolingual, limb, and axial).[19]

  • Terminal Procedures and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the extent of the dopaminergic lesion in the substantia nigra and striatum.

    • Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum of each group.[11] This will provide a direct measure of the compounds' effects on dopamine synthesis and turnover.

Expected Outcomes and Interpretation

This proposed study would provide the first direct comparison of the in vivo efficacy of this compound and L-DOPA.

  • Efficacy: If this compound is an effective dopamine precursor, we would expect to see a significant improvement in motor function in the behavioral tests (e.g., reduced forelimb asymmetry in the cylinder test, increased latency to fall in the rotarod test) compared to the vehicle group. The magnitude of this effect relative to the L-DOPA group will be the primary measure of comparative efficacy.

  • Side Effects: The development of AIMs in the this compound group would be a critical observation. A lower incidence or severity of AIMs compared to the L-DOPA group, at doses that provide comparable motor benefits, would suggest a significant therapeutic advantage.

  • Neurochemical Correlates: HPLC and immunohistochemical data will provide the mechanistic basis for the observed behavioral effects, confirming whether this compound administration leads to an increase in striatal dopamine levels and whether this is correlated with the degree of motor recovery.

Conclusion and Future Directions

While L-DOPA remains the most effective symptomatic treatment for Parkinson's disease, its long-term use is associated with significant challenges.[1] The exploration of novel dopamine precursors like this compound is a critical area of research. The proposed experimental framework provides a comprehensive and scientifically rigorous approach to directly compare the in vivo efficacy and side-effect profiles of this compound and L-DOPA. The results of such a study would be highly valuable to the scientific and drug development communities, potentially paving the way for new therapeutic strategies for Parkinson's disease. Future research should also focus on the pharmacokinetic profile of this compound, including its metabolism, plasma half-life, and ability to cross the blood-brain barrier, to fully understand its potential as a therapeutic agent.

References

The Precursor Predicament: A Comparative Guide to O-Acetyl-L-Tyrosine, N-Acetyl-L-Tyrosine, and L-Tyrosine for Dopamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the intricate landscape of neuropharmacology, the modulation of dopamine (DA) synthesis is a cornerstone of therapeutic and performance-enhancement strategies. The availability of its primary amino acid precursor, L-Tyrosine, is a rate-limiting factor in this critical pathway.[1][2] This has led to the development of modified tyrosine analogs, or prodrugs, designed to overcome the parent compound's limitations, such as its relatively low water solubility.

This guide provides a comprehensive, evidence-based comparison of three key players in the dopamine precursor field: the natural amino acid L-Tyrosine , its N-acetylated derivative N-Acetyl-L-Tyrosine (NALT) , and the less-studied O-Acetyl-L-Tyrosine (OALT) . We will dissect their biochemical pathways, critically evaluate their bioavailability based on published experimental data, and provide the technical methodologies required for their rigorous comparison. Our analysis reveals a significant disparity between theoretical advantages and in-vivo efficacy, a crucial consideration for any research or development program.

The Foundational Pathway: L-Tyrosine as the Direct Precursor

The synthesis of dopamine from L-Tyrosine is a well-established two-step enzymatic process occurring within catecholaminergic neurons.[3][4] Understanding this foundational pathway is essential to evaluate the potential of any precursor.

  • Hydroxylation: L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH). This is the primary rate-limiting step in dopamine synthesis and is tightly regulated by factors such as feedback inhibition from dopamine itself.[1][5]

  • Decarboxylation: L-DOPA is then rapidly converted to dopamine by the enzyme Aromatic L-amino acid Decarboxylase (AADC).[1][5]

The efficiency of this entire process hinges on the concentration of L-Tyrosine that can successfully cross the blood-brain barrier and enter the neuron.

Metabolic Pathways of Tyrosine Precursors

The central hypothesis for using acetylated derivatives of L-Tyrosine is that they act as prodrugs: chemically modified, inactive compounds that, upon administration, are metabolized into the active parent drug—in this case, L-Tyrosine. The critical step for both NALT and OALT is in-vivo deacetylation to liberate free L-Tyrosine, which can then participate in dopamine synthesis.

Metabolic Pathways of Tyrosine Precursors cluster_0 Systemic Circulation / Periphery cluster_1 Central Nervous System (CNS) L_Tyrosine_Oral L-Tyrosine (Oral) L_Tyrosine_Plasma L-Tyrosine (Plasma) L_Tyrosine_Oral->L_Tyrosine_Plasma Absorption NALT_Oral N-Acetyl-L-Tyrosine (Oral) NALT_Plasma NALT (Plasma) NALT_Oral->NALT_Plasma Absorption OALT_Oral This compound (Oral) OALT_Plasma OALT (Plasma) OALT_Oral->OALT_Plasma Absorption BBB Blood-Brain Barrier L_Tyrosine_Plasma->BBB Transport Deacetylation Deacetylation (Kidneys, Liver) NALT_Plasma->Deacetylation Metabolism Excretion Renal Excretion NALT_Plasma->Excretion High OALT_Plasma->Deacetylation Metabolism (Hypothesized) Deacetylation->L_Tyrosine_Plasma Liberates L_Tyrosine_Brain L-Tyrosine (Brain) BBB->L_Tyrosine_Brain Transport TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) L_Tyrosine_Brain->TH L_DOPA L-DOPA TH->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine AADC->Dopamine

Caption: Metabolic fate of L-Tyrosine and its acetylated prodrugs.

Comparative Analysis of Bioavailability and Efficacy

The central question for any researcher is: which precursor most effectively increases brain dopamine levels? The answer lies in a critical analysis of bioavailability—the proportion of the administered substance that enters systemic circulation and is available to have an active effect.

L-Tyrosine: The Benchmark

Oral administration of L-Tyrosine has been consistently shown to reliably and significantly elevate plasma tyrosine concentrations. Studies in humans have demonstrated that a single oral dose of 100-150 mg/kg can increase plasma tyrosine levels by 123% to 194% from baseline, with peak concentrations occurring approximately two hours post-ingestion.[6][7] This makes L-Tyrosine the gold standard against which all other precursors must be compared.

N-Acetyl-L-Tyrosine (NALT): A Cautionary Tale of Flawed Hypothesis

NALT was developed to overcome the poor water solubility of L-Tyrosine, with the hypothesis that increased solubility would lead to superior absorption and bioavailability.[8][9] While NALT is indeed more water-soluble, extensive in-vivo research has demonstrated that it is a remarkably inefficient prodrug.[8][10]

The primary issue is the inefficient deacetylation of NALT back into L-Tyrosine in the body.[8][11] A substantial portion of administered NALT is not converted and is instead excreted unchanged in the urine.[8] Human studies have shown that even intravenous administration of a 5-gram dose of NALT resulted in only a modest 25% increase in plasma tyrosine levels, with 56% of the infused NALT being excreted unchanged.[8] A study in mice directly comparing four different tyrosine prodrugs concluded that "N-Acetyl-L-tyrosine was the least effective prodrug tested" for increasing brain tyrosine levels.[11][12]

This compound (OALT): The Unvalidated Contender

This compound, where an acetyl group is attached to the hydroxyl group of the phenol ring, is also proposed as a more bioavailable form of L-Tyrosine.[13] The theoretical advantage, similar to NALT, would be increased solubility and absorption, followed by enzymatic hydrolysis (deacetylation) in the body to release free L-Tyrosine.

However, a thorough review of peer-reviewed scientific literature reveals a critical lack of in-vivo experimental data to support these claims. While commercial suppliers promote its enhanced bioavailability, there are no published studies quantifying its conversion to L-Tyrosine, its impact on plasma tyrosine levels, or its subsequent effect on dopamine synthesis in animal models or humans. Its efficacy remains hypothetical and unproven.

Quantitative Data Summary: Plasma Tyrosine Increase
PrecursorRoute of AdministrationDosagePeak Plasma Tyrosine Increase (from Baseline)Supporting Evidence
L-Tyrosine Oral100 mg/kg123% - 276%[6][7][12]
N-Acetyl-L-Tyrosine (NALT) Intravenous5 g (total)0% - 25%[8][12][14]
This compound (OALT) Oral / IntravenousN/ANo peer-reviewed in-vivo data availableN/A

A Note on Alternative Prodrugs: O-phospho-L-tyrosine

Interestingly, research into more effective tyrosine prodrugs has been conducted. The same study that found NALT to be the least effective prodrug identified O-phospho-L-tyrosine as a significantly more powerful and bioavailable option after both intraperitoneal and oral administration in mice.[11] This suggests that the position and nature of the chemical modification are critical for successful prodrug design, and phosphorylation may be a more viable strategy than acetylation for enhancing tyrosine delivery.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously evaluate the true potential of a novel precursor like this compound against the established profiles of L-Tyrosine and NALT, a well-designed, self-validating experimental workflow is essential. The following protocols outline the gold-standard methodologies for such a comparison in a preclinical rodent model.

Experimental Workflow Diagram

Experimental Workflow cluster_workflow Comparative Bioavailability & Efficacy Workflow A Animal Acclimation & Grouping (e.g., Male Wistar Rats, n=8/group) B Stereotaxic Surgery: Implantation of Microdialysis Guide Cannula (Target: Striatum or Prefrontal Cortex) A->B C Post-Operative Recovery (5-7 days) B->C D Microdialysis Experiment Day: Probe Insertion & Equilibration C->D E Baseline Sample Collection (3-4 samples, e.g., every 20 min) D->E F Systemic Administration of Precursor (Oral Gavage or I.P. Injection) - Group 1: Vehicle - Group 2: L-Tyrosine - Group 3: NALT - Group 4: OALT E->F G Post-Administration Sample Collection (Dialysate & Blood Plasma) (e.g., every 20 min for 3-4 hours) F->G H Sample Analysis: - Dopamine in Dialysate (HPLC-ED) - Tyrosine in Plasma (HPLC or LC-MS/MS) G->H I Data Analysis & Comparison (% change from baseline, AUC) H->I

Caption: Workflow for in-vivo comparison of tyrosine precursors.

Protocol 1: In-Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the direct measurement of neurotransmitter levels in the extracellular space of specific brain regions in awake, freely-moving animals.

Causality and Rationale: Measuring extracellular dopamine directly in a region like the striatum provides the most relevant physiological endpoint. It confirms not only that the precursor raised systemic tyrosine but that it crossed the blood-brain barrier and was successfully converted into dopamine that was subsequently released.

Methodology:

  • Surgical Implantation: Anesthetize the subject (e.g., Wistar rat) and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the target brain region (e.g., striatum; AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma) and secure with dental cement.[15] Allow for a 5-7 day recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[15]

  • Equilibration and Baseline: Allow the system to equilibrate for 1-2 hours. Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal dopamine level. Samples should be collected into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation.[16]

  • Precursor Administration: Administer the test compounds (L-Tyrosine, NALT, OALT, or vehicle) via the desired route (e.g., oral gavage or intraperitoneal injection) at equimolar doses.

  • Post-Dose Collection: Continue collecting dialysate samples at regular intervals for 3-4 hours to monitor changes in extracellular dopamine concentration.

Protocol 2: HPLC with Electrochemical Detection (HPLC-ED) for Dopamine Quantification

This is the benchmark analytical technique for accurately quantifying the low concentrations of dopamine present in microdialysate samples.

Causality and Rationale: HPLC-ED provides high sensitivity and selectivity for electrochemically active compounds like dopamine. This ensures that the measured signal is indeed from dopamine and not other interfering substances, making the data trustworthy.

Methodology:

  • System Setup: Use an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector. The mobile phase typically consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and a small percentage of organic solvent like methanol, adjusted to an acidic pH.[17]

  • Standard Curve: Prepare a series of dopamine standards of known concentrations. Inject these standards to generate a calibration curve, where peak height or area is plotted against concentration.

  • Sample Analysis: Thaw the collected dialysate samples and inject a fixed volume (e.g., 20 µL) into the HPLC system.[16]

  • Quantification: Identify the dopamine peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration in the sample by interpolating its peak size from the standard curve.[15]

  • Data Normalization: Express the results as a percentage change from the average baseline concentration for each individual animal to account for variations in probe placement and recovery.[15]

Conclusion and Future Directions

The evidence overwhelmingly indicates that for the purpose of increasing systemic and, consequently, brain levels of tyrosine, L-Tyrosine is demonstrably superior to N-Acetyl-L-Tyrosine . The initial hypothesis that NALT's enhanced water solubility would translate to superior bioavailability is not supported by in-vivo human or animal data; in fact, the opposite appears to be true due to inefficient metabolic conversion.

The case for This compound remains entirely theoretical . While it is chemically plausible that it could serve as a prodrug, the complete absence of peer-reviewed bioavailability and efficacy studies makes any claims of its superiority unsubstantiated. It represents a compound of interest, but one that requires rigorous scientific validation using the gold-standard methodologies outlined in this guide before it can be considered a viable alternative to L-Tyrosine.

For researchers in this field, the path forward is clear. Future work should focus on:

  • Validating OALT: Conducting foundational pharmacokinetic and pharmacodynamic studies on this compound to determine if it offers any tangible benefits over L-Tyrosine.

  • Exploring Alternative Prodrugs: Investigating other classes of prodrugs, such as the promising O-phospho-L-tyrosine, which may offer a more efficient route to elevating brain tyrosine levels.

Ultimately, the selection of a dopamine precursor must be driven by robust experimental data, not by theoretical solubility advantages alone. At present, L-Tyrosine remains the most reliable and scientifically validated oral precursor for increasing tyrosine availability for dopamine synthesis.

References

A Researcher's Guide to Investigating O-Acetyl-L-Tyrosine for Cognitive Enhancement: A Proposed Framework for Novel Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey of exploring novel compounds and validating their efficacy. While L-Tyrosine and its N-acetylated form (NALT) have been the subject of numerous studies, O-Acetyl-L-Tyrosine remains a largely unexplored derivative. This guide provides a comprehensive framework for designing and conducting initial studies to investigate the potential of this compound as a cognitive enhancer. Due to the current scarcity of published research on this specific compound, this document will not replicate existing studies but will instead propose a robust methodology for its initial evaluation, drawing parallels with established research on related compounds.

Introduction: The Rationale for Investigating this compound

L-Tyrosine is a crucial precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are vital for cognitive processes, mood regulation, and stress response.[1] The primary limitation of L-Tyrosine supplementation is its low water solubility. N-Acetyl-L-Tyrosine (NALT) was developed to address this, with the hypothesis that increased solubility would lead to enhanced bioavailability.[2] However, studies have shown that the in-vivo deacetylation of NALT back to L-Tyrosine is inefficient, with a significant portion being excreted unchanged.[3]

This compound, an isomer of NALT, presents an alternative with a potentially different metabolic fate. The acetylation of the hydroxyl group on the phenol ring, rather than the amine group, may influence its absorption, stability, and conversion to L-Tyrosine. Preliminary in-vitro data suggests that the acetyl group on tyrosine can be rapidly cleaved by liver enzymes, which could theoretically lead to a more efficient release of L-Tyrosine compared to NALT.[4] This guide outlines a proposed research path to test this hypothesis and evaluate the cognitive-enhancing effects of this compound.

Comparative Analysis: L-Tyrosine, N-Acetyl-L-Tyrosine, and this compound

A direct comparison of this compound with L-Tyrosine and NALT is crucial for understanding its potential advantages and disadvantages. The following table summarizes their key properties, with the data for this compound being largely theoretical at this stage.

PropertyL-TyrosineN-Acetyl-L-Tyrosine (NALT)This compound (OALT) (Hypothesized)
Structure Amino acid with a phenol side chainAcetyl group on the amineAcetyl group on the hydroxyl of the phenol ring
Solubility in Water LowHigh[5]Likely higher than L-Tyrosine
Bioavailability Readily absorbed, significant increase in plasma tyrosine levels[6]Poor, inefficient conversion to L-Tyrosine[3]Unknown, potentially higher than NALT due to different enzymatic cleavage
Cognitive Effects Improves cognitive function under stress[7]Mixed results, likely due to poor bioavailability[8]Unknown, hypothesized to be similar to or better than L-Tyrosine if conversion is efficient

Proposed Research Framework: A Step-by-Step Guide

This section outlines a comprehensive, multi-phase research plan to systematically evaluate the potential of this compound as a cognitive enhancer.

Phase 1: Preclinical Evaluation

The initial phase focuses on in-vitro and in-vivo animal studies to establish the basic pharmacokinetic and pharmacodynamic profile of this compound.

Objective: To determine the rate and extent of this compound conversion to L-Tyrosine in a simulated biological environment.

Protocol:

  • Materials: this compound, human liver microsomes, phosphate buffer (pH 7.4), acetonitrile, L-Tyrosine standard.

  • Incubation: Incubate this compound with human liver microsomes at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 10, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of both this compound and L-Tyrosine.

  • Data Analysis: Calculate the rate of disappearance of the parent compound and the rate of appearance of L-Tyrosine to determine the metabolic half-life.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model (e.g., rats or mice).

Protocol:

  • Dosing: Administer this compound orally and intravenously to different groups of animals. A control group receiving L-Tyrosine should be included for comparison.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Analyze plasma samples using LC-MS/MS to determine the concentrations of this compound and L-Tyrosine.

  • Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Objective: To assess the effects of this compound on cognitive functions in animal models.

Protocol:

  • Animal Model: Use a validated animal model of cognitive function, such as the Morris water maze for spatial memory or the novel object recognition test for recognition memory.

  • Dosing Regimen: Administer different doses of this compound, L-Tyrosine, and a placebo to different groups of animals.

  • Behavioral Testing: Conduct the cognitive tests after a specified period of drug administration.

  • Data Analysis: Compare the performance of the different groups to determine the effect of this compound on cognitive function.

Phase 2: Human Clinical Trials

Following promising preclinical data, human clinical trials can be initiated to evaluate the safety and efficacy of this compound in humans.

A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize inter-individual variability.

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Intervention Periods cluster_2 Phase 3: Assessments a Recruitment of Healthy Volunteers b Informed Consent & Screening a->b c Period 1: Randomized Treatment (OALT, NALT, L-Tyr, Placebo) b->c d Washout Period c->d e Period 2: Crossover to next Treatment d->e f Cognitive Testing Battery e->f g Biomarker Analysis (Blood & Saliva) f->g

  • Inclusion Criteria: Healthy adults with no history of neurological or psychiatric disorders.

  • Exclusion Criteria: Use of other nootropic supplements, certain medications, or medical conditions that could interfere with the study outcomes.

  • Treatments: this compound, N-Acetyl-L-Tyrosine, L-Tyrosine, and a placebo.

  • Dosage: The dosage for this compound should be determined based on the preclinical data. Doses for L-Tyrosine and NALT can be based on existing literature (e.g., 500-2000mg).[9]

A comprehensive battery of validated cognitive tests should be administered to assess various domains of cognitive function.

Cognitive DomainRecommended Tests
Working Memory N-Back Task, Digit Span Test
Executive Function Stroop Test, Wisconsin Card Sorting Test
Attention Continuous Performance Test
Processing Speed Symbol Digit Modalities Test

Objective: To measure the levels of tyrosine and its metabolites, as well as neurotransmitters, to understand the neurochemical effects of this compound.

Protocol:

  • Sample Collection: Collect blood and saliva samples at baseline and at various time points after drug administration.

  • Analysis:

    • Plasma: Measure concentrations of this compound, L-Tyrosine, and catecholamine metabolites (e.g., homovanillic acid) using LC-MS/MS.

    • Saliva: Measure levels of cortisol as a marker of stress response.

Visualizing the Metabolic Pathway

The proposed metabolic pathway of this compound involves its conversion to L-Tyrosine, which then serves as a precursor for catecholamine synthesis.

G OALT This compound LTyr L-Tyrosine OALT->LTyr Deacetylation (Liver/Kidneys) LDopa L-DOPA LTyr->LDopa Tyrosine Hydroxylase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Ethical Considerations

All research involving human subjects must be conducted in accordance with the principles of the Declaration of Helsinki and receive approval from an Institutional Review Board (IRB). Key ethical considerations include:

  • Informed Consent: Participants must be fully informed about the study's purpose, procedures, potential risks, and benefits.

  • Safety Monitoring: A clear plan for monitoring and reporting adverse events must be in place.

  • Data Privacy: Participant data must be anonymized and kept confidential.

Conclusion and Future Directions

The investigation of this compound for cognitive enhancement is a promising area of research that requires a systematic and rigorous scientific approach. The framework presented in this guide provides a roadmap for researchers to conduct the initial studies necessary to determine its potential as a novel nootropic agent. Should this compound demonstrate superior bioavailability and efficacy compared to existing tyrosine supplements, it could represent a significant advancement in the field of cognitive enhancement. Future research could also explore its potential therapeutic applications in conditions associated with catecholamine deficiencies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents from procurement to disposal requires meticulous planning and adherence to safety protocols. O-Acetyl-L-Tyrosine, a derivative of the amino acid L-tyrosine, is utilized in various research and development applications, including its exploration for enhancing the bioavailability of L-tyrosine in formulations.[1] While it possesses a generally favorable safety profile, its handling and disposal demand a systematic approach to ensure personnel safety, environmental protection, and regulatory compliance.

This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Section 1: Hazard Assessment and Risk Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. While not classified as a hazardous material for transport, this compound presents specific risks that must be addressed.[2] The primary hazards are associated with its physical state and potential physiological effects upon exposure.

One of the most significant, though not universally listed, hazards is its potential to cause serious eye damage .[3][4] As a fine powder, it can easily become airborne and cause severe irritation or injury upon contact with the eyes. Furthermore, as a combustible solid, fine dust particles suspended in air can create an explosion hazard under specific conditions.[4]

Upon combustion, this compound can produce hazardous decomposition products, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5] Environmentally, while not classified as a persistent pollutant, its introduction into waterways is discouraged as it can increase the biological oxygen demand (BOD).[4]

Table 1: Hazard Profile and Handling Summary for this compound

Hazard CategoryDescriptionRecommended Handling & Personal Protective Equipment (PPE)
Health Hazard Causes serious eye damage (H318).[3] May cause respiratory tract irritation upon inhalation of dust.[6]Wear protective safety glasses or goggles and a face shield.[3] Use in a well-ventilated area or with a chemical fume hood. When generating dust, a dust respirator is required.[7]
Physical Hazard Combustible solid.[7] Fine dust can form explosive mixtures with air.[4]Store away from heat and sources of ignition. Use non-sparking tools when handling large quantities.[8]
Environmental Hazard Not classified as a primary environmental hazard, but can be harmful to aquatic life in large quantities.Prevent entry into drains and waterways.[4][7]
Reactivity Incompatible with strong oxidizing agents.Segregate from incompatible chemicals during storage and waste accumulation.

Section 2: The Core Principle of Compliant Disposal

The cornerstone of chemical waste management is adherence to a strict regulatory hierarchy. The most effective strategy is to minimize waste generation at the source.[9] However, when disposal is necessary, the overriding principle is that all waste must be managed and disposed of in accordance with local, state, and federal regulations .[6][7]

For laboratories, this typically means following the guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11] Your institution's Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EH&S) office are your primary resources for specific procedural requirements.[12][13] Never assume a chemical can be disposed of in the regular trash or down the sanitary sewer without explicit approval from your institution's safety personnel.[14][15]

Section 3: Procedural Workflow for this compound Disposal

This section details a step-by-step protocol for safely collecting and preparing this compound waste for final disposal.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. You must first characterize the waste stream.

  • Unused or Surplus Product: The original, uncontaminated chemical.

  • Contaminated Waste: this compound mixed with other materials (e.g., reaction byproducts, contaminated labware like weigh boats or gloves).

  • Spill Cleanup Debris: Absorbent materials and PPE used to clean a spill.

Causality: Segregation is critical to prevent dangerous reactions. This compound must be kept separate from incompatible materials, such as strong oxidizing agents. Mixing distinct waste streams can complicate the disposal process and significantly increase costs, as the entire mixture must be treated as the most hazardous component.[16]

Step 2: Containment and Packaging

Collect all solid this compound waste in a designated, compatible container.

  • Container Selection: The container must be chemically compatible, in good condition, and have a secure, leak-proof closure.[11] Often, the original product container is suitable for accumulating waste of the same material.[7]

  • Procedure:

    • Carefully transfer solid waste into the designated container, minimizing dust generation.

    • Do not mix with other waste types.[7]

    • Once the container is full (no more than 90% capacity to allow for expansion), securely seal the lid.

    • Wipe the exterior of the container clean of any residual chemical.

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • EPA Requirements: Each waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Causes Serious Eye Damage").[17]

  • Procedure:

    • Affix a completed waste label to the container as soon as the first particle of waste is added.

    • Ensure all fields on the label are filled out, including the accumulation start date once the container is moved to a central storage area.[17]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • SAA Requirements: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17][18]

  • Procedure:

    • Place the sealed and labeled waste container in your designated SAA.

    • Ensure the SAA is away from heat sources and general traffic areas.

    • Regularly inspect the container for any signs of leakage or deterioration.[11]

Step 5: Final Disposal

The final step is the removal of the waste by trained professionals.

  • Procedure:

    • Once the container is full or you are ready to dispose of it, contact your institution's EH&S department to arrange for a pickup.

    • EH&S personnel or a licensed waste contractor will then transport the waste for final disposal at an approved treatment, storage, and disposal facility (TSDF).[3][19]

Section 4: Managing Special Scenarios

Protocol for Spill Cleanup

In the event of a spill, prompt and safe cleanup is crucial to mitigate exposure risks.

  • Alert Personnel: Notify others in the lab of the spill.

  • Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If significant dust is present, a respirator is required.[7]

  • Containment: Cover drains if necessary to prevent the chemical from entering the sewer system.[7]

  • Cleanup:

    • Gently sweep or scoop the solid material to avoid generating dust.[5]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, gloves) into a designated waste container.

  • Decontaminate: Clean the affected area with soap and water.

  • Dispose: Seal, label, and manage the container as chemical waste as described in Section 3.

Disposal of "Empty" Containers

An "empty" container that held this compound must still be handled correctly.

  • Definition: According to the EPA, a container is considered "empty" when all possible contents have been removed by normal means and no more than one inch of residue remains.

  • Procedure:

    • Empty the container as thoroughly as possible into the appropriate waste stream.

    • To dispose of the container in the regular trash (if permitted by your institution), you must obliterate or remove the original manufacturer's label to prevent confusion.[14]

    • Some institutional policies may require triple rinsing the container with a suitable solvent (like water), collecting the rinsate as hazardous waste, before the container can be considered non-hazardous.[9] Always consult your EH&S office for specific guidance.

Section 5: Visual Disposal Workflow

The following diagram provides a visual decision-making guide for the proper handling and disposal of this compound waste streams in a laboratory setting.

G cluster_assessment Waste Assessment cluster_streams Waste Streams & Procedures cluster_final Final Management start Identify this compound Waste q_type What is the nature of the waste? start->q_type spill Spill Cleanup Material q_type->spill Spill empty_cont "Empty" Original Container q_type->empty_cont Empty Container solid_waste Unused Product or Contaminated Solids q_type->solid_waste Solid Waste spill_proc 1. Gently sweep to avoid dust. 2. Place debris in a compatible container. spill->spill_proc empty_proc 1. Empty thoroughly. 2. Deface label. 3. Consult EH&S for disposal path (trash vs. waste pickup). empty_cont->empty_proc solid_proc Place directly into a compatible, pre-labeled waste container. solid_waste->solid_proc final_container Seal, Label Container with: - "Hazardous Waste" - Chemical Name - Hazard Information spill_proc->final_container solid_proc->final_container store Store in designated Satellite Accumulation Area (SAA) final_container->store pickup Arrange for pickup by EH&S or Licensed Contractor store->pickup

References

A Comprehensive Guide to Personal Protective Equipment for Handling O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of O-Acetyl-L-Tyrosine. This document provides in-depth, procedural guidance on the selection and use of Personal Protective Equipment (PPE). As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This guide is structured to provide not just a set of rules, but a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Analysis of this compound

This compound is an amino acid derivative utilized in various biochemical applications, including as a more bioavailable precursor to L-tyrosine in dietary supplements and pharmaceutical research.[1] While it is a valuable compound, it is not without its hazards. The primary and most significant risk associated with this compound is its potential to cause serious eye damage.[2][3][4][5] It is classified as a Category 1 substance for serious eye damage/eye irritation, carrying the hazard statement H318 - Causes serious eye damage.[2][3][4]

Although less severe, skin and respiratory irritation are also potential hazards. As a fine, white to off-white powder, this compound can become airborne during handling, leading to inhalation risks.[1][6] In the event of a spill, it is crucial to avoid generating dust.[6]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The fundamental principle is to create a barrier between you and the hazardous material, mitigating the risk of exposure.[7] Effective PPE should not only provide a functional barrier but also be comfortable enough to not discourage its correct and consistent use.[7]

The following decision-making workflow provides a visual guide to selecting the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Recommended PPE Start Start: Handling This compound Task What is the task? Start->Task Weighing Weighing/Transferring (Powder) Task->Weighing Handling Powder Dissolving Dissolving in Solvent Task->Dissolving Handling Solution Reaction Use in Reaction/ Further Processing Task->Reaction In-process Use PPE_Weighing Minimum: - Safety Goggles - Nitrile Gloves - Lab Coat Recommended: - Face Shield - Respiratory Protection (if not in a fume hood) Weighing->PPE_Weighing PPE_Dissolving - Safety Goggles - Nitrile Gloves - Lab Coat Dissolving->PPE_Dissolving PPE_Reaction - Safety Goggles - Nitrile Gloves - Lab Coat (Consider additional PPE based on other reagents) Reaction->PPE_Reaction

Caption: PPE Selection Workflow for this compound

Recommended Personal Protective Equipment

Based on the hazard analysis, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Powder Chemical splash goggles and a face shieldNitrile glovesLab coatRequired if not handled in a fume hood or ventilated enclosure to prevent dust inhalation
Dissolving in Solvents Chemical splash gogglesNitrile glovesLab coatNot typically required if performed with adequate ventilation
Use in Reactions Chemical splash gogglesNitrile glovesLab coatDependent on other reagents and reaction conditions
Spill Cleanup (Solid) Chemical splash goggles and a face shieldNitrile glovesLab coat or coverallsDust respirator[6]

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[8]

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure generates dust and is not performed in a fume hood, don your respirator. Ensure it has a proper fit and seal.

  • Eye and Face Protection: Put on your chemical splash goggles. If handling larger quantities of powder or there is a significant splash risk, add a face shield over the goggles.

  • Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to ensure complete coverage.[8]

Doffing (Taking Off) PPE

The order of removal is critical to prevent self-contamination.

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the sides.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

Spill and Disposal Procedures

In the event of a spill, avoid generating dust.[6] Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.[6] Prevent the chemical from entering drains or waterways.[6]

For disposal of unused this compound and contaminated waste, it should be treated as hazardous waste.[2] All waste materials must be disposed of in accordance with local, state, and federal regulations. Leave the chemical in its original container when possible and do not mix it with other waste.

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4][9] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][9]

  • Ingestion: Clean the mouth with water and seek medical attention.[2][9]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-ACETYL-L-TYROSINE
Reactant of Route 2
Reactant of Route 2
O-ACETYL-L-TYROSINE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.